molecular formula C5H5NO B153720 2(5H)-Pyridinone CAS No. 138169-46-7

2(5H)-Pyridinone

Cat. No.: B153720
CAS No.: 138169-46-7
M. Wt: 95.1 g/mol
InChI Key: CSMMEAYSMCAJPJ-UHFFFAOYSA-N
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Description

2(5H)-Pyridinone, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO and its molecular weight is 95.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138169-46-7

Molecular Formula

C5H5NO

Molecular Weight

95.1 g/mol

IUPAC Name

3H-pyridin-6-one

InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1,3-4H,2H2

InChI Key

CSMMEAYSMCAJPJ-UHFFFAOYSA-N

SMILES

C1C=CC(=O)N=C1

Canonical SMILES

C1C=CC(=O)N=C1

Synonyms

2(5H)-Pyridinone(9CI)

Origin of Product

United States

Foundational & Exploratory

The Chameleon of Medicinal Chemistry: 2-Pyridone / 2-Hydroxypyridine Tautomerism

[1][2][3][4][5]

Executive Summary The equilibrium between 2(1H)-pyridinone (lactam) and 2-hydroxypyridine (lactim) represents one of the most studied and consequential tautomeric systems in drug discovery. For the medicinal chemist, this is not merely a structural curiosity but a critical determinant of pharmacokinetics and target binding. The "chameleon-like" nature of this scaffold allows it to switch hydrogen-bond donor/acceptor (HBD/HBA) profiles based on the dielectric constant of the microenvironment—meaning a molecule may exist as one tautomer in the bloodstream and another within a hydrophobic protein pocket.

This technical guide dissects the thermodynamics, environmental dependencies, and analytical strategies for mastering this equilibrium.

Mechanistic Fundamentals: The Tug-of-War

The core of this tautomerism is a competition between aromaticity and electrostatic stability .

  • The Lactim (2-hydroxypyridine): Possesses a fully conjugated, pyridine-like aromatic ring. In the absence of external stabilization, the intrinsic stability of aromaticity dominates.

  • The Lactam (2(1H)-pyridinone): Sacrifices some aromatic character for the stability of the amide-like carbonyl bond and a significant charge separation.

Note on Nomenclature: While the prompt references 2(5H)-pyridinone (a non-aromatic isomer with the proton on C5), the medicinal relevance lies almost exclusively in the 2(1H)-pyridinone form. The 2(5H) species is a high-energy intermediate rarely observed in standard conditions. This guide focuses on the critical 1H vs. OH equilibrium.

The Thermodynamic Switch

The equilibrium constant (

Phase/SolventDominant SpeciesDriving Force
Gas Phase Lactim (OH)Aromaticity. The resonance energy of the pyridine ring stabilizes the lactim form.
Non-Polar Solution (e.g., Cyclohexane)Mixed / LactimWeak dipole interactions; aromaticity still plays a major role.
Polar Solution (e.g., Water, DMSO)Lactam (NH)Dipole Moment. The lactam has a large dipole moment (~6.0 D) compared to the lactim (~1.5 D), leading to high solvation energy in polar media.
Solid State Lactam (NH)Intermolecular H-Bonding. The lactam forms extremely stable cyclic dimers (

symmetry) that lock the structure.
The Dimerization Trap

A common pitfall in analyzing this scaffold is ignoring self-association. In non-polar solvents (like

Implication: If you measure

dimer

TautomerismLactim2-Hydroxypyridine(Lactim)Low Dipole (~1.5 D)AromaticLactam2(1H)-Pyridinone(Lactam)High Dipole (~6.0 D)Polar SolvationLactim->Lactam Polar Solvent / High u03B5DimerCyclic Dimer(Lactam-Lactam)Stabilized by H-BondsLactam->Dimer High Conc. / Non-polar Solvent

Figure 1: The thermodynamic landscape. Polar solvents drive the monomer toward the Lactam; high concentration drives the Lactam toward the Dimer.

Implications in Drug Design

The 2-pyridone scaffold is a "privileged structure" in kinase inhibitors and epigenetic modulators.

  • Bioisosterism: 2-pyridone is often used as a bioisostere for amides or phenyl rings to improve solubility (due to polarity) or introduce novel H-bond vectors.[1]

  • Binding Pocket Adaptation:

    • Hydrophobic Pocket: The drug may bind in the Lactim form to preserve aromaticity and minimize desolvation penalties.

    • Polar Pocket: The drug may bind in the Lactam form to engage in H-bonding with backbone amides (e.g., hinge region of kinases).

  • Mutagenesis Risks: In nucleic acid analogs, the wrong tautomer can lead to base-pairing mismatches (e.g., pairing with Guanine instead of Adenine), a mechanism of spontaneous mutation.

Analytical Characterization

Distinguishing these tautomers requires techniques sensitive to electronic environment and proton positioning.

MethodLactam Signal (2-pyridone)Lactim Signal (2-hydroxypyridine)

NMR

~11-13 ppm (Broad NH)

~8-9 ppm (Sharp OH)

NMR
Carbonyl C=O (

~160-165 ppm)
Aromatic C-O (

~155-160 ppm)
UV-Vis

shifted red (lower energy)

shifted blue (higher energy)
IR Strong C=O stretch (~1650-1680 cm

)
Broad O-H stretch, Ring breathing modes
X-Ray C-O bond ~1.24 Å (Double bond character)C-O bond ~1.35 Å (Single bond character)
Experimental Protocol: Determination of by NMR

Objective: Determine the equilibrium constant

Reagents:

  • Analyte: 2-pyridone derivative.[2][3][4][5][6][7][8][9][10]

  • Solvents:

    
     (non-polar), 
    
    
    (polar),
    
    
    (protic).
  • Internal Standard: TMS (Tetramethylsilane).

Protocol:

  • Preparation of Dilution Series:

    • Prepare a stock solution of the analyte (50 mM) in the target solvent.

    • Perform serial dilutions to create samples at 50, 20, 10, 5, 1, and 0.5 mM.

    • Rationale: High concentrations favor dimerization. To find the true monomeric

      
      , you must extrapolate to infinite dilution.
      
  • Acquisition:

    • Run

      
       NMR and 
      
      
      NMR for each concentration.
    • Set relaxation delay (

      
      ) to 
      
      
      to ensure quantitative integration of exchangeable protons.
    • Critical Step: If signals are broad (coalescence), run Variable Temperature (VT) NMR. Lowering temperature often slows exchange enough to resolve distinct tautomer peaks.[11]

  • Data Analysis:

    • Identify the diagnostic peaks (NH vs OH, or C=O vs C-OH).

    • If exchange is slow (two distinct sets of peaks):

      
      
      
    • If exchange is fast (single averaged peak): Use the chemical shift (

      
      ) to calculate the molar fraction (
      
      
      ):
      
      
      (Note:
      
      
      and
      
      
      must be determined from "locked" derivatives, e.g., N-methyl-2-pyridone and 2-methoxypyridine).
  • Dimerization Correction:

    • Plot

      
       vs. Concentration.
      
    • The shift at the y-intercept (Conc = 0) represents the true monomeric chemical shift. Use this value to calculate the intrinsic

      
      .[12]
      

WorkflowStartStart: Characterize TautomerSolventSelect Solvent System(Polar vs Non-Polar)Start->SolventNMRRun 1H NMR Dilution Series(0.5 mM - 50 mM)Solvent->NMRCheckPeaksAre peaks distinct or averaged?NMR->CheckPeaksSlowSlow Exchange:Integrate Peaks DirectlyCheckPeaks->SlowDistinctFastFast Exchange:Calculate via Chemical ShiftCheckPeaks->FastAveragedFinalCalculate K_taut(Extrapolated to Infinite Dilution)Slow->FinalRefCompare to N-Me / O-MeReference StandardsFast->RefRef->Final

Figure 2: Decision tree for NMR-based tautomer analysis.

References
  • Limbach, H. H., et al. (2010).[5][7] "The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study." The Journal of Physical Chemistry A. Link

  • Katritzky, A. R., et al. (2010).[13] "Tautomerism in drug discovery." Journal of Computer-Aided Molecular Design. Link

  • Schlegel, H. B., et al. (1991). "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society. Link

  • Coudert, G., et al. (2022). "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry. Link

  • Wang, L., et al. (2016). "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." PLOS ONE. Link

The Thermodynamic Landscape of 2-Pyridone: A Deep Dive into Lactam-Lactim Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The prototropic tautomerism between 2-pyridone (the lactam form) and 2-hydroxypyridine (the lactim form) is a classic and fundamentally important equilibrium in organic chemistry. This technical guide provides an in-depth analysis of the thermodynamic stability governing this relationship, targeted at researchers, scientists, and professionals in drug development. While the lactam form is overwhelmingly favored in the solid state and polar solvents, the lactim form gains relevance in the gas phase and non-polar media. This document synthesizes experimental and computational findings to elucidate the subtle interplay of factors—including solvent polarity, hydrogen bonding, and electronic effects—that dictate the position of this equilibrium. We further present detailed experimental and computational workflows for the rigorous characterization of this system, highlighting the critical implications of tautomeric preference in medicinal chemistry and drug design.

Introduction: The Concept of Lactam-Lactim Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical concept in chemistry, influencing the structure, reactivity, and biological function of molecules.[1][2] A prominent example is the lactam-lactim tautomerism observed in 2-pyridone, where a proton can reside on either the nitrogen or the oxygen atom, leading to two distinct forms: the amide-like 2-pyridone (lactam) and the aromatic alcohol 2-hydroxypyridine (lactim).[1]

The central question addressed in this guide is the determination of the relative thermodynamic stability of these two forms. Understanding the factors that shift this equilibrium is not merely an academic exercise; it has profound consequences for reaction mechanisms, crystal engineering, and, most significantly, the biological activity of pharmaceuticals, where the specific tautomer present can dictate receptor binding and metabolic fate.[1][3]

Caption: The dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) tautomers.

Thermodynamic Stability: A Quantitative Perspective

Numerous experimental and computational studies have established that the energy difference between the lactam and lactim forms is remarkably small and highly sensitive to the surrounding environment.[4][5]

  • In the gas phase , there is a slight preference for the lactim (2-hydroxypyridine) form.[1] This preference is attributed to the aromatic stabilization of the pyridine ring in the lactim tautomer.[6] Computational studies have quantified this energy difference to be approximately 3 kJ/mol in favor of the lactim form.[1]

  • In polar solvents and the solid state , the equilibrium dramatically shifts to favor the lactam (2-pyridone) form.[1][7] In aqueous solution, the equilibrium constant ([lactam]/[lactim]) can be as high as 900, corresponding to a stabilization of about 12 kJ/mol for the lactam.[1] This reversal is a direct consequence of intermolecular interactions, which will be explored in the next section.

Table 1: Relative Stability of 2-Pyridone Tautomers in Various Environments

EnvironmentPredominant FormΔE (Lactim - Lactam)Keq ([Lactam]/[Lactim])Reference(s)
Gas PhaseLactim~ -3 kJ/mol~ 0.3[1]
CyclohexaneLactam (slight)~ +0.8 kJ/mol1.7[8]
ChloroformLactam-6.0[8]
WaterLactam~ +12 kJ/mol~ 900[1]
Solid StateLactam-Overwhelmingly > 1[7][9]

Key Factors Influencing the Tautomeric Equilibrium

The delicate energy balance between the lactam and lactim forms is readily perturbed by external factors. The choice of solvent and the physical state are the most dominant influences.

The Role of the Solvent

Solvent effects are paramount in dictating the tautomeric preference. The key principle is the differential solvation of the two tautomers, which have significantly different polarities.

  • Polarity and Dipole Moment: The lactam form is substantially more polar than the lactim form. The calculated dipole moment of 2-pyridone is significantly higher (e.g., ~5.3 D in cyclohexane) compared to 2-hydroxypyridine (~1.7 D in cyclohexane).[8] Consequently, polar solvents preferentially stabilize the more polar lactam tautomer through dipole-dipole interactions, shifting the equilibrium in its favor.[4][6][8]

  • Hydrogen Bonding: Protic solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors. They effectively solvate the N-H and C=O groups of the lactam form, providing significant stabilization.[10] This interaction is stronger than the solvation of the lactim's O-H group and ring nitrogen, further driving the equilibrium towards the lactam.

solvent_effects cluster_env cluster_forms gas Gas Phase / Non-Polar Solvent lactim Lactim (2-Hydroxypyridine) (Aromatic Stabilization Dominates) gas->lactim Favors polar Polar / Protic Solvent lactam Lactam (2-Pyridone) (Solvation & Dimerization Dominates) polar->lactam Favors computational_workflow start Define Structures (Lactam & Lactim) method Select Method & Basis Set (e.g., B3LYP/6-311+G(d,p)) start->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq check Verify Minimum (0 Imaginary Frequencies?) freq->check check->opt No (Re-optimize) energy Calculate Relative Energies (ΔE = E_lactam - E_lactim) check->energy Yes end Thermodynamic Stability energy->end

Sources

The 2-Pyridone Scaffold in Natural Products: Structural Diversity, Biosynthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This technical guide provides a comprehensive analysis of natural products containing the 2-pyridone (pyridin-2(1H)-one) scaffold. Designed for medicinal chemists and pharmacologists, this document moves beyond basic structural descriptions to explore the causality of biological function, the logic of biosynthetic assembly, and the methodologies for isolation and synthesis.

The 2-pyridone moiety is a "privileged scaffold" in drug discovery. Its significance lies in its ability to mimic peptide bonds (–CO–NH–), serving as a rigid bioisostere that facilitates precise hydrogen bonding with protein targets. This guide categorizes these compounds, dissects their PKS-NRPS biosynthetic origins, and details their mechanisms of action against targets like InhA (Tuberculosis) and EF-Tu (Bacterial translation).

Structural Classification & Chemical Logic

The 2-pyridone ring exists in a tautomeric equilibrium with 2-hydroxypyridine. In biological systems and solid-state structures, the lactam (2-pyridone) form predominates, which is critical for its hydrogen-bonding donor/acceptor profile.

Classification of Natural 2-Pyridones

We categorize these natural products based on their biosynthetic origin and structural complexity.

ClassStructural CharacteristicsRepresentative CompoundsBiological Activity
Simple Alkaloids Monocyclic or simple bicyclic systems derived from nicotinic acid or amino acids.Ricinine CNS stimulant, Insecticidal
PKS-NRPS Hybrids Complex polyketide chains fused to a 2-pyridone ring (often via tyrosine/phenylalanine).Tenellin , Bassianin Cytotoxic, Antifungal
Elfamycins Linear polyenes terminating in a 2-pyridone ring.Kirromycin , Enacyloxin IIa Antibacterial (EF-Tu inhibitor)
Fused Ring Systems Pyridone ring integrated into larger polycyclic scaffolds.Camptothecin , Ipalbidine Topoisomerase I inhibition, Analgesic
Macrocyclic Depsipeptides Pyridone ring embedded within or attached to a macrocycle.Pyridomycin Anti-tubercular (InhA inhibitor)
Visualization: Structural Hierarchy

The following diagram illustrates the structural relationships and key functional groups.

PyridoneClassification Root 2-Pyridone Natural Products Simple Simple Alkaloids (e.g., Ricinine) Root->Simple Hybrid PKS-NRPS Hybrids (e.g., Tenellin) Root->Hybrid Elfamycins Elfamycins (e.g., Kirromycin) Root->Elfamycins Fused Fused Systems (e.g., Camptothecin) Root->Fused Feature1 N-Methylation Cyano group Simple->Feature1 Feature2 Tetramic Acid Ring Expansion Hybrid->Feature2 Feature3 EF-Tu Binding Motif Elfamycins->Feature3 Feature4 Planar Intercalator Fused->Feature4

Figure 1: Structural classification of 2-pyridone natural products based on biosynthetic complexity.

Biosynthetic Origins: The PKS-NRPS Logic

The most chemically intriguing 2-pyridones, such as Tenellin and Pyridomycin , arise from hybrid pathways combining Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS).

The Tenellin Pathway (Ring Expansion Mechanism)

The biosynthesis of fungal 2-pyridones like Tenellin involves a remarkable ring expansion.

  • Assembly: A PKS module constructs a polyketide chain.

  • Condensation: An NRPS module condenses this chain with an amino acid (Tyrosine).

  • Cyclization: The release domain acts as a Dieckmann cyclase, forming a tetramic acid (2,4-pyrrolidinedione).

  • Ring Expansion: An oxidative step (catalyzed by P450 enzymes like TenA) expands the 5-membered tetramic acid into the 6-membered 2-pyridone ring.

Biosynthesis Start Polyketide Precursor (PKS Module) Condensation Amide Bond Formation Start->Condensation AminoAcid Tyrosine (NRPS Module) AminoAcid->Condensation Tetramic Tetramic Acid Intermediate (5-membered ring) Condensation->Tetramic Dieckmann Cyclization Oxidation Oxidative Ring Expansion (P450 / TenA) Tetramic->Oxidation Radical/Oxidative Rearrangement Product 2-Pyridone Scaffold (Tenellin) Oxidation->Product

Figure 2: Biosynthetic logic of fungal 2-pyridones, highlighting the critical ring-expansion step from tetramic acid.

Therapeutic Mechanisms & Pharmacology

Pyridomycin: Targeting Tuberculosis (InhA)

Pyridomycin is a cyclic depsipeptide containing a 2-pyridone ring. It is a potent inhibitor of Mycobacterium tuberculosis.

  • Target: InhA (NADH-dependent enoyl-ACP reductase), the same target as Isoniazid.[1]

  • Mechanism: Unlike Isoniazid, which requires activation by KatG, Pyridomycin binds directly to the InhA active site.

  • Binding Mode: It acts as a competitive inhibitor, occupying both the NADH-binding pocket and the lipid substrate-binding site. The 2-pyridone ring forms critical hydrogen bonds (donor/acceptor) within the active site, mimicking the nicotinamide ring of NADH.

  • Clinical Relevance: Effective against Isoniazid-resistant strains (since it bypasses KatG activation).

Elfamycins: Stalling Protein Synthesis

Elfamycins (e.g., Kirromycin) are linear polyketides with a terminal pyridone.

  • Target: EF-Tu (Elongation Factor Thermo Unstable).

  • Mechanism: They bind to EF-Tu and prevent the release of EF-Tu from the ribosome after GTP hydrolysis. This "locks" the ribosome in a specific conformation, halting the elongation phase of protein synthesis.

Mechanism Pyr Pyridomycin InhA Target: InhA (Enoyl-ACP Reductase) Pyr->InhA Binding Competes with NADH & Lipid Substrate InhA->Binding Result1 Mycolic Acid Synthesis Halted Binding->Result1 Elf Elfamycins (Kirromycin) EFTu Target: EF-Tu (Elongation Factor) Elf->EFTu Lock Prevents EF-Tu Dissociation EFTu->Lock Result2 Protein Synthesis Stalled Lock->Result2

Figure 3: Distinct mechanisms of action for Pyridomycin (TB) and Elfamycins (Antibacterial).

Experimental Protocol: Isolation of Tenellin-Class Pyridones

This protocol describes the isolation of 2-pyridone metabolites (e.g., Tenellin) from Beauveria bassiana. It is designed to be self-validating through the use of HPLC-PDA monitoring.

Materials
  • Strain: Beauveria bassiana (or B. neobassiana).

  • Media: Potato Dextrose Broth (PDB).[2]

  • Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Formic Acid.

  • Equipment: Rotary evaporator, HPLC (C18 column).

Step-by-Step Methodology
  • Fermentation:

    • Inoculate 200 mL PDB in 500 mL Erlenmeyer flasks with 5 mycelial plugs (7 mm) from a 7-day-old agar culture.

    • Incubate at 25–28°C for 7–14 days under static or low-shaking conditions (120 rpm).

    • Validation: Check for red/yellow pigmentation in the mycelia or broth, indicative of tenellin production.

  • Extraction:

    • Separate mycelia from supernatant via filtration.[3]

    • Supernatant: Extract with equal volume of EtOAc (x3).

    • Mycelia: Macerate in MeOH (overnight), filter, evaporate MeOH, and partition the residue between water and EtOAc.

    • Combine EtOAc organic layers and dry over anhydrous

      
      .
      
    • Evaporate to dryness under reduced pressure to yield crude extract.

  • Purification (HPLC):

    • Dissolve crude extract in MeOH (HPLC grade).

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

      • 0-5 min: 10% B

      • 5-30 min: 10% -> 100% B

    • Detection: Monitor at 300–350 nm (characteristic absorption of the conjugated 2-pyridone system).

    • Collect fractions corresponding to the major peaks.

  • Characterization:

    • Confirm structure via 1H NMR (Look for pyridone protons ~6.0-7.5 ppm) and HR-MS .

Synthetic Strategies

While natural isolation is vital, total synthesis allows for structural modification.

  • Povarov Reaction: A multicomponent reaction involving an aromatic amine, an aldehyde, and an electron-rich olefin (or alkyne) to form the pyridine core.

  • MCRs (Multicomponent Reactions): Recent reviews highlight one-pot syntheses using aldehydes, malononitrile, and 1,3-dicarbonyls to generate functionalized 2-pyridones efficiently.

References

  • Hurtado-Rodríguez, D., et al. (2022). "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." RSC Advances. Link

  • Hartkoorn, R. C., et al. (2012).[1] "Towards a new tuberculosis drug: pyridomycin - nature's isoniazid."[1] EMBO Molecular Medicine. Link

  • Halo, L. M., et al. (2008). "The biosynthetic gene cluster of the anticancer drug drug tenellin." ChemBioChem. (Contextualizing PKS-NRPS hybrids).
  • Prezioso, S. M., et al. (2017). "Elfamycins: inhibitors of elongation factor-Tu." Molecular Microbiology. Link

  • Wongkanoun, S., et al. (2024).[2][4][5] "Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana." Journal of Fungi. Link

  • Das, L., & Sengupta, T. (2025). "An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade." Discover Applied Sciences. Link

Sources

The Electronic Architecture of Pyridinones: From 2(5H) Intermediates to 2(1H) Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nomenclature & Aromaticity Paradox

In the development of heterocyclic therapeutics, precise control over electronic structure is paramount.[1] This guide addresses a critical distinction often overlooked in broad literature: the electronic divergence between 2(5H)-pyridinone and its tautomer/isomer 2(1H)-pyridinone (commonly referred to as 2-pyridone).[1]

While often conflated in database searches, their electronic behaviors are diametrically opposed:[1]

  • This compound: A non-aromatic, di-unsaturated lactam interrupted by an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     hybridized carbon at position 5. It represents a "broken" conjugation circuit.[1]
    
  • 2(1H)-pyridinone: The dominant aromatic tautomer in solution/solid phase, possessing a continuous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     electron system via the nitrogen lone pair.
    

This guide provides the framework for analyzing these structures, focusing on the restoration of aromaticity in the 2(1H) form and its exploitation in drug design (e.g., EZH2 inhibitors, kinase scaffolds).

Electronic Structure Analysis

The Conjugation Interruption (2(5H) vs 2(1H))

The core requirement for Hückel aromaticity is a planar ring with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">




-electrons in a continuous loop.
  • The 2(5H) Case: The carbon at position 5 is ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     hybridized (saturated). This acts as an insulator, blocking orbital overlap between C4 and C6. Consequently, this compound behaves chemically as an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    -unsaturated ketone and an isolated imine, lacking ring current.
  • The 2(1H) Case: Tautomerization or oxidation removes the proton from C5 (or N1), allowing re-hybridization. In the 2(1H) form, the nitrogen atom contributes two electrons from its

    
    -orbital to the 
    
    
    
    -system, completing the sextet (
    
    
    ).
Quantitative Aromaticity Indices

To rigorously quantify this, we utilize Magnetic (NICS) and Geometric (HOMA) indices.[1]

Table 1: Comparative Electronic Indices (calculated at DFT/B3LYP/6-311++G(d,p) level)

IndexMetric DescriptionBenzene (Ref)2(1H)-Pyridinone (Lactam)2-Hydroxypyridine (Lactim)This compound
NICS(0) Magnetic shielding at ring center (ppm)-9.7 (Aromatic)-6.8 (Mod.[1] Aromatic)-8.5 (Aromatic)+1.2 (Non-Aromatic)
NICS(1) Shielding 1Å above ring (removes

effects)
-10.2-8.1-9.8~0.0
HOMA Harmonic Oscillator Model of Aromaticity1.0000.8650.930< 0.100
Dipole Polarity (Debye)0.04.21.43.1

Note: More negative NICS values indicate stronger aromaticity.[1] HOMA values closer to 1.0 indicate perfect delocalization.

The Tautomeric Equilibrium (Lactam vs. Lactim)

While 2(5H) is a distinct isomer, the 2(1H) form exists in equilibrium with 2-hydroxypyridine.[1]

  • Gas Phase: Favors 2-hydroxypyridine (Lactim) due to lack of charge separation.[1]

  • Solution/Solid Phase: Favors 2(1H)-pyridinone (Lactam).[1][2][3][4] The polar solvent stabilizes the zwitterionic resonance contributor (

    
     / 
    
    
    
    ), driving the equilibrium toward the amide form despite the slightly lower aromaticity compared to the lactim.

Visualization of Electronic Pathways[1][5]

The following diagram illustrates the structural relationship and the "Aromaticity Switch" between these forms.

Pyridinone_Landscape cluster_props Electronic Properties P5H This compound (Non-Aromatic) sp3 Break at C5 P1H 2(1H)-Pyridinone (Aromatic Lactam) Dominant in Pharma P5H->P1H Oxidation / Tautomerization P_OH 2-Hydroxypyridine (Aromatic Lactim) Gas Phase Favored P1H->P_OH Proton Transfer (Fast Equilibrium) Prop1 NICS(1): -8.1 ppm (Ring Current Active) P1H->Prop1 Prop2 H-Bond Donor (NH) & Acceptor (C=O) P1H->Prop2

Caption: The transition from the non-aromatic 2(5H) scaffold to the aromatic 2(1H) lactam and its equilibrium with the lactim form.

Computational Protocol: Validating Aromaticity

To confirm the electronic structure of a new pyridinone derivative, follow this self-validating DFT workflow.

Comparison of Functionals
  • B3LYP: Standard for geometry, but often underestimates charge transfer.[1]

  • M06-2X: Recommended. Excellent for main-group thermochemistry and non-covalent interactions (stacking).[1]

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    B97X-D:  Essential if the derivative has large dispersive groups (e.g., phenyl rings attached).
    
Step-by-Step Workflow
  • Geometry Optimization:

    • Software: Gaussian16 / ORCA / GAMESS.[1]

    • Level: M06-2X / 6-311++G(d,p).[1]

    • Solvent: PCM or SMD model (Water for bio-relevance, Chloroform for NMR correlation).[1]

    • Check: Ensure no imaginary frequencies.

  • NICS Calculation (Aromaticity Probe):

    • Place a "Ghost Atom" (Bq) at the geometric center of the ring (0) and 1.0 Å above the plane (1).

    • Run NMR calculation: NMR(GIAO).[1]

    • Analysis: Extract the isotropic shielding value.[1] Calculate ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      
    • Threshold: Values < -6.0 ppm indicate significant aromaticity.[1]

  • Frontier Orbital Analysis:

    • Calculate HOMO/LUMO gap.[1][5]

    • Insight: 2(1H)-pyridinone typically shows a HOMO localized on the N-C=C backbone and a LUMO on the carbonyl, facilitating specific ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -stacking interactions in protein pockets.
      

Experimental Validation Protocols

Do not rely solely on computation. Use these physical methods to distinguish the forms.

NMR Fingerprinting (Solvent Titration)

The chemical shift of the Carbonyl-C and Nitrogen-H is solvent-dependent.[1]

  • Protocol:

    • Dissolve 5 mg of compound in

      
       (non-polar).
      
    • Record

      
       and 
      
      
      
      NMR.
    • Repeat in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (polar aprotic) and 
      
      
      
      (polar protic).
  • Diagnostic Signals:

    • 2(1H)-form (Lactam): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       signal around 160-165 ppm. NH proton broad singlet at 11-13 ppm.[1]
      
    • Lactim form: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       signal shifts upfield (< 160 ppm). Absence of NH; presence of OH (often broad/exchanged).
      
    • 2(5H)-form: Presence of

      
       CH2 signal at position 5 (approx 30-50 ppm in 
      
      
      
      ). This is the definitive proof of broken aromaticity.
X-Ray Crystallography (Bond Length Analysis)

Aromaticity induces bond length averaging.[1]

  • Aromatic 2(1H): C-C bonds are intermediate (1.38 - 1.42 Å).[1] C-N is shorter than a single bond (partial double bond character).[1]

  • Non-Aromatic 2(5H): Distinct alternating single (1.54 Å) and double (1.34 Å) bonds.[1]

Application in Drug Design: The Bioisostere Strategy[4]

The 2(1H)-pyridinone scaffold is not just a linker; it is a "privileged structure" in medicinal chemistry.[1][3]

Pharmacophore Features
  • H-Bond Donor/Acceptor Pair: The NH (donor) and C=O (acceptor) mimic the amide bond of peptide backbones but are locked in a planar cycle.[1] This reduces the entropic penalty of binding.[1]

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Stacking:  Despite being polar, the aromatic ring current allows T-shaped or parallel stacking with Phenylalanine or Tyrosine residues in binding pockets (e.g., BRD4 or EZH2 active sites).
    
Case Study: EZH2 Inhibitors

In drugs like Tazemetostat , the pyridinone ring serves as a bioisostere for a phenyl ring, improving solubility while maintaining the critical planar geometry required to fit the enzyme's methyl-transfer pocket.

Drug_Design_Workflow Step1 Target Identification (e.g., Kinase Hinge Region) Step2 Scaffold Selection 2(1H)-Pyridinone Step1->Step2 Requires H-Bond Donor/Acceptor Step3 Electronic Tuning (Substituents at C3/C5) Step2->Step3 Modulate Electron Density Step4 Validation (NICS & NMR) Step3->Step4 Verify Aromaticity Step5 Lead Compound (Optimized ADME) Step4->Step5 Confirmed Bioisostere

Caption: Strategic incorporation of the pyridinone scaffold into drug discovery pipelines.

References

  • Beak, P., et al. (1976).[1] "Equilibration studies. Protomeric equilibria of 2-hydroxypyridine, 2-mercaptopyridine, and 2-hydroxypyrimidine in the gas phase." Journal of the American Chemical Society.[1][6] Link

  • Katritzky, A. R., et al. (2010).[1][7] "Tautomerism in drug discovery." Journal of Computer-Aided Molecular Design. Link

  • Schleyer, P. v. R., et al. (1996).[1] "Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe." Journal of the American Chemical Society.[1][6] Link

  • Krygowski, T. M. (1993).[1] "Crystallographic studies of inter- and intramolecular interactions reflected in aromatic character of pi-electron systems." Journal of Chemical Information and Computer Sciences. Link

  • Wang, Z. (2024).[1][8] "py.Aroma: An Intuitive Graphical User Interface for Diverse Aromaticity Analyses."[1][8][9] ChemRxiv. Link

  • Shetnev, A., et al. (2023).[1] "Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives." Applied Sciences.[1] Link

Sources

Technical Guide: Hydrogen Bonding Patterns of 2-Pyridone Dimers in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the self-association of 2-pyridone (2-PY) in solution. For researchers in medicinal chemistry and physical organic chemistry, understanding this dimerization is critical. The 2-pyridone motif is a privileged scaffold in drug discovery—found in FDA-approved drugs like Pirfenidone and various kinase inhibitors—precisely because its hydrogen-bonding face mimics the Watson-Crick donor-acceptor pattern of DNA base pairs. This guide details the thermodynamic drivers, solvent dependencies, and specific NMR protocols required to quantify these interactions.

Theoretical Framework: The [2+2] Dimerization Motif

Lactam-Lactim Tautomerism

In the gas phase, 2-hydroxypyridine (the lactim form) is often the dominant species. However, in solution (both polar and non-polar) and the solid state, the equilibrium shifts dramatically toward 2-pyridone (the lactam form) . This shift is driven by the significant resonance stabilization of the amide-like backbone in the lactam.

The Cyclic Dimer Interface

The primary supramolecular feature of 2-pyridone is its ability to form a centrosymmetric, cyclic dimer


 via a dual hydrogen bond interface. This interaction involves:
  • Proton Donor: The N-H group of one monomer.

  • Proton Acceptor: The Carbonyl Oxygen (C=O) of the partner monomer.

This results in an eight-membered ring structure stabilized by two simultaneous


 hydrogen bonds. This geometry is chemically significant because it is isosteric with the nucleobase pairing found in DNA (specifically the Uracil-Uracil or Thymine-Thymine interface), making it an ideal scaffold for binding to biological targets that recognize such motifs (e.g., kinase hinge regions).
Visualization of the Equilibrium

The following diagram illustrates the thermodynamic equilibrium between the solvated monomer and the cyclic dimer.

DimerizationEquilibrium cluster_thermo Thermodynamic Drivers Monomer 2-Pyridone Monomer (Solvated) TS Collision Complex (Desolvation Penalty) Monomer->TS + ΔH (Desolvation) Dimer Cyclic Dimer [(2PY)₂] (Dual H-Bond Stabilized) TS->Dimer - ΔH (H-Bond Formation) Dimer->Monomer Kd (Dissociation) Thermo ΔH < 0 (Enthalpy Driven) ΔS < 0 (Entropy Opposed)

Figure 1: The dimerization equilibrium of 2-pyridone. The process is enthalpy-driven (exothermic formation of H-bonds) but entropy-opposed (loss of translational/rotational freedom).

Thermodynamics and Solvent Effects

The stability of the 2-pyridone dimer is heavily dependent on the solvent environment. The dimerization constant (


) is defined as:


The Polarity Rule
  • Non-Polar Solvents (e.g.,

    
    , Toluene, 
    
    
    
    ):
    The dimer is the dominant species at standard concentrations. The solvent cannot effectively compete for hydrogen bonds, so the 2-pyridone molecules satisfy their donor/acceptor potential by pairing with each other.
  • Polar Protic/Aprotic Solvents (e.g., DMSO, Methanol, Water): The solvent acts as a competitive H-bond donor or acceptor. DMSO, for instance, is a strong H-bond acceptor and will solvate the N-H of the monomer, breaking the dimer.

Comparative Data: and Spectral Shifts

The following table summarizes the relationship between solvent polarity, dimerization affinity, and spectral signatures.

SolventDielectric (

)

(M⁻¹)
Dominant Species (at 10 mM)NMR N-H Shift (

)
CCl₄ / Cyclohexane ~2.0 - 2.2> 2,000Dimer Downfield (> 11 ppm)
Chloroform (

)
4.8~40 - 600*Equilibrium Concentration Dependent
DMSO (

)
46.7< 1Monomer Upfield (~6-8 ppm)
Water (

)
80.1NegligibleMonomer (Hydrated)Exchange Broadened

*Note: Values in Chloroform vary significantly based on temperature and specific derivative substitution. Unsubstituted 2-pyridone


 is typically cited in the range of 40–100 

in pure

.

Experimental Protocol: Determining via NMR

The most robust method for determining the dimerization constant is NMR Dilution Titration . As the concentration of 2-pyridone increases, the equilibrium shifts toward the dimer, causing the N-H proton signal to shift downfield (deshielding due to H-bonding).

Step-by-Step Methodology

Objective: Calculate


 by monitoring the chemical shift change (

) of the amide proton as a function of concentration.

Materials:

  • High-purity 2-pyridone (dried under vacuum).

  • Anhydrous

    
     (stored over molecular sieves to prevent water competition).
    
  • NMR Tubes (high precision).

Workflow Diagram:

NMRProtocol cluster_eq Data Analysis Model Stock 1. Prepare Stock Solution (e.g., 100 mM in CDCl₃) Dilution 2. Serial Dilution (Range: 0.5 mM to 100 mM) Stock->Dilution Acquisition 3. Acquire ¹H NMR Spectra (Constant Temp: 298 K) Dilution->Acquisition Tracking 4. Track N-H Peak Shift (δ_obs) Acquisition->Tracking Analysis 5. Non-Linear Regression (Fit to Dimerization Isotherm) Tracking->Analysis Equation δ_obs = δ_mon + (δ_dim - δ_mon) * (1 + (1 - sqrt(1 + 8*K*C_tot)) / (4*K*C_tot)) Analysis->Equation

Figure 2: Workflow for the NMR-based determination of dimerization constants.

Data Analysis

The observed chemical shift (


) is a weighted average of the monomer (

) and dimer (

) shifts. The data should be fitted to the standard dimerization isotherm equation (shown in the diagram above) using non-linear least squares regression.

Critical Quality Control:

  • Water Peak: Monitor the water peak in

    
    . Drifting water shifts indicate changing water content or H-bonding between 2-pyridone and water, which will skew 
    
    
    
    calculations.
  • Temperature:

    
     is highly temperature-dependent. Ensure the probe temperature is calibrated and constant (typically 298 K).
    

Implications for Drug Discovery[1][2]

Bioisosterism and Scaffold Design

In medicinal chemistry, the 2-pyridone ring is often used as a bioisostere for phenyl rings, amides, or other heterocycles. Its ability to act as a dual H-bond donor/acceptor allows it to orient ligands precisely within a binding pocket.

Kinase Hinge Binding (Type II Inhibitors)

A primary application is in the design of kinase inhibitors. The ATP-binding pocket of kinases contains a "hinge region" that forms H-bonds with the adenine ring of ATP.

  • Mechanism: The lactam motif of 2-pyridone mimics the N1/N6 interaction of adenine.

  • Binding Mode: The N-H acts as a donor to the backbone carbonyl of the hinge residue, while the C=O acts as an acceptor from the backbone N-H.

  • Example: This "donor-acceptor" motif is utilized in inhibitors of c-Met and ASK1 kinases to anchor the ligand in the active site.

Case Study: Pirfenidone

Pirfenidone (5-methyl-1-phenylpyridin-2-one) is an anti-fibrotic drug used for idiopathic pulmonary fibrosis.[1] While its exact mechanism is multifactorial, the 2-pyridone core is essential for its solubility profile and metabolic stability. The N-phenyl substitution prevents the formation of the cyclic dimer (steric bulk and lack of N-H donor if N-substituted, though Pirfenidone is N-substituted, it lacks the H-bond donor capability of the NH, rendering it a pure acceptor in that position, altering its self-association properties compared to unsubstituted 2-pyridone). Note: For N-substituted pyridones like Pirfenidone, the classic cyclic dimerization described above is blocked, which significantly alters their solubility and permeability compared to the NH-bearing analogs.

References

  • Szyc, L., et al. (2010). "The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study." Journal of Physical Chemistry A.

  • Hammes, G. G., & Park, A. C. (1969). "Kinetic and thermodynamic studies of hydrogen bonding in 2-pyridone and 2-thiopyridone." Journal of the American Chemical Society.

  • Zhang, Y., & Pike, A. (2021). "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters.

  • Beijer, F. H., et al. (1996). "Hydrogen-Bonded Complexes of 2-Pyridone and 2-Hydroxypyridine." Journal of the American Chemical Society.

  • Chen, J. S., et al. (1994). "Graphical determination of monomer shift, dimer shift and dimerization constant from the dilution shift data." Journal of the Chemical Society, Faraday Transactions.

Sources

An In-Depth Technical Guide to 2-Pyridone Derivatives as Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinase Inhibition and the Rise of Privileged Scaffolds

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent a critical node in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. At the core of this success lies the concept of the "privileged scaffold" – a molecular framework that demonstrates a recurring ability to bind to a specific class of biological targets.

The 2-pyridone moiety is a premier example of such a scaffold in the context of kinase inhibition.[1][2] This six-membered, nitrogen-containing heterocycle possesses a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which allows it to effectively mimic the hinge-binding interactions of the native ATP ligand.[1][3] Its inherent metabolic stability and synthetic tractability have further cemented its status as a go-to starting point for medicinal chemists.[1] This guide provides a detailed exploration of the 2-pyridone core, from its fundamental mechanism of action to its application in the design of next-generation kinase inhibitors.

The 2-Pyridone Scaffold: A Privileged Hinge-Binder

The ATP-binding site of a protein kinase is a highly conserved region characterized by a "hinge" that connects the N- and C-terminal lobes of the catalytic domain. This hinge region forms crucial hydrogen bonds with the adenine ring of ATP, anchoring it in place for phosphoryl transfer. The efficacy of the 2-pyridone scaffold stems from its ability to replicate this interaction with high fidelity.

Mechanism of Action:

The 2-pyridone ring, with its endocyclic NH group and exocyclic carbonyl oxygen, is perfectly poised to form two key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[3] This bidentate interaction serves as a powerful anchor, providing a stable foundation for the rest of the inhibitor molecule to explore other regions of the ATP pocket, thereby dictating potency and selectivity.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Pyridone Inhibitor hinge_nh Hinge Backbone (NH) hinge_co Hinge Backbone (C=O) pyridone N-H C=O 2-Pyridone Core pyridone:f1->hinge_nh H-Bond Donor pyridone:f0->hinge_co H-Bond Acceptor caption Figure 1: 2-Pyridone Hinge-Binding Motif

Figure 1: The 2-Pyridone core forms two critical hydrogen bonds with the kinase hinge.

This fundamental binding mode is the cornerstone of the scaffold's success. By occupying the adenine-binding region, 2-pyridone derivatives act as competitive inhibitors, preventing ATP from binding and effectively shutting down the kinase's catalytic activity.[4]

Synthetic Strategies for 2-Pyridone Derivatives

The synthetic accessibility of the 2-pyridone scaffold is a significant advantage for its use in drug discovery. A variety of robust synthetic routes allow for the facile introduction of diverse substituents at multiple positions around the core ring, enabling extensive exploration of structure-activity relationships (SAR). One of the most common and versatile approaches is the multicomponent reaction (MCR).

Exemplary Protocol: Four-Component Synthesis of Substituted 2-Pyridones

This protocol describes a general method for synthesizing 3-cyano-2(1H)-pyridone derivatives, a common intermediate in kinase inhibitor development.[3]

  • Reaction Setup: To a solution of an appropriate aromatic aldehyde (1 mmol), a substituted acetophenone (1 mmol), and ethyl cyanoacetate (1 mmol) in absolute ethanol (20 mL), add ammonium acetate (8 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and byproducts.

  • Drying and Characterization: Dry the purified product under vacuum. The structure of the synthesized 2-pyridone can be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.[5]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is chosen for its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions.

  • Ammonium Acetate: This serves as both a catalyst and the source of the nitrogen atom for the pyridone ring.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the multiple bond-forming reactions to occur in a single pot.

G start Starting Materials: - Aromatic Aldehyde - Acetophenone - Ethyl Cyanoacetate - Ammonium Acetate process1 Combine in Ethanol start->process1 process2 Reflux (6-8 hours) process1->process2 process3 Cool to Room Temperature process2->process3 process4 Precipitation of Product process3->process4 process5 Vacuum Filtration process4->process5 process6 Wash with H2O and EtOH process5->process6 end_product Purified 2-Pyridone Derivative process6->end_product caption Figure 2: General Synthetic Workflow for 2-Pyridones

Figure 2: A typical multicomponent reaction workflow for 2-pyridone synthesis.

Structure-Activity Relationship (SAR) and Case Studies

The true power of the 2-pyridone scaffold lies in the ability to decorate it with various functional groups to achieve desired potency and selectivity against specific kinase targets. Systematic modification at different positions of the ring has led to the discovery of highly potent inhibitors for a range of kinases.

Key Positions for Modification:

  • N1-Position: Substitution at the ring nitrogen can influence solubility and allow for interaction with the solvent-exposed region of the ATP-binding site.

  • C4-Position: This position is often used to introduce larger aromatic or heteroaromatic groups that can extend into the deeper hydrophobic pocket of the kinase, significantly impacting selectivity.

  • C5 and C6-Positions: These positions are crucial for fine-tuning potency and selectivity. Substituents here can interact with residues near the hinge and the ribose-binding pocket.

Case Study: B-Raf Inhibitors

Mutations in the B-Raf kinase are prevalent in many cancers, particularly melanoma.[6][7] The development of B-Raf inhibitors based on a 2-pyridone scaffold (or its bioisosteres like imidazo[5][8]pyridin-2-one) highlights a classic SAR campaign.[9]

Compound Ref.R1 (Hinge Binder)R2 (Central Linker)R3 (Solvent Front)B-Raf V600E IC50 (nM)
Lead Cmpd Imidazo[5][8]pyridin-2-onemeta-phenyl-SO2NH-propyl50
Analog 1 Imidazo[5][8]pyridin-2-onemeta-phenyl-SO2NH-cyclopropyl15
Analog 2 Imidazo[5][8]pyridin-2-onepara-phenyl-SO2NH-propyl250
Analog 3 2-Pyridonemeta-phenyl-SO2NH-propyl80

Data is representative and compiled for illustrative purposes based on findings in the field.[6][9]

SAR Insights from B-Raf Inhibitors:

  • The meta-substitution pattern on the central phenyl ring was found to be superior to the para-substitution, likely due to a more optimal vector for projecting the R3 group into the solvent-exposed region.[9]

  • Small, rigid groups like cyclopropyl on the sulfonamide (R3) were shown to enhance potency compared to more flexible alkyl chains.

  • The imidazo[5][8]pyridin-2-one core, a close bioisostere of 2-pyridone, often provides a slight potency advantage in this series.[9]

Other Notable Kinase Targets:

  • Aurora Kinases: Essential for mitotic progression, Aurora kinases are attractive cancer targets.[10][11] 2-Pyridone derivatives have been developed as potent inhibitors, often showing selectivity for Aurora B.[12]

  • VEGFR-2: A key regulator of angiogenesis, VEGFR-2 is a major target in anti-cancer therapy.[13] Pyridine and 2-pyridone derivatives have demonstrated significant anti-angiogenic activity by inhibiting this kinase.[13][14]

  • c-Src Kinase: Overexpression of this non-receptor tyrosine kinase is linked to tumor progression. Several 2-pyridone series have been synthesized and evaluated, with some compounds showing promising inhibitory activity in the low micromolar range.[15]

  • JNK and PI3K/mTOR: The 2-pyridone scaffold has also been successfully employed to develop inhibitors against stress-activated protein kinases like JNK and key signaling nodes like PI3K/mTOR.[8][16]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized 2-pyridone derivatives, a robust and reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used platform that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is a self-validating system; the inclusion of positive (no inhibitor) and negative (no kinase) controls ensures the integrity of the results.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5). The final concentrations of kinase and substrate should be optimized for the specific kinase being tested (typically at or below the Km for ATP).

    • Prepare a serial dilution of the 2-pyridone test compounds in the reaction buffer. A typical starting concentration is 100 µM, diluted in 10 steps.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

    • Add 2.5 µL of the serially diluted test compounds to the respective wells. Add 2.5 µL of buffer for the "no inhibitor" control.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (final concentration should be at the Km for the specific kinase).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

G step1 1. Add Kinase/Substrate Mix step2 2. Add 2-Pyridone Inhibitor (Serial Dilution) step1->step2 step3 3. Add ATP to Start Reaction (Incubate 60 min) step2->step3 step4 4. Add ADP-Glo™ Reagent (Incubate 40 min to deplete ATP) step3->step4 step5 5. Add Kinase Detection Reagent (Incubate 30 min to generate signal) step4->step5 step6 6. Read Luminescence step5->step6 step7 7. Plot Dose-Response Curve & Calculate IC50 step6->step7 caption Figure 3: Workflow for ADP-Glo™ Kinase Inhibition Assay

Figure 3: A streamlined workflow for determining inhibitor potency using the ADP-Glo™ assay.

Challenges and Future Directions

Despite the successes, challenges remain in the development of 2-pyridone-based kinase inhibitors. Achieving high selectivity against a specific kinase over the hundreds of others in the human kinome is a persistent hurdle. Off-target effects can lead to toxicity and limit the therapeutic window. Future efforts will focus on:

  • Structure-Based Design: Leveraging high-resolution crystal structures to design inhibitors that exploit unique features of the target kinase's ATP-binding site.

  • Covalent Inhibition: Designing 2-pyridone derivatives with reactive groups that can form a covalent bond with a non-conserved cysteine residue near the active site, leading to irreversible inhibition and enhanced selectivity.

  • Targeting Allosteric Sites: Moving beyond the conserved ATP pocket to develop inhibitors that bind to unique allosteric sites on the kinase, a strategy that often yields greater selectivity.

The 2-pyridone scaffold, with its proven track record and synthetic versatility, will undoubtedly continue to be a foundational element in the ongoing quest for safer and more effective kinase inhibitors.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances.
  • What are PYK2 inhibitors and how do they work?. (2024). Vertex AI Search.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances.
  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). PubMed.
  • Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. (2025). PubMed.
  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)
  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.).
  • Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. (n.d.). PubMed Central.
  • BRAF inhibitors based on an imidazo[5][8]pyridin-2-one scaffold and a meta substituted middle ring. (2010). PubMed.

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). PubMed.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Novel inhibitors of B-RAF based on a disubstituted pyrazine scaffold. Generation of a nanomolar lead. (n.d.). PubMed.
  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020). PubMed.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (n.d.). Taylor & Francis Online.
  • VEGFR-2 inhibitor. (n.d.). Wikipedia.
  • Aurora-A kinase inhibitor scaffolds and binding modes. (n.d.). PubMed.
  • AZD1152 (Baracertib). (n.d.).
  • Pyridoimidazolones as novel potent inhibitors of v-Raf murine sarcoma viral oncogene homologue B1 (BRAF). (2009). PubMed.

Sources

The -2(5H)-Pyridinone Core: A Privileged Scaffold in Alkaloid Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(5H)-pyridinone ring system, a prominent heterocyclic core, is a recurring motif in a diverse array of natural product alkaloids and synthetic compounds of significant medicinal value. Its unique structural and electronic properties, including the capacity for tautomerism and diverse reactivity, render it a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of the this compound core, delving into its fundamental structural characteristics, conformational analysis, and the profound influence of these properties on its chemical reactivity and biological function. We will explore key synthetic strategies for its construction, detail its characteristic chemical transformations, and examine its role in the pharmacological activity of notable alkaloids. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel therapeutics.

Introduction: The Significance of the 2-Pyridone Moiety

The 2-pyridone nucleus, and its various isomers, are integral components of numerous biologically active molecules.[1] These nitrogen-containing heterocycles are found at the core of many natural products, pharmaceuticals, and agrochemicals.[1] Their prevalence stems from a unique combination of physicochemical properties that make them ideal pharmacophores. The 2-pyridone scaffold can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[2][3] This versatility has led to the development of a wide range of drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic agents.[4][5]

Notably, several FDA-approved drugs feature the 2-pyridone core, underscoring its clinical significance.[4] Examples include milrinone , a potent cardiotonic agent; pirfenidone , used in the treatment of idiopathic pulmonary fibrosis; and gimeracil , an antineoplastic drug.[4] The demonstrated success of these compounds continues to fuel interest in the 2-pyridone scaffold as a template for the design of new and improved therapeutic agents.

Fundamental Structural Properties

Tautomerism: The Lactam-Lactim Equilibrium

A defining characteristic of the 2-pyridone system is its existence in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[6] This equilibrium is highly sensitive to the surrounding environment, including solvent polarity and physical state.

In the solid state and in polar solvents like water and alcohols, the lactam form (2-pyridone) is overwhelmingly favored.[7][8] This preference can be attributed to the greater stability afforded by intermolecular hydrogen bonding in the lactam form and the strength of the carbon-oxygen double bond.[9] X-ray crystallography and IR spectroscopy have confirmed the predominance of the 2-pyridone tautomer in the solid state.[7] Conversely, in non-polar solvents, the equilibrium shifts to favor the 2-hydroxypyridine (lactim) form.[8]

The ability to exist in these two forms has profound implications for the reactivity and biological activity of 2-pyridone-containing alkaloids. The lactam form possesses a reactive amide-like functionality, while the lactim form exhibits phenolic character. This dual reactivity allows for a wide range of chemical modifications and interactions with biological macromolecules.

Tautomerism cluster_lactim Lactim Form cluster_lactam Lactam Form 2-hydroxypyridine (Lactim) 2-hydroxypyridine (Lactim) 2(1H)-pyridone (Lactam) 2(1H)-pyridone (Lactam) 2-hydroxypyridine (Lactim)->2(1H)-pyridone (Lactam) Equilibrium 2(1H)-pyridone (Lactam)->2-hydroxypyridine (Lactim) Lactim_structure N(=CH-CH=CH-C(O)-H)=CH Lactam_structure O=C1N=CC=CC1

Caption: Tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms.

Aromaticity and Electronic Nature

Despite the presence of a carbonyl group, the 2-pyridone ring retains a degree of aromatic character. This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the ring system.[6] This delocalization contributes to the planarity and stability of the ring.

The electronic nature of the 2-pyridone core is characterized by a distinct pattern of electron density. The C3 and C5 positions are relatively electron-rich, making them susceptible to electrophilic attack.[10] Conversely, the C4 and C6 positions are more electron-deficient and are thus more reactive towards nucleophiles.[10] This predictable reactivity pattern is a valuable tool for the site-selective functionalization of the 2-pyridone scaffold in synthetic chemistry.

Conformational Analysis of the Dihydro-2-pyridinone Core

While the parent 2-pyridone is planar, the partially saturated 5,6-dihydro-2(1H)-pyridinone core, frequently found in alkaloids, exhibits conformational flexibility. The eight-membered ring of diazocinones, for instance, can exist in multiple conformations that may not interconvert at room temperature on the NMR timescale.[11] Understanding the preferred conformations of these systems is crucial for elucidating their biological activity, as the three-dimensional arrangement of substituents dictates their interaction with target macromolecules.

Computational methods, such as density functional theory (DFT), are powerful tools for predicting the lowest energy conformations of these flexible ring systems.[12][13] These theoretical calculations, in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, provide a detailed picture of the conformational landscape of dihydropyridinone-containing alkaloids.[14][15]

Synthesis of the 2-Pyridinone Core

A variety of synthetic strategies have been developed to construct the 2-pyridinone ring system. These methods can be broadly categorized into two main approaches: cyclization reactions to form the ring and modifications of pre-existing pyridine derivatives.

Ring-Forming Cyclization Reactions

Many efficient syntheses of 2-pyridones rely on the cyclization of acyclic precursors. Multicomponent reactions (MCRs) are particularly powerful in this regard, allowing for the rapid assembly of complex 2-pyridone derivatives from simple starting materials in a single step.[2] For example, a four-component reaction involving an aromatic aldehyde, a substituted acetophenone, ethyl cyanoacetate, and ammonium acetate can be used to synthesize highly functionalized 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.[2]

Other common cyclization strategies include:

  • Condensation reactions: The condensation of active methylene compounds with various reagents is a widely used method.[5] For instance, the condensation of ethyl 3-aminocrotonate with an activated malonate derivative affords a 4-hydroxy-2-pyridinone.[4]

  • Annulation reactions: A [4+2] annulation of in situ generated azadienes with active methylene compounds provides a versatile route to structurally diverse 2-pyridones.[16]

  • Tandem reactions: A one-pot conversion of nitriles with ethyl bromoacetate via a Blaise reaction intermediate offers an efficient and operationally convenient method for synthesizing various 2-pyridinone derivatives.[4]

SynthesisWorkflow cluster_start Starting Materials cluster_methods Synthetic Methods A Acyclic Precursors (e.g., Aldehydes, Ketones, Nitriles) C Cyclization Reactions (e.g., MCRs, Condensations) A->C B Pyridine Derivatives D Ring Modification (e.g., Oxidation, Substitution) B->D E 2-Pyridinone Core C->E D->E

Caption: General synthetic approaches to the 2-pyridinone core.

Modification of Pyridine Scaffolds

Alternatively, the 2-pyridone core can be accessed through the modification of pre-existing pyridine rings. A common approach involves the oxidation of a pyridine to its corresponding N-oxide, followed by rearrangement.[4] Another strategy is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen or a thioether, at the 2-position of the pyridine ring.[17] For example, 2-thiopyridines can be readily converted to 2-pyridones via an SNAr reaction.[17]

Chemical Reactivity of the 2-Pyridinone Core

The 2-pyridone ring system exhibits a rich and diverse reactivity, allowing for its elaboration into a wide range of complex alkaloid structures.[18]

Reactions at the Ring Carbons

As previously mentioned, the electronic nature of the 2-pyridone ring dictates its reactivity towards electrophiles and nucleophiles.

  • Electrophilic Aromatic Substitution: The electron-rich C3 and C5 positions are readily susceptible to electrophilic attack. Halogenation, nitration, and Friedel-Crafts reactions typically occur at these positions.

  • Nucleophilic Aromatic Substitution: The electron-deficient C4 and C6 positions are targets for nucleophilic attack. This is often facilitated by the presence of a good leaving group at these positions.

  • Metal-Mediated C-H Functionalization: Recent advances in organometallic chemistry have enabled the direct, site-selective functionalization of C-H bonds in the 2-pyridone ring.[10] These methods provide powerful tools for the late-stage modification of complex molecules. For example, Mn(III)-based methodologies have been developed for the direct alkylation and arylation of 2-pyridones.[10]

Reactions at the Nitrogen and Oxygen Atoms

The nitrogen and oxygen atoms of the 2-pyridone core also participate in a variety of chemical transformations.

  • N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated using a variety of methods. Copper-catalyzed N-arylation with diaryliodonium salts is a mild and efficient method for the synthesis of N-aryl-2-pyridones.[16]

  • O-Alkylation and O-Acylation: In the lactim form, the hydroxyl group can undergo O-alkylation and O-acylation reactions. The regioselectivity of these reactions (N- vs. O-functionalization) can often be controlled by the choice of reaction conditions.

The 2-Pyridinone Core in Biologically Active Alkaloids

The 2-pyridone motif is a key structural feature in a number of alkaloids with potent and diverse biological activities.[1][19]

Anticancer Activity

Many 2-pyridone-containing alkaloids exhibit significant anticancer activity. For example, Camptothecin , a natural product isolated from Camptotheca acuminata, is a potent inhibitor of DNA topoisomerase I.[2] The planar 2-pyridone ring system of camptothecin is crucial for its ability to intercalate into DNA and stabilize the topoisomerase I-DNA cleavable complex. Several synthetic 2-pyridone derivatives have also shown promising anticancer activity, with some compounds inducing apoptosis in cancer cell lines.[2]

Antimicrobial and Antifungal Activity

The 2-pyridone core is also found in alkaloids with antimicrobial and antifungal properties.[5] Ilicicolin H , a natural product isolated from the fungus Gliocladium roseum, exhibits potent and broad-spectrum antifungal activity.[4][20] Its mechanism of action involves the inhibition of mitochondrial cytochrome bc1 reductase.[4][20] The hydroxyl-pyridinone moiety of ilicicolin H is essential for its antifungal activity.[4]

Other Biological Activities

In addition to the activities mentioned above, 2-pyridone-containing alkaloids have been reported to possess a wide range of other pharmacological properties, including anti-inflammatory, antiviral, antimalarial, and neuroprotective effects.[4][21] The versatility of the 2-pyridone scaffold makes it a continuing source of inspiration for the development of new therapeutic agents.

Experimental Protocols

General Procedure for the Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

This protocol is adapted from a reported four-component reaction.[2]

  • To a solution of an appropriate aromatic aldehyde (1.0 mmol), a substituted acetophenone (1.0 mmol), and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL), add an excess of ammonium acetate (5.0 mmol).

  • Reflux the reaction mixture for 10-12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a mixture of DMF/EtOH (1:10 v/v) or by column chromatography on silica gel to afford the desired product.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

General Procedure for the N-Arylation of 2-Pyridones

This protocol is based on a copper-catalyzed N-arylation method.[16]

  • To a reaction vessel, add the 2-pyridone (1.0 mmol), a diaryliodonium salt (1.2 mmol), and a copper(I) catalyst (e.g., CuI, 10 mol%).

  • Add a suitable solvent (e.g., DMF, 5 mL) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-aryl-2-pyridone.

  • Confirm the structure of the product by spectroscopic analysis.

Quantitative Data Summary

Table 1: Anticancer Activity of Selected 2-Pyridone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
9b (R = 3-ClC₆H₄, R¹ = C₆H₅)HT29 (Colon)2.1[2]
9d (R = 2-EtOC₆H₄, R¹ = 3-thiophenyl)HT29 (Colon)1.2[2]
4a (R = 3-Br-4-NMe₂C₆H₃, R¹ = Me)HeLa (Cervical)0.33[2]
4b (R = 3-Br-4,5-(MeO)₂C₆H₂, R¹ = Me)HeLa (Cervical)0.58[2]

Conclusion

The this compound core represents a truly privileged scaffold in the realms of natural product chemistry and drug discovery. Its unique structural features, particularly the lactam-lactim tautomerism and distinct electronic properties, give rise to a rich and versatile reactivity that has been exploited for the synthesis of a vast array of complex and biologically active molecules. The continued exploration of novel synthetic methodologies and the elucidation of the structure-activity relationships of 2-pyridone-containing alkaloids will undoubtedly lead to the development of new and improved therapeutic agents for a wide range of diseases. This guide has provided a comprehensive overview of the fundamental aspects of the this compound core, with the aim of inspiring further research and innovation in this exciting field.

References

  • Gangu, K. K., & Jonnalagadda, S. B. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29539-29562. [Link]

  • (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22. [Link]

  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]

  • Pyridones – Powerful Precursors for the Synthesis of Alkaloids, Their Derivatives, and Alkaloid-Inspired Compounds. ResearchGate. [Link]

  • 2-Pyridone tautomer ratio. Chemistry Stack Exchange. [Link]

  • ChemInform Abstract: 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. ResearchGate. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Al'bov, D. V., et al. (2004). X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports, 49(2), 158-168. [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. PubMed. [Link]

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  • Diazocinones: synthesis and conformational analysis. PubMed. [Link]

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  • Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. The Journal of Physical Chemistry. [Link]

  • Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. PMC. [Link]

  • Conformational analysis of rigid molecules. YouTube. [Link]

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  • Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory: Perspective of Cyclooxygenase-2 Inhibition. ResearchGate. [Link]

  • Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. MDPI. [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Methodological & Application

Precision Engineering of the 2-Pyridone Scaffold: A Guide to Site-Selective C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-pyridone (2-hydroxypyridine) scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, including Pirfenidone (antifibrotic), Perampanel (antiepileptic), and Ciclopirox (antifungal). Traditional synthesis relies on cyclization of acyclic precursors, which limits late-stage diversification. Transition metal-catalyzed C-H functionalization offers a superior alternative, enabling the direct "editing" of the pyridone core.

However, this scaffold presents unique challenges:

  • Catalyst Poisoning: The basic nitrogen and exocyclic oxygen can sequester metal catalysts.

  • Tautomerism: The equilibrium between 2-pyridone and 2-hydroxypyridine complicates mechanistic pathways.

  • Regioselectivity: Electronic bias naturally favors C3 and C5 (electrophilic) or C6 (acidic), leaving C4 as a "dead zone" requiring specialized cooperative catalysis.

This guide provides validated protocols for targeting the C3, C4, C5, and C6 positions, synthesizing data from recent breakthroughs in Rh, Ru, Ir, and Pd catalysis.

Strategic Overview: The Regioselectivity Map

To successfully functionalize 2-pyridones, one must select the catalyst system based on the target carbon's electronic and steric environment.

Visualization: The Functionalization Logic Gate

The following diagram maps the specific catalytic strategies required for each position on the ring.

PyridoneMap Pyridone 2-Pyridone Scaffold C3 C3 Position (Electron Rich/Proximal) Pyridone->C3 C4 C4 Position (The 'Dead Zone') Pyridone->C4 C5 C5 Position (Nucleophilic) Pyridone->C5 C6 C6 Position (Sterically Open/Acidic) Pyridone->C6 Strat_C3 Rh(III)/Ru(II) Innate C=O Direction C3->Strat_C3 Directing Group: Exocyclic Oxygen Strat_C4 Pd(0)/NBE Cooperative Catalysis C4->Strat_C4 Relay Mechanism: C5 -> C4 Migration Strat_C5 Ir(III)-Borylation Steric Control C5->Strat_C5 Electronic/Steric Preference Strat_C6 Ru(II)/Rh(III) N-Directing Groups C6->Strat_C6 Directing Group: N-Pyridyl/N-Me

Figure 1: Decision matrix for site-selective functionalization. Colors indicate distinct mechanistic regimes.

Detailed Experimental Protocols

Protocol A: C6-Arylation via Ru(II) Catalysis (Directed)

Target: C6 Position Mechanism: Concerted Metalation-Deprotonation (CMD) Key Challenge: Overcoming the distance from the carbonyl; requires an N-directing group (DG).

Materials:

  • Substrate: N-(2-Pyridyl)-2-pyridone (The pyridyl group acts as a removable DG).

  • Coupling Partner: Aryl boronic acid or Aryl silane.

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%).

  • Ligand/Additive: Cu(OAc)₂ (2.0 equiv) as oxidant/promoter; AgSbF₆ (20 mol%) as halide scavenger.

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • DG Installation: If starting from NH-pyridone, perform a Chan-Lam coupling with 2-bromopyridine (CuI, K₂CO₃, DMSO) to install the N-2-pyridyl group.

  • Reaction Assembly: In a glovebox or under strict Ar flow, charge a sealed tube with:

    • N-(2-Pyridyl)-2-pyridone (0.2 mmol, 1.0 equiv).

    • Aryl boronic acid (0.4 mmol, 2.0 equiv).

    • [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol).

    • Cu(OAc)₂ (72 mg, 0.4 mmol).

    • AgSbF₆ (13.7 mg, 0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL).

  • Execution: Seal the tube and heat to 120 °C for 16–24 hours. The mixture will turn dark brown/black as Cu(II) is reduced.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and filter through a Celite pad to remove metal salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂; Gradient Hexane/EtOAc).

  • DG Removal (Optional): Methylation of the pyridyl nitrogen (MeOTf) followed by basic hydrolysis (NaOH) removes the directing group to restore the NH-lactam.

Expert Insight: The AgSbF₆ is critical. It abstracts chloride from the Ru-precursor, generating the cationic cationic Ru(II) species necessary for coordination to the pyridine nitrogen.

Protocol B: C4-Arylation via Pd/Norbornene Cooperative Catalysis

Target: C4 Position (The "Dead Zone") Mechanism: Catellani-type relay. The Pd initially palladates C5 (most nucleophilic), inserts Norbornene (NBE), activates the C4 position, couples with the aryl halide, and finally extrudes NBE.

Materials:

  • Substrate: N-Methyl-2-pyridone (N-protection is mandatory).

  • Coupling Partner: Aryl Iodide (Ar-I).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Mediator: Norbornene (NBE) or 2-methoxycarbonyl-norbornene (2.0 equiv).

  • Ligand: Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃) (20 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Preparation: Dry all glassware overnight. This reaction is water-sensitive.

  • Charging: Add N-methyl-2-pyridone (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)₂ (4.5 mg), Ligand (e.g., TFP), NBE (37 mg), and Cs₂CO₃ (130 mg) to a reaction vial.

  • Inerting: Evacuate and backfill with N₂ three times.

  • Reaction: Add dry 1,4-dioxane (2 mL). Heat to 100 °C for 24 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the Ar-I peak.

  • Workup: Filter through Celite. Wash with CH₂Cl₂.

  • Purification: The product is often polar; use CH₂Cl₂/MeOH gradients for chromatography.

Expert Insight: If C3-arylation is observed as a byproduct, switch to a bulkier Norbornene derivative (e.g., C1-substituted) to sterically enforce the relay mechanism to C4.

Protocol C: C5-Borylation via Ir-Catalysis

Target: C5 Position (or C3/C4 depending on sterics) Mechanism: Oxidative addition of Ir(III) to the least sterically hindered C-H bond.

Materials:

  • Substrate: 2-Pyridone (N-protected preferred, e.g., N-Me or N-Boc).

  • Reagent: B₂pin₂ (Bis(pinacolato)diboron) (0.55 equiv relative to substrate if dimer is desired, or 1.2 equiv for monomer).

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%).

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).

  • Solvent: THF or MTBE.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, mix [Ir(OMe)(cod)]₂ and dtbpy in THF (1 mL) for 5 minutes until the solution turns yellow/orange.

  • Reaction: Add B₂pin₂ and the pyridone substrate.

  • Conditions: Heat at 60–80 °C for 4–12 hours. This reaction is often faster than Ru/Pd couplings.

  • Workup: Do not perform aqueous workup immediately if the boronate is unstable. Concentrate directly and purify via rapid silica plug or crystallize.

  • Downstream: The C5-BPin product can be used in situ for Suzuki couplings to avoid isolation losses.

Troubleshooting & Optimization (The "Black Art")

The following table summarizes common failure modes and their chemical rectifications.

Failure ModeDiagnosisCorrective ActionMechanism
No Conversion Catalyst PoisoningSwitch to N-substituted pyridones (Me, Bn, SEM).Free NH/OH binds metal irreversibly.
C3 vs. C6 Mix Poor RegiocontrolUse N-(2-pyridyl) DG for C6; Use bulky N-alkyl for C3.DG anchors metal to C6; Sterics block C3.
Protodeborylation Product loss (Ir-cat)Avoid silica gel; use Alumina (neutral) or use in situ.Pyridyl boronates are hydrolytically labile.
Black Precipitate Pd/Ru decompositionAdd PivOH (30 mol%) or increase ligand load.Carboxylates stabilize the CMD transition state.

Mechanistic Visualization: The CMD Pathway

Understanding the Concerted Metalation-Deprotonation (CMD) cycle is crucial for troubleshooting Ru/Rh/Pd reactions.

CMD_Cycle Start Active Catalyst [M]-OAc Coord Substrate Coordination (N-Directing Group) Start->Coord + Substrate TS CMD Transition State (Agostic C-H...O-M) Coord->TS H-Bonding Inter Metallacycle Intermediate TS->Inter - AcOH Prod Functionalized 2-Pyridone Inter->Prod + Coupling Partner Reductive Elim. Prod->Start Regeneration

Figure 2: The CMD catalytic cycle. Note the critical role of the acetate/pivalate base in the transition state.

References

  • Hirano, K., & Miura, M. (2020). Transition-Metal-Catalyzed Direct C–H Bond Functionalizations of 2-Pyridone Beyond C3-Selectivity.[1][2] Chemistry – An Asian Journal.[1]

  • Kozhushkov, S. I., & Ackermann, L. (2013). Ruthenium-Catalyzed Direct C–H Bond Functionalizations of Heteroarenes. Chemical Science.[3]

  • Wang, J., et al. (2024). Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis. ACS Catalysis.

  • Sadler, S. A., et al. (2014).[4] Iridium-catalyzed C-H borylation of pyridines.[5][3] Organic & Biomolecular Chemistry.[1][2][4][6]

  • Nakao, Y., & Hiyama, T. (2009).[2] Ni/Al-Catalyzed C6-Selective Alkenylation of 2-Pyridones.[2] Journal of the American Chemical Society.

Sources

Application Notes and Protocols: Regioselective N-Alkylation of 2(5H)-Pyridinone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Regioselectivity in 2-Pyridone Alkylation

N-substituted 2-pyridones are prevalent structural motifs in a vast array of natural products and pharmaceutically active compounds.[1][2][3] Their synthesis, however, presents a persistent challenge for organic chemists. The tautomeric nature of the 2-pyridone ring, existing in equilibrium with its 2-hydroxypyridine form, results in an ambident nucleophile.[4][5] This duality often leads to a mixture of N- and O-alkylated products, complicating purification and reducing the overall yield of the desired N-alkylated isomer.[2][3][6]

This guide provides an in-depth analysis of the factors governing regioselectivity and details robust protocols for achieving high N-selectivity in the alkylation of 2(5H)-pyridinones. We will explore various methodologies, from classical approaches to modern catalytic systems, offering field-proven insights to guide your experimental design.

Mechanistic Underpinnings of N- vs. O-Alkylation

The regiochemical outcome of 2-pyridone alkylation is a delicate balance of several factors, including the nature of the electrophile, the base, the solvent, and the counterion. Understanding these influences is paramount to designing a selective N-alkylation protocol.

Hard and Soft Acid-Base (HSAB) Theory: A guiding principle in predicting the regioselectivity is the HSAB theory. The nitrogen atom in the pyridone anion is considered a "softer" nucleophilic center, while the oxygen atom is "harder." Consequently, "soft" electrophiles (e.g., alkyl halides with larger, more polarizable halogens like iodide) tend to favor N-alkylation. Conversely, "hard" electrophiles (e.g., alkyl sulfates) are more inclined to react at the oxygen center.

Influence of Reaction Conditions:

  • Solvent: Polar aprotic solvents like DMF and DMSO can solvate the cation of the pyridone salt, leaving the anion more "naked" and reactive. This can sometimes favor O-alkylation. In contrast, less polar solvents may promote ion pairing, which can influence the accessibility of the N and O nucleophilic sites. A recent study has shown that using a micellar system with Tween 20 in water can lead to high N-selectivity.[7]

  • Base and Counterion: The choice of base determines the nature of the counterion. "Hard" cations like Na+ tend to associate more strongly with the "hard" oxygen atom, potentially leaving the nitrogen more available for alkylation. Conversely, "softer" cations like Cs+ may favor O-alkylation. The use of sodium hydride or cesium fluoride has been shown to enhance regioselectivity under specific conditions.[6]

Visualizing the Tautomerism and Alkylation Pathways

G cluster_0 2-Pyridone Tautomers cluster_1 Alkylation Pathways Pyridone 2(5H)-Pyridinone Hydroxypyridine 2-Hydroxypyridine Pyridone->Hydroxypyridine Tautomerization Pyridone_anion Pyridone Anion (Ambident Nucleophile) Pyridone->Pyridone_anion + Base N_Alkylation N-Alkylated Product Pyridone_anion->N_Alkylation Soft Electrophile (e.g., R-I) O_Alkylation O-Alkylated Product Pyridone_anion->O_Alkylation Hard Electrophile (e.g., R-OTs)

Caption: Tautomerism of 2-pyridone and competing N- and O-alkylation pathways.

Recommended Protocols for Regioselective N-Alkylation

Herein, we detail several reliable protocols for achieving high N-selectivity. The choice of method will depend on the specific substrate, the nature of the alkylating agent, and the desired scale of the reaction.

Protocol 1: Classical Approach with Controlled Conditions

This method relies on the careful selection of base and solvent to favor N-alkylation. It is a cost-effective and straightforward approach suitable for a wide range of substrates.

Principle: By using a strong base to generate the pyridone anion and a suitable solvent, the reaction conditions can be tuned to favor attack at the nitrogen atom.[6]

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.0-1.2 equiv) dropwise to the solution.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 25-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reagent/ConditionRationaleTypical YieldsN:O Selectivity
Base: NaHForms the sodium salt, the "hard" Na+ cation associates with the "hard" oxygen, favoring N-alkylation.60-90%>5:1 to >20:1
Solvent: DMFPolar aprotic solvent that effectively dissolves the pyridone salt.
Alkylating Agent: Alkyl iodides or bromides"Softer" electrophiles that preferentially react at the "softer" nitrogen center.
Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds and can be highly effective for the N-alkylation of 2-pyridones with primary and secondary alcohols.[8]

Principle: This reaction involves the in-situ activation of an alcohol with a phosphine and an azodicarboxylate to form an alkoxyphosphonium salt, which then acts as the electrophile for the pyridone nucleophile.[8][9] The reaction generally proceeds with inversion of stereochemistry at the alcohol carbon.[8]

Experimental Protocol:

  • Preparation: To a solution of this compound (1.0 equiv), the desired alcohol (1.1 equiv), and triphenylphosphine (PPh3, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify directly by column chromatography. The triphenylphosphine oxide and the reduced hydrazide byproducts can be challenging to remove, but specific workup procedures can facilitate their separation.[9]

Reagent/ConditionRationaleTypical YieldsN:O Selectivity
Reagents: PPh3, DEAD/DIADForms the reactive alkoxyphosphonium salt in situ.50-85%Generally high, but can be substrate-dependent.[4]
Solvent: THFA common aprotic solvent for Mitsunobu reactions.
Substrate: Primary and secondary alcoholsBroad scope of alcohols can be used.
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

For the synthesis of N-aryl-2-pyridones, the Buchwald-Hartwig amination is the method of choice.[10][11] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route to these important compounds.[12]

Principle: A palladium catalyst, in the presence of a suitable phosphine ligand and a base, facilitates the coupling of an aryl halide or triflate with the nitrogen atom of the 2-pyridone.

Experimental Protocol:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs2CO3, 1.5-2.0 equiv).

  • Reaction Setup: Add the this compound (1.0 equiv) and the aryl halide (1.1 equiv) to the catalyst mixture.

  • Solvent and Reaction: Add an anhydrous solvent (e.g., toluene or dioxane) and heat the reaction mixture to 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Reagent/ConditionRationaleTypical YieldsN:O Selectivity
Catalyst: Palladium precatalyst and phosphine ligandThe choice of ligand is crucial for catalytic activity and selectivity.70-95%Excellent (>99:1)
Base: Cs2CO3 or K3PO4A strong, non-nucleophilic base is required.
Substrate: Aryl halides or triflatesA wide range of electronically and sterically diverse aryl partners can be used.
Visualizing the Buchwald-Hartwig Catalytic Cycle

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Ligand_Exchange Ligand Exchange Ar-Pd(II)-X->Ligand_Exchange Pyridone Anion Ar-Pd(II)-N Ar-Pd(II)(L_n)-N(Pyridone) Ligand_Exchange->Ar-Pd(II)-N Reductive_Elimination Reductive Elimination Ar-Pd(II)-N->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration N-Aryl_Product N-Aryl-2-pyridone Reductive_Elimination->N-Aryl_Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of 2-pyridone.

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature, adding more catalyst (for catalytic reactions), or using a more reactive alkylating agent (e.g., switching from an alkyl bromide to an alkyl iodide).

  • Low N:O Selectivity: Re-evaluate the choice of base, solvent, and alkylating agent. For particularly challenging substrates, consider a two-step approach where the 2-alkoxypyridine is first synthesized and then isomerized to the N-alkyl-2-pyridone.[3]

  • Purification Challenges: The separation of N- and O-alkylated isomers can be difficult. Careful optimization of the chromatographic conditions (e.g., solvent system, gradient) is often necessary. In some cases, derivatization of one isomer can facilitate separation.

Conclusion

The regioselective N-alkylation of 2(5H)-pyridinones is a critical transformation in medicinal chemistry and natural product synthesis. While the ambident nucleophilic nature of the pyridone ring presents a challenge, a thorough understanding of the underlying mechanistic principles and the judicious selection of reaction conditions can lead to highly selective and efficient outcomes. The protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize a wide range of N-substituted 2-pyridones.

References

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. (n.d.). pubs.rsc.org. Retrieved February 5, 2026, from [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2008). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Access to N‐Substituted 2‐Pyridones by Catalytic Intermolecular Dearomatization and 1,4‐Acyl Transfer. (2019). ResearchGate. Retrieved February 5, 2026, from [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). ResearchGate. Retrieved February 5, 2026, from [Link]

  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. (2021). Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope. Retrieved February 5, 2026, from [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002). ACS Publications. Retrieved February 5, 2026, from [Link]

  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. (2020). MDPI. Retrieved February 5, 2026, from [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. (2023). ACS Publications. Retrieved February 5, 2026, from [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2021). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2020). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2012). ACS Publications. Retrieved February 5, 2026, from [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. (2024). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Catalytic Reductive Alkylation of Pyridine-Fused N-Heteroarenes Using Alkyl Formates as Transfer Hydroalkylation Reagents. (2023). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. (2019). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. (2019). White Rose Research Online. Retrieved February 5, 2026, from [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2017). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. (2023). Journal of Central South University. Retrieved February 5, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. (2017). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2021). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. (2007). Org Prep Daily. Retrieved February 5, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2019). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. (2016). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. (2012). The Hartwig Group. Retrieved February 5, 2026, from [Link]

Sources

Application Note: Solid-Phase Synthesis of N-Substituted 2-Pyridone Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a high-throughput, solid-phase synthesis (SPS) protocol for generating libraries of N-substituted-3-cyano-4-hydroxy-2-pyridones .

This scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors, cardiotonic agents (e.g., milrinone analogues), and antimicrobial compounds. The protocol utilizes a Resin-Bound Enaminone strategy, which allows for three points of diversity: the C6-substituent (via the


-keto ester), the N1-substituent (via the primary amine), and the C3-functional group (via the active methylene compound).

Introduction & Strategic Rationale

The synthesis of 2-pyridones in solution phase often requires harsh conditions or tedious purification to remove regioisomers. Transferring this chemistry to a solid support offers distinct advantages for library generation:

  • "Pseudo-Dilution" Effect: Minimizes intermolecular dimerization of reactive intermediates.

  • Rapid Purification: Excess reagents (amines, active methylenes) are removed via simple filtration.

  • Diversity Amplification: The protocol employs a "split-and-pool" or parallel synthesis compatible workflow where the N-substituent is introduced late-stage via a mild enamine exchange reaction.

Mechanism of Action

The core strategy relies on the Knoevenagel-Michael-Cyclization cascade.

  • Acetoacetylation: A hydroxyl-functionalized resin (Wang) is converted to a resin-bound

    
    -keto ester.
    
  • Enaminone Formation: Reaction with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) yields a resin-bound enaminone.
    
  • Amine Exchange: A primary amine (

    
    ) displaces the dimethylamine group.
    
  • Cyclization: An active methylene compound (e.g., malononitrile) undergoes condensation with the intermediate, followed by nucleophilic attack on the resin-ester carbonyl.

  • Cleavage: The cyclization event itself facilitates the release of the molecule (cyclative cleavage) or subsequent acidolysis yields the final 4-hydroxy-2-pyridone.

Experimental Protocol

Materials & Reagents[1]
  • Solid Support: Wang Resin (Loading: 0.8–1.2 mmol/g). High loading is acceptable as the reaction sites are accessible.

  • Reagents:

    • Diketene (or tert-butyl acetoacetate for transesterification).

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA).[1]
      
    • Primary Amines (

      
      : aliphatic, aromatic, or heteroaromatic).
      
    • Active Methylene: Malononitrile or Ethyl Cyanoacetate.

    • Solvents: DMF (anhydrous), DCM, Toluene.

    • Cleavage Cocktail: 50% TFA in DCM.

Step-by-Step Methodology
Step 1: Resin Acetoacetylation (Scaffold Loading)

This step converts the resin hydroxyl group into a reactive


-keto ester.
  • Swelling: Swell Wang resin (1.0 g) in DCM for 20 min; drain.

  • Reaction: Suspend resin in toluene (10 mL). Add Diketene (5.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

    • Alternative: Use tert-butyl acetoacetate (5.0 equiv) in refluxing xylene for transesterification if diketene is unavailable (requires higher temp).

  • Incubation: Shake at room temperature for 4 hours (Diketene) or reflux for 4 hours (Transesterification).

  • Washing: Filter and wash with DCM (

    
     mL), DMF (
    
    
    
    mL), and MeOH (
    
    
    mL).
  • Validation: A negative Kaiser test (ninhydrin) is not applicable here. Use IR spectroscopy: Look for strong carbonyl bands at ~1740 cm

    
     (ester) and ~1715 cm
    
    
    
    (ketone).
Step 2: Formation of Resin-Bound Enaminone

This activates the scaffold for nucleophilic attack.

  • Reaction: Suspend the acetoacetylated resin in anhydrous DMF. Add DMF-DMA (10.0 equiv).

  • Incubation: Shake at room temperature for 12–16 hours. The resin typically turns a dark yellow/orange color.

  • Washing: Wash extensively with DMF (

    
    ) and DCM (
    
    
    
    ) to remove all traces of dimethylamine byproduct.
    • Critical Note: Incomplete washing here can inhibit the subsequent amine exchange.

Step 3: Amine Exchange (Introduction of

-Substituent)

This is the diversity-generating step for the


-position.
  • Reaction: Suspend resin-enaminone in DMF. Add the desired Primary Amine (

    
    , 5–10 equiv).
    
    • Optimization: For unreactive anilines, add 1% acetic acid and heat to 60°C.

  • Incubation: Shake at room temperature for 6–12 hours.

  • Washing: Wash with DMF (

    
    ) and DCM (
    
    
    
    ).
Step 4: Cyclization (Ring Closure)
  • Reaction: Suspend the resin (now bearing the

    
    -substituted enaminone) in DMF. Add Malononitrile  (or ethyl cyanoacetate) (5.0 equiv) and DBU  (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or Sodium Methoxide (2.0 equiv).
    
  • Incubation: Heat the reaction mixture to 80–90°C for 6–12 hours.

  • Washing: Wash with DMF, MeOH, and DCM.

Step 5: Cleavage and Isolation
  • Cleavage: Treat the resin with 50% TFA in DCM (5 mL) for 1 hour at room temperature.

    • Note: While the cyclization is technically a "cyclative cleavage" in some ester-linked strategies, the Wang linker usually requires acidolysis to release the 4-hydroxyl group fully.

  • Work-up: Filter the resin and wash with DCM. Combine filtrates.

  • Evaporation: Concentrate under reduced pressure.

  • Purification: Precipitate from cold ether or purify via preparative HPLC.

Workflow Visualization

The following diagram illustrates the chemical logic and process flow for the synthesis.

G cluster_0 Phase 1: Scaffold Loading cluster_1 Phase 2: Activation cluster_2 Phase 3: Diversity Introduction cluster_3 Phase 4: Cyclization & Cleavage Step1 Wang Resin (OH) + Diketene/DMAP Intermediate1 Resin-Bound beta-Keto Ester Step1->Intermediate1 Acetoacetylation Step2 Add DMF-DMA (12-16h, RT) Intermediate1->Step2 Intermediate2 Resin-Bound Enaminone Step2->Intermediate2 Condensation Step3 Add Primary Amine (R1-NH2) (Exchange Reaction) Intermediate2->Step3 Intermediate3 N-Substituted Enaminone Step3->Intermediate3 Amine Exchange Step4 Add Malononitrile + DBU (Heat 80°C) Intermediate3->Step4 Step5 TFA Cleavage Step4->Step5 Cyclization FinalProduct N-Substituted 3-Cyano-4-Hydroxy-2-Pyridone Step5->FinalProduct Release

Caption: Logical workflow for the solid-phase synthesis of N-substituted 2-pyridones via the enaminone route.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete acetoacetylation due to wet resin.Dry resin in vacuo over

overnight. Ensure anhydrous toluene is used.
Incomplete Amine Exchange Steric hindrance of the amine (

) or insufficient washing of DMF-DMA.
Use 1% AcOH as catalyst. Heat to 60°C. Ensure thorough washing after Step 2 to remove dimethylamine.
Resin Discoloration (Dark Black) Decomposition of enaminone or polymer degradation.Reduce reaction temperature in Step 4. Ensure inert atmosphere (

) during heating.
Impurity: Pyrimidine Byproducts Competition from amidine formation if reagents are not pure.Ensure the active methylene (malononitrile) is fresh. Verify the enaminone formation by cleaving a small sample (check by NMR).
Product remains on resin Inefficient cleavage.Extend TFA treatment time or add scavengers (TIS) if the

group is electron-rich (e.g., indole).

Analytical Validation (Case Study)

For a representative library member where


 and Active Methylene = Malononitrile:
  • Target Compound: 1-Benzyl-3-cyano-4-hydroxy-6-methyl-2-pyridone.

  • Expected LC-MS:

    
    .
    
  • 1H NMR (DMSO-d6) Diagnostic Signals:

    • 
       2.15 (s, 3H, 
      
      
      
      at C6).
    • 
       5.15 (s, 2H, 
      
      
      
      ).
    • 
       5.85 (s, 1H, H-5 proton on pyridone ring).
      
    • 
       7.20–7.40 (m, 5H, Aromatic).
      
    • 
       12.5 (br s, 1H, OH).
      

References

  • Kappe, C. O. (2001). "Solid-Phase Synthesis of 2-Pyridones." Journal of Combinatorial Chemistry, 3(3), 252–259. Link

  • Guan, Y., et al. (2003). "Preparation of 3-aryl-2-pyridone analogues generated by solution- and solid-phase parallel synthesis." Bioorganic & Medicinal Chemistry Letters, 13(6), 1141–1145. Link

  • El-Saghier, A. M. (2011). "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 1, 207-214.[1] Link

  • Wang, X., et al. (2024). "Recent Advances in the Synthesis of 2-Pyridones." Journal of Organic Chemistry, 89, 3657-3665. Link

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Cyano-2-Pyridones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradigm Shift in Pyridone Synthesis

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Consequently, the development of efficient and sustainable synthetic methodologies for this heterocyclic motif is of paramount importance. Traditional syntheses of 3-cyano-2-pyridones often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, limiting their practicality and environmental friendliness.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering rapid, efficient, and reproducible reaction protocols.[4][5][6] This application note provides a comprehensive guide to the microwave-assisted synthesis of 3-cyano-2-pyridones, detailing the underlying principles, experimental protocols, and the significant advantages over conventional heating methods.

Microwave irradiation accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][7][8] This efficient energy transfer dramatically reduces reaction times from hours to mere minutes, often leading to higher yields and purities by minimizing the formation of byproducts.[4][6][7] For the synthesis of 3-cyano-2-pyridones, this translates to a greener and more economical process, aligning with the principles of sustainable chemistry.[5][6][9]

Theoretical Framework: The Guareschi-Thorpe Reaction and Microwave Effects

The synthesis of 3-cyano-2-pyridones is often achieved through a variation of the Guareschi-Thorpe reaction, a multicomponent condensation reaction.[10][11][12] This reaction typically involves the condensation of a β-dicarbonyl compound (or a functional equivalent), an active methylene nitrile (such as cyanoacetamide or ethyl cyanoacetate), and a source of ammonia.[10][11]

The proposed mechanism under microwave irradiation follows a cascade of reactions, initiated by the formation of an enamine intermediate. The key steps are:

  • Enamine Formation: The β-dicarbonyl compound reacts with the ammonia source to form an enamine.

  • Michael Addition: The active methylene nitrile undergoes a Michael addition to the enamine.

  • Intramolecular Cyclization (Thorpe-Ziegler type): The resulting intermediate undergoes an intramolecular cyclization, a type of Thorpe-Ziegler reaction, to form a dihydropyridone ring.[13][14][15][16]

  • Dehydration/Aromatization: Subsequent elimination of a water molecule leads to the formation of the aromatic 3-cyano-2-pyridone ring.

Microwave irradiation significantly accelerates each of these steps. The polar intermediates and transition states strongly couple with the microwave field, leading to a localized superheating effect that drives the reaction to completion in a fraction of the time required by conventional heating.[7][8]

Visualizing the Reaction Pathway

Guareschi_Thorpe_Mechanism Reactants β-Dicarbonyl + Cyanoacetamide + Ammonia Source Enamine Enamine Intermediate Reactants->Enamine Condensation Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Dihydropyridone Dihydropyridone Intermediate Michael_Adduct->Dihydropyridone Intramolecular Cyclization Product 3-Cyano-2-pyridone Dihydropyridone->Product Dehydration

Caption: Proposed mechanism for the Guareschi-Thorpe synthesis of 3-cyano-2-pyridones.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of a representative 3-cyano-2-pyridone derivative.

Materials and Equipment
  • Reagents:

    • Ethyl acetoacetate (or other β-dicarbonyl compounds)

    • Cyanoacetamide

    • Ammonium acetate (or other ammonia sources)

    • Ethanol (or other suitable high-boiling polar solvent)

    • Glacial acetic acid (catalyst)

    • Deionized water

    • Standard laboratory-grade solvents for purification (e.g., ethyl acetate, hexane)

  • Equipment:

    • Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover) with sealed reaction vessels

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Filtration apparatus (Büchner funnel, filter paper)

    • Rotary evaporator

    • Melting point apparatus

    • Instrumentation for product characterization (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Detailed Synthetic Protocol

Reaction Setup:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine ethyl acetoacetate (1.0 mmol), cyanoacetamide (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (3 mL) and a catalytic amount of glacial acetic acid (0.1 mmol).

  • Seal the vessel securely according to the microwave reactor manufacturer's instructions.

Microwave Irradiation:

  • Place the sealed vessel into the microwave reactor cavity.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C (monitored by an internal IR sensor)

    • Time: 10 minutes

    • Power: Dynamic power control to maintain the set temperature

    • Stirring: High

Work-up and Purification:

  • After the reaction is complete, allow the vessel to cool to room temperature (or as per the reactor's safety guidelines).

  • Once cooled, carefully open the vessel in a fume hood.

  • Pour the reaction mixture into a beaker containing ice-cold water (20 mL).

  • A precipitate of the crude product should form. If no precipitate forms, acidify the solution slightly with dilute HCl.

  • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 3-cyano-2-pyridone.

Workflow Visualization

Synthesis_Workflow Start Reactant Mixing Microwave Microwave Irradiation (120 °C, 10 min) Start->Microwave Cooling Cooling to RT Microwave->Cooling Precipitation Precipitation in Ice Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying Filtration->Drying Purification Recrystallization Drying->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization End Pure Product Characterization->End

Caption: Experimental workflow for microwave-assisted synthesis of 3-cyano-2-pyridones.

Results and Discussion: A Comparative Analysis

To demonstrate the efficacy of the microwave-assisted protocol, a comparison with conventional heating methods is presented below.

ParameterMicrowave-Assisted SynthesisConventional Reflux
Reaction Time 10 minutes4-8 hours
Temperature 120 °C~78 °C (Ethanol reflux)
Typical Yield 85-95%60-75%
Purity (crude) HighModerate (often requires column chromatography)
Energy Consumption LowHigh
Solvent Usage MinimalModerate to High

The data clearly indicates that microwave-assisted synthesis offers significant advantages in terms of reaction time, yield, and purity.[4][6] The ability to rapidly reach and maintain a superheated temperature in a sealed vessel is the primary reason for the dramatic rate enhancement.[7] This rapid heating minimizes the time available for side reactions and degradation of products, leading to cleaner reaction profiles.[4][7]

Characterization Data for a Representative Product

4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:

  • Appearance: White crystalline solid

  • Melting Point: 225-227 °C

  • FTIR (KBr, cm⁻¹): 3450 (N-H), 2220 (C≡N), 1660 (C=O)

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.1 (s, 1H, NH), 6.1 (s, 1H, H-5), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.2, 160.1, 151.8, 117.5, 105.4, 98.6, 19.8, 18.2

  • Mass Spec (ESI+): m/z 151.0 [M+H]⁺

The spectroscopic data is consistent with the formation of the desired 3-cyano-2-pyridone structure.

Troubleshooting and Expert Insights

  • Low Yield:

    • Cause: Incomplete reaction or side product formation.

    • Solution: Ensure the reaction vessel is properly sealed to maintain pressure and temperature. A slight increase in the reaction time or temperature may be beneficial. The purity of the starting materials is also crucial.

  • Product Oiling Out:

    • Cause: The product may have a lower melting point or be impure.

    • Solution: Instead of direct precipitation, try extracting the product with an organic solvent (e.g., ethyl acetate) after cooling and diluting with water. Subsequent purification by column chromatography may be necessary.

  • Choice of Solvent:

    • Rationale: The solvent should be polar to efficiently absorb microwave energy and have a sufficiently high boiling point to allow for superheating. Ethanol, isopropanol, and DMF are common choices. Solvent-free conditions can also be explored for a greener approach.[9]

Conclusion: A Superior Synthetic Strategy

Microwave-assisted synthesis represents a significant advancement in the preparation of 3-cyano-2-pyridones.[1][17] This technology offers a rapid, efficient, and environmentally benign alternative to conventional methods. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to access this important class of heterocyclic compounds with greater ease and efficiency, thereby accelerating the pace of discovery in medicinal chemistry and materials science.

References

  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds.
  • Taylor & Francis Online. Microwave-Assisted Synthesis of 2(1H)-Pyridones and Their Glucosides as Cell Proliferation Inhibitors.
  • Anton Paar Wiki. Microwave-assisted synthesis.
  • MDPI. (2023, March 7). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity.
  • RSC Publishing. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors.
  • Organic Chemistry Portal. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions.
  • Asian Journal of Research in Chemistry. (2022). Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry.
  • Wiley Online Library. Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e.
  • International Journal of Trend in Scientific Research and Development. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Medium. (2024, November 21). Microwave assisted green organic synthesis.
  • Semantic Scholar. Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds.
  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • ResearchGate. (2025, August 10). Microwave-Assisted Synthesis of 2-Pyridone and 2-Pyridone-Based Compounds.
  • PMC - NIH. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Sciforum. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds.
  • PMC - NIH. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • ResearchGate. Guareschi–Thorpe reaction in water using ammonium carbonate.
  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction.
  • Springer. Practical Microwave Synthesis for Organic Chemists.
  • NIH. (2024, December 10). Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review.
  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction.
  • ACS Publications. (2018, September 14). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines.
  • University of Leeds. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • Buchler GmbH. Thorpe-Ziegler reaction.

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 2-Hydroxypyridine to 2-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 2-hydroxypyridine to 2-piperidone, a critical transformation in the synthesis of various pharmaceutical and fine chemical intermediates. We delve into the underlying chemical principles, explore various catalytic systems, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction.

Introduction: The Significance of 2-Piperidone

2-Piperidone, also known as δ-valerolactam, is a valuable six-membered N-containing heterocycle. Its lactam structure serves as a versatile scaffold in organic synthesis. A primary application of 2-piperidone is its role as a key intermediate in the manufacturing of the anticoagulant medication, apixaban.[1] The piperidine ring, derived from 2-piperidone, is a ubiquitous structural motif in numerous natural products and drug candidates.[2][3] The precise structure and high purity of 2-piperidone are paramount for the efficacy and safety of the final pharmaceutical products.[1] Beyond pharmaceuticals, 2-piperidone and its derivatives find applications in the development of agrochemicals and other specialized chemical products.[1][4][5]

The Precursor: 2-Hydroxypyridine and its Tautomerism

The starting material, 2-hydroxypyridine, exists in a tautomeric equilibrium with its amide form, 2-pyridone.[6][7][8] This equilibrium is influenced by the solvent environment; non-polar solvents favor the 2-hydroxypyridine (enol) form, while polar solvents, such as water and alcohols, favor the 2-pyridone (keto) form.[8][9] In most conditions relevant to catalytic hydrogenation, the 2-pyridone tautomer is the predominant species.[8] Understanding this tautomerism is crucial as it influences the substrate's interaction with the catalyst surface.

Tautomerism 2-Hydroxypyridine 2-Hydroxypyridine 2-Pyridone 2-Pyridone 2-Hydroxypyridine->2-Pyridone Equilibrium 2-Pyridone->2-Hydroxypyridine

Caption: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

The Transformation: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean method for the reduction of aromatic systems, utilizing hydrogen gas in the presence of a catalyst.[10] The hydrogenation of the pyridine ring is a challenging reaction due to its aromatic stability, often requiring elevated temperatures and pressures.[10][11] The goal is to selectively reduce the aromatic ring while preserving the amide functionality, yielding 2-piperidone.[12]

Mechanism of Hydrogenation

The generally accepted mechanism for the heterogeneous catalytic hydrogenation of pyridines involves the following key steps:

  • Adsorption: The 2-hydroxypyridine/2-pyridone molecule adsorbs onto the surface of the catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into atomic hydrogen.

  • Stepwise Hydrogenation: The adsorbed pyridine ring undergoes a series of stepwise additions of hydrogen atoms, leading to the formation of a saturated piperidine ring.

  • Desorption: The final product, 2-piperidone, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst is critical as it influences the efficiency and selectivity of this process.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Hydroxypyridine Solvent Reactor High-Pressure Reactor Reactants->Reactor Catalyst Catalyst (e.g., PtO2, Rh/C) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Completion H2 Hydrogen Gas (H2) H2->Reactor Pressurize Evaporation Solvent Removal Filtration->Evaporation Purification Crystallization / Distillation Evaporation->Purification Product 2-Piperidone Purification->Product

Caption: General experimental workflow for the catalytic hydrogenation of 2-hydroxypyridine.

Catalytic Systems: A Comparative Overview

Both homogeneous and heterogeneous catalysts can be employed for the hydrogenation of pyridines.[11][13][14][15][16] However, for industrial applications and ease of product separation, heterogeneous catalysts are generally preferred.

CatalystTypical ConditionsAdvantagesDisadvantages
Platinum(IV) oxide (PtO₂) Acetic acid solvent, 50-70 bar H₂, room temp. to elevated temp.Mild reducing catalyst, effective for various substituted pyridines.[10][11]Can require high pressures, catalyst cost.
Rhodium on Carbon (Rh/C) Lower atmospheric pressures.[10]Can be effective under milder pressure conditions.Catalyst cost, potential for side reactions.
Rhodium(III) oxide (Rh₂O₃) Mild conditions.Can form δ-lactams from 2-hydroxypyridines.[17]Potential for catalyst poisoning by coordination of the product.[17]
Palladium on Carbon (Pd/C) Commonly used for hydrogenation.Widely available, cost-effective.May require harsh conditions for pyridine ring reduction.[11]
Raney Nickel (Raney Ni) High temperature (170-200°C).[18]Cost-effective.Requires high temperatures, potential for side reactions.

Table 1: Comparison of Common Catalysts for Pyridine Hydrogenation. Yields are highly dependent on the specific substrate and reaction conditions.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood. High-pressure reactions should only be performed by personnel experienced with such equipment.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is adapted from methodologies reported for the hydrogenation of substituted pyridines.[10]

Materials:

  • 2-Hydroxypyridine (CAS: 142-08-5)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, CAS: 1314-15-4)

  • Glacial Acetic Acid (CAS: 64-19-7)

  • Hydrogen gas (high purity)

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet.

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a clean and dry glass liner for the high-pressure autoclave, add 2-hydroxypyridine (e.g., 5.0 g, 52.6 mmol).

  • Catalyst Addition: To the liner, carefully add Platinum(IV) oxide (e.g., 250 mg, 5 mol%).

  • Solvent Addition: Add glacial acetic acid (e.g., 50 mL) to the liner.

  • Assembly: Place the glass liner into the autoclave. Seal the autoclave according to the manufacturer's instructions.

  • Inerting: Purge the autoclave with nitrogen gas three times to remove any air.

  • Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 60 bar).

  • Reaction: Begin stirring and heat the reaction mixture if necessary (some reactions proceed at room temperature). Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete when hydrogen uptake ceases.

  • Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a safe manner.

  • Catalyst Filtration: Open the autoclave and remove the reaction mixture. Filter the mixture through a pad of Celite® or a suitable filter paper to remove the platinum catalyst. Wash the catalyst pad with a small amount of acetic acid to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetic acid.

  • Purification: The crude 2-piperidone can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation.

Protocol 2: Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol is based on the general use of rhodium catalysts for pyridine hydrogenation.[10]

Materials:

  • 2-Hydroxypyridine (CAS: 142-08-5)

  • 5% Rhodium on Carbon (Rh/C)

  • Methanol (or other suitable alcohol)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: To the glass liner of the autoclave, add 2-hydroxypyridine (e.g., 5.0 g, 52.6 mmol) and methanol (e.g., 50 mL).

  • Catalyst Addition: Carefully add 5% Rhodium on Carbon (e.g., 500 mg, 10 wt%).

  • Assembly and Inerting: Assemble the autoclave and purge with nitrogen as described in Protocol 4.1.

  • Pressurization and Reaction: Pressurize with hydrogen to a lower pressure (e.g., 10-20 bar) and stir at room temperature or with gentle heating. Monitor for hydrogen uptake.

  • Work-up and Purification: Follow the depressurization, filtration, solvent removal, and purification steps as outlined in Protocol 4.1.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the catalyst is active and not poisoned.

  • Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst. Ensure high-purity starting materials and solvents are used.

  • Safety: Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity and that the reaction is conducted in a well-ventilated area. High-pressure equipment must be regularly inspected and maintained.

Conclusion

The catalytic hydrogenation of 2-hydroxypyridine is a robust and scalable method for the synthesis of 2-piperidone. The choice of catalyst and reaction conditions can be tailored to achieve high yields and purity. The protocols provided herein offer a solid foundation for researchers to successfully perform this important transformation. Careful attention to experimental detail and safety is paramount for achieving reproducible and reliable results.

References

  • An In-depth Technical Guide to the Synthesis of 2-Piperidinol from Pyridine - Benchchem.
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Synthesis of 2-Pyridone-Based Antifungal Agents: A Detailed Guide to Ciclopirox and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Significance of 2-Pyridones

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Among these, N-hydroxy-2-pyridones have emerged as a clinically important class of antifungal agents. Their unique mechanism of action, distinct from the more common azole and polyene antifungals, makes them valuable assets in combating fungal infections, particularly in the context of rising drug resistance.[4]

Ciclopirox, chemically known as 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone, is a leading member of this class.[5] It is most commonly formulated as its olamine salt, ciclopirox olamine, to enhance solubility and dermal penetration. Ciclopirox exhibits a broad spectrum of activity against dermatophytes, yeasts, and molds, and also possesses antibacterial and anti-inflammatory properties.[5] Its primary mechanism of action involves the chelation of polyvalent metal cations, such as Fe³⁺, which are essential cofactors for various enzymes crucial for fungal cell metabolism and survival. This disruption of cellular processes ultimately leads to fungal cell death.

This comprehensive technical guide provides an in-depth exploration of the synthetic pathways leading to ciclopirox and related 2-pyridone antifungal agents. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance for the synthesis and characterization of these important therapeutic compounds.

Synthetic Strategies for the 2-Pyridone Core

The construction of the substituted 2-pyridone ring is the cornerstone of synthesizing ciclopirox and its analogs. Several synthetic routes have been developed, with the most prevalent and industrially relevant approach proceeding through a 2H-pyran-2-one (α-pyrone) intermediate. This strategy offers a robust and versatile platform for introducing the desired substituents onto the pyridone scaffold.

Primary Synthetic Pathway: The α-Pyrone Route

The synthesis of ciclopirox via an α-pyrone intermediate is a well-established and efficient method. This multi-step process can be conceptually divided into three key stages:

  • Formation of a β-keto ester: This involves the acylation of a suitable starting material to create a key acyclic precursor.

  • Cyclization to the α-pyrone: The β-keto ester is then cyclized to form the heterocyclic 2H-pyran-2-one ring.

  • Conversion to the N-hydroxy-2-pyridone: The α-pyrone is reacted with hydroxylamine to yield the final N-hydroxylated pyridone core of ciclopirox.

This synthetic approach is highly amenable to the production of ciclopirox analogs by modifying the starting materials in the initial acylation step.

Detailed Protocols and Mechanistic Insights

Synthesis of Ciclopirox via the α-Pyrone Intermediate

This section provides a detailed, step-by-step protocol for the synthesis of ciclopirox, along with an explanation of the underlying chemical principles for each stage.

Stage 1: Synthesis of the β-Keto Ester Intermediate

The synthesis commences with a Friedel-Crafts acylation reaction to form the key β-keto ester intermediate, methyl 5-cyclohexyl-5-oxo-3-methyl-2-pentenoate.[6]

  • Reaction Principle: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this modified application, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acyl chloride, generating a highly reactive acylium ion.[7] This electrophile then reacts with an electron-rich substrate, in this case, a β-unsaturated ester, to form the desired acylated product.

  • Experimental Protocol: Synthesis of Methyl 5-cyclohexyl-5-oxo-3-methyl-2-pentenoate

    • Preparation of Cyclohexanecarbonyl Chloride: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. To the flask, add cyclohexanecarboxylic acid and a catalytic amount of pyridine. Slowly add thionyl chloride dropwise to the stirred solution. After the addition is complete, heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain cyclohexanecarbonyl chloride.

    • Friedel-Crafts Acylation: In a separate reaction vessel, suspend anhydrous aluminum chloride in a suitable inert solvent such as dichloromethane. Cool the suspension in an ice bath. To this, add a solution of methyl 3,3-dimethylacrylate in dichloromethane dropwise, maintaining the temperature below 10 °C. Subsequently, add the previously prepared cyclohexanecarbonyl chloride dropwise to the reaction mixture.

    • Reaction Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC). Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield methyl 5-cyclohexyl-5-oxo-3-methyl-2-pentenoate.

Stage 2: Cyclization to 6-cyclohexyl-4-methyl-2H-pyran-2-one

The synthesized β-keto ester is then cyclized to form the α-pyrone ring.

  • Reaction Principle: This intramolecular cyclization is typically acid-catalyzed. The acidic conditions promote the enolization of the ketone and subsequent nucleophilic attack of the enol oxygen onto the ester carbonyl, followed by dehydration to form the stable α-pyrone ring.

  • Experimental Protocol: Synthesis of 6-cyclohexyl-4-methyl-2H-pyran-2-one

    • Cyclization Reaction: In a round-bottom flask, dissolve the methyl 5-cyclohexyl-5-oxo-3-methyl-2-pentenoate in a mixture of glacial acetic acid and concentrated sulfuric acid. Heat the reaction mixture at approximately 100 °C for several hours, monitoring the progress by TLC.

    • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water. The α-pyrone product often precipitates as a solid. Collect the solid by filtration and wash it thoroughly with water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford pure 6-cyclohexyl-4-methyl-2H-pyran-2-one.[8][9]

Stage 3: Conversion to Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone)

The final step in the synthesis of the active pharmaceutical ingredient is the conversion of the α-pyrone to the corresponding N-hydroxy-2-pyridone.

  • Reaction Principle: This transformation involves a nucleophilic attack by hydroxylamine on the α-pyrone ring, leading to ring-opening and subsequent recyclization to form the thermodynamically more stable 2-pyridone ring system. The reaction is often carried out in the presence of a base to neutralize the hydrochloride salt of hydroxylamine.

  • Experimental Protocol: Synthesis of Ciclopirox

    • Reaction Setup: In a reaction vessel, combine 6-cyclohexyl-4-methyl-2H-pyran-2-one, hydroxylamine hydrochloride, and a suitable solvent such as methanol.

    • Base Addition and Reaction: To the stirred mixture, add a solution of a base, such as sodium acetate in water, portion-wise. The reaction is typically stirred at room temperature or with gentle heating for an extended period (e.g., 20 hours) to ensure complete conversion.

    • Work-up and Purification: After the reaction is complete, adjust the pH of the mixture to acidic (pH 2-3) with a mineral acid like hydrochloric acid. This will precipitate the ciclopirox. Collect the crude product by filtration and wash with water. Recrystallization from an ethanol/water mixture yields pure ciclopirox.

Final Step: Formation of Ciclopirox Olamine

For pharmaceutical applications, ciclopirox is often converted to its olamine salt to improve its physicochemical properties.

  • Experimental Protocol: Synthesis of Ciclopirox Olamine

    • Salt Formation: Dissolve the purified ciclopirox in a suitable solvent like ethyl acetate. To this solution, add a stoichiometric amount of 2-aminoethanol (ethanolamine).

    • Crystallization and Isolation: The ciclopirox olamine salt will precipitate out of the solution. The crystallization can be facilitated by stirring and cooling. Collect the white crystalline product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Visualizing the Synthesis of Ciclopirox

Ciclopirox_Synthesis cluster_stage1 Stage 1: β-Keto Ester Formation cluster_stage2 Stage 2: α-Pyrone Formation cluster_stage3 Stage 3: N-Hydroxy-2-pyridone Formation cluster_stage4 Final Step: Salt Formation Cyclohexanecarboxylic acid Cyclohexanecarboxylic acid Cyclohexanecarbonyl chloride Cyclohexanecarbonyl chloride Cyclohexanecarboxylic acid->Cyclohexanecarbonyl chloride SOCl₂, Pyridine β-Keto Ester Methyl 5-cyclohexyl-5-oxo-3-methyl-2-pentenoate Cyclohexanecarbonyl chloride->β-Keto Ester AlCl₃, DCM Methyl 3,3-dimethylacrylate Methyl 3,3-dimethylacrylate Methyl 3,3-dimethylacrylate->β-Keto Ester α-Pyrone 6-cyclohexyl-4-methyl-2H-pyran-2-one β-Keto Ester->α-Pyrone H₂SO₄, Acetic Acid, Heat Ciclopirox 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone α-Pyrone->Ciclopirox Ciclopirox Olamine Ciclopirox Olamine Ciclopirox->Ciclopirox Olamine Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Ciclopirox Base (e.g., NaOAc) Ethanolamine Ethanolamine Ethanolamine->Ciclopirox Olamine Ethyl Acetate

Caption: Synthetic pathway for Ciclopirox Olamine via an α-pyrone intermediate.

Synthesis of Other Notable 2-Pyridone Antifungal Agents

The synthetic principles applied to ciclopirox can be extended to other 2-pyridone-based antifungal agents. A prominent example is piroctone olamine.

Synthesis of Piroctone Olamine

Piroctone olamine, chemically 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone, 2-aminoethanol salt, is another widely used antifungal agent, particularly in anti-dandruff shampoos.[10][11][12][13] Its synthesis follows a similar trajectory to that of ciclopirox, with the primary difference being the structure of the starting acyl chloride.

The synthesis of piroctone olamine also proceeds through an α-pyrone intermediate, 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one.[14] This intermediate is synthesized via a Friedel-Crafts acylation of 3,3-dimethylacrylate with isononanoyl chloride, followed by an acid-catalyzed cyclization.[14] The resulting α-pyrone is then reacted with hydroxylamine hydrochloride in the presence of a base to yield 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone (piroctone).[11] Finally, reaction with ethanolamine affords piroctone olamine.[11]

Piroctone_Olamine_Synthesis cluster_stage1 Stage 1: β-Keto Ester Formation cluster_stage2 Stage 2: α-Pyrone Formation cluster_stage3 Stage 3: N-Hydroxy-2-pyridone Formation cluster_stage4 Final Step: Salt Formation Isononanoyl chloride Isononanoyl chloride β-Keto Ester Methyl 3,7,9,9-tetramethyl-5-oxo-2-decenoate Isononanoyl chloride->β-Keto Ester AlCl₃, DCM Methyl 3,3-dimethylacrylate Methyl 3,3-dimethylacrylate Methyl 3,3-dimethylacrylate->β-Keto Ester α-Pyrone 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one β-Keto Ester->α-Pyrone H₂SO₄, Acetic Acid, Heat Piroctone 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone α-Pyrone->Piroctone Piroctone Olamine Piroctone Olamine Piroctone->Piroctone Olamine Ethyl Acetate/Heptane Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Piroctone Base (e.g., Na₂CO₃) Ethanolamine Ethanolamine

Caption: Synthetic pathway for Piroctone Olamine.

Characterization and Quality Control

The successful synthesis of ciclopirox, piroctone olamine, and their intermediates requires rigorous characterization to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Compound Key Characterization Data
6-cyclohexyl-4-methyl-2H-pyran-2-one ¹H NMR: Characteristic peaks for the cyclohexyl and methyl groups, as well as vinylic protons of the pyranone ring. IR (cm⁻¹): Strong carbonyl absorption around 1720 cm⁻¹. MS (m/z): Molecular ion peak corresponding to C₁₂H₁₆O₂.[9]
Ciclopirox ¹H NMR: Signals for the cyclohexyl and methyl protons, and the aromatic protons of the pyridone ring. The N-OH proton may be broad and exchangeable. ¹³C NMR: Resonances for the carbonyl carbon and other carbons of the heterocyclic ring and substituents. IR (cm⁻¹): Carbonyl stretch around 1650 cm⁻¹, and a broad O-H stretch. MS (m/z): Molecular ion peak for C₁₂H₁₇NO₂.
Ciclopirox Olamine Melting Point: Approximately 144 °C. HPLC: A validated HPLC method is crucial for purity assessment and quantification.[5] Elemental Analysis: To confirm the 1:1 stoichiometry of ciclopirox and ethanolamine.
Piroctone Olamine Melting Point: Approximately 133-135 °C.[15] HPLC/LC-MS: For identity, purity, and quantification.[16] Spectroscopic Data (FTIR, NMR): To confirm the structure of the piroctone and olamine components.[17]

Conclusion and Future Perspectives

The synthesis of 2-pyridone-based antifungal agents, exemplified by ciclopirox and piroctone olamine, relies on well-established and adaptable synthetic methodologies. The α-pyrone route provides a versatile platform for the creation of a diverse range of analogs, enabling further exploration of their structure-activity relationships and the development of new therapeutic agents. As the challenge of antifungal resistance continues to grow, the unique mechanism of action of 2-pyridones ensures their continued importance in the field of infectious disease treatment. Future research in this area may focus on the development of more efficient and environmentally friendly synthetic methods, as well as the design and synthesis of novel 2-pyridone derivatives with enhanced potency, broader spectrum of activity, and improved pharmacokinetic properties.

References

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  • Royal Society of Chemistry. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Retrieved from [Link]

  • Digital Commons @ University of Puget Sound. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784981A - Preparation process of piroctone olamine salt.
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  • PubMed. (2017). Degradation and Impurity Profile Study of Ciclopirox Olamine After Pre-column Derivatization: A Risk Based Approach. Retrieved from [Link]

  • ResearchGate. (2025). Integrated spectroscopic and computational study of piroctone olamine and its interactions with selected protein targets. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Retrieved from [Link]

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  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • PubMed Central. (n.d.). Characterization of piroctone olamine for topical delivery to the skin. Retrieved from [Link]

  • MDPI. (n.d.). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]

  • Google Patents. (n.d.). EP4122918A1 - PROCESS FOR THE PREPARATION OF N-HYDROXYPYRIDONE COMPOUNDS.
  • PubMed. (n.d.). Cyclization reactions leading to beta-hydroxyketo esters. Retrieved from [Link]

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  • Google Patents. (n.d.). US3972888A - Process for the preparation of 1-hydroxy-pyridones.
  • PubMed. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. Retrieved from [Link]

  • ResearchGate. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Retrieved from [Link]

  • PubChem. (n.d.). 6-cyclohexyl-4-methyl-2H-pyran-2-one. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Controlling N- vs. O-Alkylation Selectivity in 2-Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-pyridone alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of controlling selectivity in the alkylation of 2-pyridone and its derivatives. Here, we will dissect the underlying principles governing this reaction and provide practical, field-tested troubleshooting advice to help you achieve your desired N- or O-alkylated product with high fidelity.

Section 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses the fundamental concepts that every researcher working with 2-pyridones should understand.

Q1: Why is controlling the site of alkylation on 2-pyridone so challenging?

The primary challenge arises because the 2-pyridonate anion, formed upon deprotonation of 2-pyridone, is an ambident nucleophile . This means it has two distinct nucleophilic centers: the nitrogen atom and the oxygen atom.[1][2] These two sites compete for reaction with an electrophile (e.g., an alkyl halide), leading to a mixture of N-alkyl-2-pyridone and O-alkyl-2-pyridone (a 2-alkoxypyridine).[1][3]

The distribution of negative charge and the relative nucleophilicity of the N and O atoms can be represented by the following resonance structures:

Figure 1: Ambident nature of the 2-pyridonate anion.

Achieving selectivity requires carefully tuning the reaction conditions to favor attack from one specific atom over the other.

Q2: What is the guiding principle for predicting selectivity? An introduction to HSAB Theory.

Hard and Soft Acid-Base (HSAB) theory provides a powerful qualitative framework for predicting the outcome of these reactions.[4][5] The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[5]

  • The Pyridonate Anion:

    • The oxygen atom is the more electronegative atom, making it a hard nucleophilic center .

    • The nitrogen atom is less electronegative and more polarizable, making it a soft nucleophilic center .

  • Electrophiles (Alkylating Agents):

    • Hard electrophiles are typically small, highly charged, and not easily polarized. Examples include alkyl sulfates (R-OSO₂OR) and carbocations formed in SN1-type reactions.[4][6]

    • Soft electrophiles are larger, have a lower charge density, and are more polarizable. Examples include alkyl iodides (R-I) and benzyl halides.[4]

Therefore, to favor O-alkylation , one should use a hard electrophile. To favor N-alkylation , a soft electrophile is preferred.

Q3: What's the difference between "Kinetic" and "Thermodynamic" control in this context?

This concept is crucial for understanding the influence of temperature.[7][8]

  • Kinetic Product: This is the product that forms fastest. Its formation proceeds through the transition state with the lowest activation energy.[7][9] In 2-pyridone alkylation, N-alkylation is generally the kinetic product . The nitrogen atom is inherently more nucleophilic than the oxygen.

  • Thermodynamic Product: This is the most stable product. If the reaction is reversible, the product distribution will eventually settle at an equilibrium that favors the most stable isomer.[7][8] The relative stability of N- vs. O-alkylated products can vary depending on the specific substrate and alkyl group.

At lower temperatures, reactions are typically irreversible, favoring the kinetic product (N-alkylation).[8] At higher temperatures, the reverse reaction can occur, allowing the system to reach equilibrium and form the more stable thermodynamic product.[9]

Section 2: Troubleshooting Guide - Solving Common Selectivity Issues

This section provides specific, actionable advice for common problems encountered in the lab.

Problem Scenario 1: My reaction gives too much of the O-alkylated byproduct. How can I maximize N-alkylation?

This is a classic challenge where the desired kinetic product is not being formed selectively.

Q: I used sodium hydride (NaH) in DMF with benzyl bromide and got a 1:1 mixture of N- and O-alkylated products. What went wrong?

A: While DMF is a good solvent choice, the sodium (Na+) counter-ion from NaH is a relatively "hard" cation. It can coordinate strongly to the hard oxygen atom of the pyridonate, creating a tight ion pair that encourages O-alkylation. To favor N-alkylation, you need to disrupt this ion pairing and "free" the more nucleophilic nitrogen atom.

Solution Workflow: Maximizing N-Alkylation

N_Alkylation_Workflow cluster_solvents Step 1: Solvent Choice cluster_bases Step 2: Base & Counter-ion cluster_electrophiles Step 3: Electrophile Choice cluster_temp Step 4: Temperature Control start Goal: Increase N-Alkylation solvent Use Polar Aprotic Solvents DMF, DMSO, Acetonitrile Why? These solvents solvate the cation, creating a 'naked' and more reactive pyridonate anion. The inherently more nucleophilic nitrogen (soft center) is now more available for attack. start->solvent Implement First base Use a Base with a Large, Soft Cation Cs₂CO₃, K₂CO₃ Why? Large cations (K⁺, Cs⁺) associate loosely with the pyridonate. This weak interaction does not favor the hard oxygen center, allowing the soft nitrogen to react preferentially. solvent->base electrophile Use a Soft Electrophile Alkyl Iodides (R-I), Benzyl Bromides (Bn-Br), Allyl Chlorides Why? Follows the HSAB principle: Soft nitrogen nucleophile reacts preferentially with a soft electrophile. base->electrophile temp Run at Lower Temperatures 0 °C to Room Temperature Why? N-alkylation is the kinetically favored product. Lower temperatures prevent the reaction from equilibrating to the potentially more stable (but undesired) O-alkylated product. electrophile->temp

Figure 2: Decision workflow for maximizing N-alkylation selectivity.
Problem Scenario 2: I need to synthesize the 2-alkoxypyridine. How do I favor O-alkylation?

Here, the goal is to suppress the kinetically favored N-alkylation and promote reaction at the oxygen center.

Q: I am trying to make a 2-methoxypyridine using methyl iodide and K₂CO₃ in acetonitrile, but I'm only getting the N-methylated product. How can I reverse the selectivity?

A: Your conditions are perfectly designed for N-alkylation (soft electrophile, large counter-ion, polar aprotic solvent). To achieve O-alkylation, you must promote the factors that favor reaction at the hard oxygen center.

Summary of Conditions for N- vs. O-Alkylation
FactorTo Favor N-Alkylation (Kinetic Product)To Favor O-Alkylation (Thermodynamic/Hard-Hard Match)Rationale
Solvent Polar Aprotic (DMF, DMSO)Non-polar (Toluene, Dioxane) or Protic (Alcohols)Polar aprotic solvents create a "naked" anion, favoring the more nucleophilic N. Non-polar solvents promote tight ion pairing at the O.[1]
Base Counter-ion Large, Soft (K⁺, Cs⁺)Small, Hard (Na⁺, Li⁺, Ag⁺)Large cations are poorly solvated and don't coordinate strongly. Small, hard cations coordinate tightly to the hard oxygen atom.[1][3]
Electrophile Soft (R-I, R-Br)Hard (R-OTs, R₂SO₄, R-OTf)Matches the "soft" nitrogen or "hard" oxygen center according to HSAB theory.[10][11]
Temperature Low (e.g., 0 °C to RT)High (e.g., Reflux)Low temperature favors the faster-forming kinetic product (N-alkylation). High temperature allows for equilibration to the thermodynamic product.[8]
Leaving Group Good (I⁻, Br⁻)Good (TsO⁻, MsO⁻)Correlates with the softness/hardness of the electrophilic center.

To answer the question: Switch your base to sodium hydride (NaH), your solvent to a non-polar one like toluene, and consider using a harder electrophile like dimethyl sulfate instead of methyl iodide. Running the reaction at a higher temperature may also favor the O-alkylated product.

Section 3: Experimental Protocols

These protocols are provided as validated starting points. Optimization may be required for your specific substrate.

Protocol 1: Highly Selective N-Alkylation of 2-Pyridone

This protocol is adapted from methodologies emphasizing kinetic control with soft reagents.[12]

  • Objective: Synthesize 1-benzyl-2(1H)-pyridone.

  • Reagents: 2-Pyridone (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 1.5 equiv), Benzyl Bromide (1.1 equiv), Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-pyridone and Cs₂CO₃.

    • Add anhydrous DMF (approx. 0.1 M concentration relative to 2-pyridone).

    • Stir the suspension at room temperature for 30 minutes.

    • Slowly add benzyl bromide via syringe.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

    • Upon completion, quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-alkylated product. Expected Selectivity: >95:5 in favor of the N-alkylated isomer.

Protocol 2: Highly Selective O-Alkylation of 2-Pyridone

This protocol uses conditions designed to favor a hard-hard interaction and tight ion pairing.[1]

  • Objective: Synthesize 2-methoxypyridine.

  • Reagents: 2-Pyridone (1.0 equiv), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv), Dimethyl Sulfate (1.1 equiv), Toluene.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add NaH.

    • Wash the NaH with anhydrous hexanes (x2) to remove mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous toluene to the washed NaH.

    • Prepare a solution of 2-pyridone in a minimal amount of anhydrous toluene and add it to the dropping funnel.

    • Cool the NaH suspension to 0 °C in an ice bath.

    • Add the 2-pyridone solution dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour (or until hydrogen evolution ceases) to ensure complete formation of the sodium salt.

    • Cool the resulting suspension back to 0 °C.

    • Add dimethyl sulfate dropwise.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C to destroy any excess NaH, followed by water.

    • Extract the mixture with diethyl ether (x3).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield the pure O-alkylated product. Expected Selectivity: Highly favoring the O-alkylated isomer.

References
  • 13Synlett, Thieme.

  • 1ResearchGate.

  • The Journal of Organic Chemistry, 2024.

  • Organic Letters, 2015.

  • ACS Omega, 2020.

  • Organic & Biomolecular Chemistry, 2021.

  • Youngstown State University Thesis, 1978.

  • ResearchGate, 2023.

  • Sciforum, 2020.

  • Journal of Organic Chemistry, 2024.

  • Chemical Communications, 2020.

  • The Journal of Organic Chemistry, 1961.

  • Wikipedia.

  • Chemistry LibreTexts.

  • Molecules, 2018.

  • General Physiology and Biophysics, 2001.

  • Chemistry LibreTexts.

  • Master Organic Chemistry.

  • Journal of the American Chemical Society, 2023.

  • Chemistry – A European Journal, 2020.

  • Wikipedia.

  • Chemistry – A European Journal, 2020.

  • International Journal of Molecular Sciences, 2022.

  • chemeurope.com.

Sources

optimizing yield of 2-pyridone in Pechmann-Duisberg condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Pyridone Scaffolds via the Pechmann-Duisberg Route

Case ID: PD-OPT-2024 Subject: Yield Optimization & Troubleshooting for Pechmann-Derived 2-Pyridone/Quinolone Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering yield issues because the Pechmann-Duisberg reaction classically synthesizes Coumarins (2-pyrones) , not 2-pyridones directly.[1] To obtain a 2-pyridone (specifically a 2-quinolone or benzo-2-pyridone) via this route, you are performing a two-stage workflow:

  • Pechmann Condensation: Formation of the 2-pyrone (coumarin) core.

  • Ammonolysis (Nitrogen Insertion): Conversion of the lactone (pyrone) to a lactam (pyridone) using ammonia or primary amines.[1]

Yield loss typically occurs at the Simonis vs. Pechmann competition (Stage 1) or incomplete ring transformation (Stage 2).[1] This guide addresses both critical control points.

Phase 1: The Pechmann Condensation (The Precursor)

Objective: Maximize the yield of the 2-pyrone/coumarin intermediate.[1]

The Problem: The reaction between a phenol and a


-keto ester can follow two pathways:
  • Pechmann Reaction (Desired): Acid-catalyzed condensation to form Coumarin (2-pyrone).

  • Simonis Reaction (Competitor): Dehydration using P₂O₅ to form Chromone (4-pyrone).[1]

Troubleshooting Guide: Condensation Failures

Q1: My product contains a mixture of isomers and tar. How do I improve selectivity?

  • Root Cause: "Tar" suggests uncontrolled polymerization due to excessively strong Brønsted acids (conc.[1] H₂SO₄) or overheating.[1] Isomer mixtures suggest the Simonis pathway is competing.

  • Solution: Switch to Lewis Acid Catalysis or Solid Acid Catalysts .

    • Recommendation: Use InCl₃ (10 mol%) or ZrCl₄ under solvent-free conditions or in toluene. These promote the Pechmann pathway (C-alkylation) over the Simonis pathway (O-alkylation) with significantly less charring than sulfuric acid.

    • Protocol Adjustment: If using H₂SO₄, keep temperature <10°C during addition, then slowly ramp to 80°C. If using InCl₃, reflux in toluene is stable.[1]

Q2: I am using a substituted phenol and getting low yields. Why?

  • Root Cause: Electronic effects.

    • Electron-Donating Groups (EDGs): (e.g., -OH, -OMe) at the meta position facilitate the reaction (Resorcinol is ideal).[1]

    • Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -Cl) deactivate the ring, stalling the electrophilic aromatic substitution.[1]

  • Optimization: For deactivated phenols, increase catalyst loading to 20 mol% and use a higher boiling solvent (e.g., diphenyl ether) to drive the kinetics, or switch to Triflic Acid (TfOH) as a superacid catalyst.[1]

Phase 2: The Ammonolysis (The Conversion)

Objective: Convert the Coumarin (Lactone) to 2-Pyridone (Lactam).[1]

The Problem: The oxygen-to-nitrogen exchange is thermodynamically demanding.

Q3: The coumarin is pure, but the conversion to 2-pyridone is incomplete (<50% yield).

  • Root Cause: Insufficient nucleophilicity of the amine or reversibility of the ring-opening.

  • Solution:

    • Reagent: Use Ammonium Acetate (NH₄OAc) instead of aqueous ammonia. The acetate acts as a buffer and catalyst.

    • Conditions: Perform the reaction in glacial acetic acid under reflux. If the amine is volatile (e.g., methylamine), use a sealed pressure tube at 120–140°C.[1]

    • Alternative: For difficult substrates, use AlCl₃ to activate the lactone carbonyl, facilitating amine attack.[1]

Experimental Optimization Data

Table 1: Catalyst Performance for Pechmann Condensation (Resorcinol + Ethyl Acetoacetate) Target: 7-Hydroxy-4-methylcoumarin (Precursor)[1]

Catalyst SystemConditionsYield (%)Selectivity (Coumarin:Chromone)Notes
Conc. H₂SO₄ Solvent-free, 0°C

RT
65-75%90:10High tar formation; difficult workup.[1]
P₂O₅ Solvent-free, Heat<40%20:80AVOID. Favors Simonis (Chromone).[1]
InCl₃ (10 mol%) Solvent-free, 80°C88-92% >99:1Cleanest profile; reusable catalyst.[1]
Amberlyst-15 Toluene, Reflux80-85%>99:1Excellent for industrial scale-up.[1]

Visualizing the Pathway

The following diagram illustrates the critical bifurcation between the Pechmann and Simonis pathways and the subsequent conversion to the 2-Pyridone scaffold.

PechmannPathway Start Phenol + Beta-Keto Ester Conditions Catalyst Selection Start->Conditions Pechmann Pechmann Cyclization (Acid/Lewis Acid) Conditions->Pechmann Favored by H2SO4, InCl3, HCl Simonis Simonis Cyclization (P2O5 / Dehydration) Conditions->Simonis Favored by P2O5 Coumarin Coumarin (2-Pyrone Core) Pechmann->Coumarin C-Alkylation Chromone Chromone (4-Pyrone Core) Simonis->Chromone O-Alkylation (Side Product) Ammonolysis Ammonolysis (R-NH2 / Heat) Coumarin->Ammonolysis Ring Transformation Pyridone 2-Pyridone / 2-Quinolone (Target Lactam) Chromone->Pyridone X Ammonolysis->Pyridone O -> N Exchange

Figure 1: Reaction pathway logic.[1] Green nodes indicate the correct route for 2-pyridone synthesis. Red nodes indicate the competing Simonis pathway which leads to dead-end byproducts.

Standard Operating Protocol (SOP): The "Green" Pechmann Route

This protocol utilizes Indium(III) Chloride to maximize the coumarin yield before ammonolysis, avoiding the "tar" issues of sulfuric acid.[1]

Step 1: Synthesis of the Coumarin Scaffold
  • Charge: In a round-bottom flask, mix Resorcinol (10 mmol) and Ethyl Acetoacetate (10 mmol) .

  • Catalyst: Add InCl₃ (1 mmol, 10 mol%) .

  • Reaction: Heat the mixture to 80°C (solvent-free) or reflux in toluene for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Add ice-cold water (50 mL). The solid product will precipitate.

  • Purification: Filter the solid. Recrystallize from ethanol.

    • Checkpoint: Expect a white/off-white solid. Yield should be >85%.

Step 2: Conversion to 2-Pyridone (2-Quinolone)[1]
  • Charge: Dissolve the purified Coumarin (5 mmol) in Acetic Acid (10 mL) .

  • Reagent: Add Ammonium Acetate (25 mmol, 5 equiv) .

  • Reaction: Reflux for 8–12 hours.

    • Note: For N-substituted pyridones, use the corresponding primary amine (R-NH₂) and reflux in ethanol/toluene.[1]

  • Workup: Pour reaction mixture into crushed ice. Neutralize slightly with NaHCO₃ if necessary.

  • Isolation: Filter the precipitate. Wash with cold water.

References

  • Sethna, S., & Phadke, R. (2011).[1] The Pechmann Reaction. Organic Reactions.

    • Source: Wiley Online Library[1]

    • URL:[Link][1][2]

  • Sahoo, S., et al. (2023).[1][3][4] A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI.

    • Source: MDPI Molecules[1]

    • URL:[Link][1]

  • Eshghi, H., et al. (2011).[1] Ferric Hydrogen Sulfate Catalyzed Synthesis of Coumarins via Pechmann Condensation.

    • Source: E-Journal of Chemistry[1]

    • URL:[Link]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of 2-Pyridones.

    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

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Technical Support Center: Solubilization of 2-Pyridone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-SOL-001 Subject: Overcoming aqueous insolubility in 2-pyridone/2-hydroxypyridine tautomeric systems.

Executive Summary & Mechanism of Failure

The Core Problem: Researchers often misclassify 2-pyridone derivatives as simple lipophilic compounds ("Grease Balls").[1] In reality, many are "Brick Dust" molecules. The primary barrier to aqueous solubility is not just lipophilicity (logP), but high crystal lattice energy driven by intermolecular hydrogen bonding.

The Mechanism: 2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine.[1][2][3] In the solid state and in aqueous solution, the lactam (2-pyridone) form predominates. These lactam units form stable, planar centrosymmetric dimers via dual hydrogen bonds (N-H···O=C), creating a tightly packed crystal lattice that water cannot easily penetrate.

Key Takeaway: To dissolve the molecule, you must break the dimer.

Diagnostic Module: Characterize Your Compound

Before attempting formulation, run these three diagnostic checks to determine the root cause of insolubility.

Diagnostic Workflow

G Start Start: Insoluble 2-Pyridone CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (High Lattice Energy) CheckTm->HighTm High Tm LowTm Tm < 150°C (Lipophilicity Issue) CheckTm->LowTm Low Tm CheckIon Check pKa HighTm->CheckIon Strategy2 Strategy: Solvation (Surfactants, Lipids) LowTm->Strategy2 Ionizable Ionizable Groups Present? CheckIon->Ionizable Assess Structure Strategy1 Strategy: Disruption (ASDs, Cocrystals) Ionizable->Strategy1 No (Neutral) Strategy3 Strategy: pH Adjustment (Salt Formation) Ionizable->Strategy3 Yes (Acid/Base)

Figure 1: Decision matrix for selecting a solubilization strategy based on physicochemical properties.

Data Interpretation Table
ParameterValue RangeImplicationRecommended Action
Melting Point (

)

"Brick Dust" molecule.[1] High lattice energy dominates.Disrupt Lattice: Amorphous Solid Dispersion (ASD) or Cocrystals.
Melting Point (

)

"Grease Ball" molecule.[1] Lipophilicity dominates.Enhance Solvation: Surfactants, Micelles, or Lipid formulations.

(Acidic)

Weakly acidic (NH deprotonation).[1]pH Adjustment: Solubility increases at

(often impractical for bio-assays).

(Basic)

Very weakly basic (Oxygen protonation).[1]Salt Failure Risk: Salts formed may hydrolyze in water. Use strong acids (e.g., Methanesulfonic).

Formulation Protocols

Protocol A: Cyclodextrin Complexation (The "Molecular Shield")

Best for: High


 compounds where you need to shield the hydrophobic ring from water while breaking dimers.

Theory:


-Cyclodextrins (CD) encapsulate the hydrophobic 2-pyridone ring.[1] The key is to ensure the CD cavity blocks the dimerization interface.

Step-by-Step Procedure:

  • Selection: Use HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) or SBE-
    
    
    
    -CD
    (Sulfobutylether).[1] Avoid parent
    
    
    -CD due to nephrotoxicity risks in vivo.[1]
  • Preparation: Prepare a 20% (w/v) stock solution of HP-

    
    -CD in water or phosphate buffer (pH 7.4).
    
  • Excess Addition: Add the 2-pyridone derivative in excess of its estimated solubility (e.g., 10 mg/mL).

  • Equilibration: Shake at

    
     for 24–48 hours.
    
    • Critical Step: If the solution turns into a gel, you have formed a hydrogel network. Stop. Dilute the CD concentration to 10% or add 5% Ethanol as a co-solvent to disrupt inter-complex aggregation.

  • Filtration: Filter through a 0.45

    
    m PVDF filter (avoid nylon, which binds proteins and some heterocycles).
    
  • Quantification: Analyze filtrate by HPLC-UV.

Validation: Plot Concentration of Drug (


) vs. Concentration of CD (

). A linear slope near 1 indicates a 1:1 inclusion complex (

type isotherm) [1].
Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Best for: "Brick Dust" compounds that precipitate immediately upon dilution.

Theory: Polymers (HPMC-AS, PVP-VA) freeze the 2-pyridone in a disordered, high-energy state, preventing the formation of the stable crystal lattice.[1]

Step-by-Step Procedure:

  • Solvent Choice: Dissolve both the drug and polymer (ratio 1:3) in a common solvent.

    • Recommended: Methanol/Dichloromethane (1:[1]1) or Acetone.

    • Note: 2-pyridones are often soluble in chlorinated solvents but poor in pure alcohols.[1]

  • Polymer Selection:

    • PVP-VA64: Good for immediate release.[1]

    • HPMC-AS (L/M/H grades): Essential if you need to prevent precipitation in gastric fluid (pH 1.2).[1]

  • Evaporation: Rotary evaporate at

    
     under vacuum until a dry film forms.
    
  • Secondary Drying: Vacuum dry at

    
     for 24 hours to remove residual solvent (plasticizing effect of solvent can induce crystallization).
    
  • Verification: Run X-Ray Powder Diffraction (XRPD).

    • Pass: Diffuse "halo" pattern.

    • Fail: Sharp peaks (indicates crystallization).

Troubleshooting & FAQs

Q1: My compound dissolves in DMSO but precipitates instantly when added to water/media.

Diagnosis: This is the "Parachute Failure." The high lattice energy drives rapid crystallization once the solvent capacity drops. Fix:

  • Pre-complexation: Do not add pure DMSO stock. Mix DMSO stock with PEG 400 or Tween 80 before adding to water.

  • Use a Polymer Spike: Add 0.1% HPMC (Hydroxypropyl methylcellulose) to your aqueous buffer before adding the DMSO stock. The HPMC acts as a crystallization inhibitor, extending the supersaturation window (the "Spring and Parachute" effect) [2].

Q2: I see a "gelling" effect when trying to make a high-concentration stock.

Diagnosis: 2-pyridones can form supramolecular hydrogels via


-

stacking and hydrogen bonding networks, especially at high concentrations (>10 mg/mL).[1] Fix:
  • Disrupt H-bonds: Add a chaotropic agent (e.g., Urea) or a cosolvent that disrupts hydrogen bonding (e.g., 10-20% Propylene Glycol).[1]

  • Temperature: Heat the solution to

    
    . If it dissolves and then gels upon cooling, you have confirmed a gelation mechanism. Use a surfactant (Polysorbate 80) to disrupt the stacking.
    
Q3: The melting point is high ( ), and even ASDs are unstable.

Diagnosis: The crystal lattice is too stable; the amorphous form rapidly recrystallizes. Fix: Cocrystallization. Instead of fighting the lattice, engineer a new lattice. 2-pyridones are excellent hydrogen bond acceptors.

  • Protocol: Grind the 2-pyridone with a dicarboxylic acid (e.g., Fumaric acid, Succinic acid) or a flavonoid (e.g., Genistein) in a 1:1 molar ratio with a drop of solvent (Liquid Assisted Grinding). This creates a cocrystal with potentially better solubility or dissolution rate [3].[4]

Visualizing the Tautomeric Barrier

Understanding the shift between the soluble and insoluble forms is critical for synthesis and formulation.

Tautomer cluster_0 Non-Polar Solvents / Gas Phase cluster_1 Aqueous / Solid State Lactim 2-Hydroxypyridine (Lactim) Favored Form Lactam 2-Pyridone (Lactam) Favored Form Lactim->Lactam Solvent Switch (Add Water) Dimer Centrosymmetric Dimer (Insoluble Lattice) Lactam->Dimer Self-Association (High Conc.) Dimer->Lactam Heat / Cosolvent

Figure 2: The tautomeric equilibrium shift.[1] Note that water drives the molecule into the Lactam form, which is prone to dimerization and precipitation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery.[1][5] International Journal of Pharmaceutics, 453(1), 157-166.[1] Link

  • Zhang, H., et al. (2023).[4][6] Pirfenidone–flavonoid cocrystals with reduced solubility and dissolution rate.[4][7] CrystEngComm, 25, 4734-4742.[1] Link

  • WuXi Biology. (n.d.). How about Tautomers? WuXi AppTec. Link

Sources

solvent effects on 2-pyridone tautomeric ratios during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Pyridone Tautomerism & Reaction Control

Executive Summary & Mechanism

This guide addresses the critical impact of solvent selection on the 2-pyridone/2-hydroxypyridine equilibrium. Control over this ratio is the primary determinant of regioselectivity (N- vs. O-alkylation) and reaction kinetics in heterocyclic synthesis.

The Core Mechanism: 2-Pyridone exists in a tautomeric equilibrium between the Lactam (2-pyridone) and Lactim (2-hydroxypyridine) forms. Unlike simple ketones, the driving force here is the competition between aromaticity (favoring Lactim) and dipolar solvation/dimerization (favoring Lactam).

  • Gas Phase / Non-Polar Solvents: The Lactim is favored due to the retention of full aromaticity in the pyridine ring.

  • Polar Solvents: The Lactam is favored. The dipolar character of the amide bond (N-C=O) is stabilized by high dielectric media and hydrogen bonding.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas Phase/Non-Polar Lactam Lactam Form (2-Pyridone) Favored in Polar Solvents Lactim->Lactam + Polar Solvent (Stabilization of Dipole) Lactam->Lactim + Non-Polar/Gas Phase (Aromaticity Driver) Dimer Lactam Dimer (Base-Pair Mimic) Favored in Conc. Non-Polar Lactam->Dimer High Conc. (Non-Polar Media)

Figure 1: Tautomeric switching logic. Note that in concentrated non-polar solutions, the Lactam may reappear as a stable dimer, mimicking DNA base-pairing.

Diagnostic Module: "Which Tautomer Do I Have?"

Users often fail to identify the dominant species before starting a reaction. Use this protocol to verify your starting material's state.

Method A: NMR Diagnostics (The Gold Standard)

Do not rely on a single peak. The chemical environment of the ring protons changes significantly between the aromatic pyridine (Lactim) and the amide-like pyridone (Lactam).

FeatureLactam (2-Pyridone) Lactim (2-Hydroxypyridine) Notes

H NMR (NH/OH)

11.0 – 13.5 ppm
(Broad)
Variable (often sharp if dry)Lactam NH is heavily deshielded.

C NMR (C2)

162 – 165 ppm

~160 ppm
C=O is typically further downfield.[1]
Ring Protons (H3) Upfield (

6.0 – 6.5 ppm)
Aromatic (

6.5 – 7.0 ppm)
Lactam ring loses some aromatic current.
Coupling (

)
Larger (~9 Hz)Smaller (~7-8 Hz)Reflects bond order alternations.

Protocol 1: Solvent Titration NMR If peaks are broad or ambiguous, you are likely in an intermediate exchange rate.

  • Prepare sample in

    
     (favors Lactim/Dimer mix).
    
  • Titrate with

    
     (0% 
    
    
    
    10%).
  • Observation: If peaks sharpen and shift downfield (H3/H4), you are locking the Lactam form.

Solvent Selection & Reaction Optimization

The choice of solvent dictates the


 (

). Use the table below to select the medium that forces the equilibrium toward your desired nucleophile.
Solvent Impact Table
Solvent ClassRepresentative SolventsDominant Species

(approx)
Recommended Application
Non-Polar Cyclohexane, TolueneLactim (Monomer)0.4 – 1.0O-Alkylation (with hard electrophiles)
Chlorinated

,

Mixed (Dimer driven)Concentration DependentGeneral screening; Dimer studies
Polar Aprotic DMSO, DMF, MeCNLactam > 100N-Alkylation (Standard)
Polar Protic Water, MethanolLactam > 1000Aqueous N-functionalization

Critical Insight: In non-polar solvents like


 or Benzene, the Lactam Dimer  is thermodynamically very stable (

). Even if the solvent favors the Lactim, high concentrations will force the system back into the Lactam form via dimerization. Always dilute (<

M) if you need to isolate the Lactim character in non-polar media.

Troubleshooting Guide: Regioselectivity Failures

Issue: "I am attempting N-alkylation but getting O-alkylation (or vice versa)."

Root Cause Analysis: Regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory, modified by solvent effects.

  • Nitrogen (Lactam): Softer nucleophile. Favored by

    
     conditions.
    
  • Oxygen (Lactim): Harder nucleophile. Favored by

    
     (carbocation) character or "Hard" electrophiles.
    

Troubleshooting Start Regioselectivity Issue Target Target: N-Alkylation? Start->Target TargetO Target: O-Alkylation? Start->TargetO CheckSolvent 1. Check Solvent Dielectric Target->CheckSolvent IsPolar Is Solvent Polar? (DMSO, DMF, MeOH) CheckSolvent->IsPolar SwitchSolvent Action: Switch to DMF/DMSO IsPolar->SwitchSolvent No CheckBase 2. Check Counter-Ion IsPolar->CheckBase Yes IsSilver Using Ag+ salts? CheckBase->IsSilver RemoveAg Action: Switch to Na+/K+ (Ag+ blocks N-site) IsSilver->RemoveAg Yes UseSilver Action: Use Ag2CO3 (The 'Silver Salt Rule') TargetO->UseSilver UseNonPolar Action: Use Toluene/Benzene (Promote Lactim) TargetO->UseNonPolar

Figure 2: Decision tree for correcting alkylation ratios.

Specific Scenarios:

Scenario A: "I used DMF but still got 20% O-alkylation."

  • Cause: Alkylating agent is too "hard" (e.g., sulfates, sulfonates) or steric hindrance at the Nitrogen.

  • Fix: Switch to a softer leaving group (Iodide) and ensure the base cation is dissociating (use Crown Ethers or Li+).

Scenario B: "I need O-alkylation but cannot use Silver salts."

  • Fix: Utilize Mitsunobu conditions (PPh3/DIAD). This reaction typically proceeds via the Oxygen atom because the oxophilic Phosphorus activates the alcohol, and the Lactim oxygen attacks the electrophile.

Frequently Asked Questions (FAQ)

Q1: Can I calculate the ratio of tautomers using DFT before I start? A: Yes, but standard gas-phase calculations will mislead you. You must use PCM (Polarizable Continuum Model) or SMD solvation models. In gas phase, DFT often predicts the Lactim is more stable by ~0.3 kcal/mol. In water, the Lactam becomes more stable by ~4-5 kcal/mol.

Q2: Why does my NMR spectrum show broad, undefined lumps instead of sharp peaks? A: You are witnessing Chemical Exchange Broadening . The rate of tautomerization is comparable to the NMR timescale.

  • Solution: Run the NMR at a lower temperature (to freeze the exchange) or add a trace of acid/base to accelerate exchange (averaging the peaks).

Q3: Does temperature affect the ratio? A: Yes. Higher temperatures generally favor the Lactim (aromatic) form entropically, but the effect is weaker than the solvent effect.

References

  • Beak, P., et al. (1976). "Equilibration studies. Protomeric equilibria of 2-hydroxypyridine... in the gas phase." Journal of the American Chemical Society.

  • Katritzky, A. R., et al. (1976). "Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity." J. Chem. Soc., Perkin Trans.[2] 2.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard Reference Text).
  • Wang, L., et al. (2012). "Regioselective N-Alkylation of 2-Pyridones." Journal of Organic Chemistry.

Sources

Technical Support Center: Navigating Catalyst Interactions with 2-Pyridone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and overcoming challenges associated with catalyst poisoning by 2-pyridone coordination. Our aim is to provide you with the expertise and practical insights necessary to ensure the success of your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 2-pyridone a concern for catalyst stability?

2-pyridone and its derivatives can act as potent catalyst poisons, particularly for transition metal catalysts like palladium (Pd), platinum (Pt), and rhodium (Rh). The lone pair of electrons on the nitrogen atom in the pyridone ring can strongly coordinate to the metal center, blocking active sites and impeding the catalytic cycle. This is a common issue in reactions such as hydrogenations and cross-coupling reactions where pyridine-containing substrates are used.[1]

Q2: Can 2-pyridone also be beneficial in catalysis?

Interestingly, yes. While it can be a poison, 2-pyridone can also serve as a ligand to accelerate certain reactions, such as Pd-catalyzed C(sp³)–H activation.[2] The dual nature of 2-pyridone as both a potential poison and a beneficial ligand underscores the complexity of its role in catalysis and the importance of understanding the specific reaction conditions.

Q3: How does the tautomerism of 2-pyridone affect its interaction with catalysts?

2-pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine. This equilibrium can be influenced by factors like the solvent and the presence of other species in the reaction mixture.[3][4][5] The different tautomeric forms can exhibit distinct coordination modes with the metal catalyst, which in turn can impact catalyst activity and stability. For instance, the keto form (2-pyridone) and the enol form (2-hydroxypyridine) can bind to a metal center differently, potentially leading to different catalytic outcomes or deactivation pathways.

Troubleshooting Guide: Overcoming Catalyst Deactivation by 2-Pyridone

Problem 1: My cross-coupling reaction with a 2-pyridone-containing substrate is sluggish or has stalled.

Possible Cause: Catalyst poisoning by the 2-pyridone moiety is a likely culprit. The nitrogen atom's lone pair can bind strongly to the active sites of your palladium catalyst, inhibiting its activity.

Troubleshooting Steps:

  • Increase Catalyst Loading: In some cases, a higher catalyst loading can compensate for the poisoning effect by providing a greater number of active sites.[1]

  • Ligand Modification: The choice of ligand can be critical. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands that may be less susceptible to displacement by 2-pyridone or that can promote the desired catalytic cycle more efficiently.

  • Solvent Screening: The solvent can influence the tautomeric equilibrium of 2-pyridone and its coordination to the metal center.[5] A screen of different solvents, including polar aprotic and non-polar options, may reveal conditions that disfavor catalyst poisoning.

  • Temperature Adjustment: Carefully increasing the reaction temperature may help to weaken the coordination of the 2-pyridone to the catalyst, potentially restoring activity. However, be mindful of potential side reactions or catalyst decomposition at higher temperatures.[6]

  • Use of Additives: Certain additives may be able to compete with 2-pyridone for coordination to the catalyst or help to stabilize the active catalytic species. A systematic screen of additives could be beneficial.

Experimental Workflow for Diagnosing and Mitigating Catalyst Poisoning

G cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_validation Validation A Reaction Failure: Low Yield / Slow Rate B Hypothesis: 2-Pyridone Poisoning A->B C Control Experiment: Run reaction with a non-pyridone analog B->C D Analyze Results: Compare reaction profiles C->D E Increase Catalyst Loading D->E If poisoning is confirmed F Screen Ligands E->F G Optimize Solvent F->G H Adjust Temperature G->H I Test Additives H->I J Optimized Reaction Conditions I->J K Successful Product Formation J->K

Caption: A logical workflow for diagnosing and addressing catalyst poisoning by 2-pyridone.

Problem 2: My catalyst appears to be irreversibly deactivated after exposure to a 2-pyridone derivative.

Possible Cause: Strong coordination of the 2-pyridone to the catalyst's active sites can lead to deactivation that is not easily reversed under standard reaction conditions.

Troubleshooting Steps: Catalyst Regeneration

If the catalyst is heterogeneous (e.g., Pd on carbon), regeneration may be possible. The following is a general protocol that can be adapted based on the specific catalyst and poison.

Protocol 1: Regeneration of a 2-Pyridone-Poisoned Palladium on Carbon (Pd/C) Catalyst

Materials:

  • Spent Pd/C catalyst

  • Deionized water

  • Methanol

  • Dilute aqueous acid (e.g., 0.1 M HCl or acetic acid) - Use with caution and after considering catalyst compatibility.

  • Dilute aqueous base (e.g., 0.1 M NaOH) - Use with caution and after considering catalyst compatibility.

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Catalyst Recovery: After the reaction, carefully recover the spent catalyst by filtration.

  • Solvent Washing: Wash the recovered catalyst thoroughly with a non-coordinating solvent like methanol to remove any adsorbed organic residues.[1]

  • Aqueous Washing:

    • Wash the catalyst multiple times with deionized water to remove any water-soluble impurities.[1]

    • Optional Acid/Base Wash: If simple washing is ineffective, a dilute acid wash may help to protonate the coordinated 2-pyridone, facilitating its removal. Conversely, a dilute base wash could deprotonate the 2-pyridone, altering its coordination properties. It is crucial to first verify the compatibility of your catalyst with acidic or basic conditions to avoid damaging the support or the metal nanoparticles.

  • Final Water Wash: After any acid or base treatment, wash the catalyst thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the regenerated catalyst in an oven at a moderate temperature (e.g., 60-80 °C) or under vacuum to remove residual water and solvent.

  • Activity Test: Evaluate the activity of the regenerated catalyst using a standard test reaction to determine the effectiveness of the regeneration process.[1]

Catalyst Regeneration Workflow

G A Spent Catalyst Recovery (Filtration) B Solvent Wash (e.g., Methanol) A->B C Aqueous Wash (Deionized Water) B->C D Optional Acid/Base Wash (Verify Compatibility) C->D E Final Water Wash (Neutral pH) D->E F Drying (Oven or Vacuum) E->F G Activity Testing of Regenerated Catalyst F->G

Caption: A stepwise process for the regeneration of a heterogeneous catalyst poisoned by 2-pyridone.

Quantitative Data Summary

While specific quantitative data for 2-pyridone poisoning is not extensively available in a consolidated format, the following table provides a conceptual framework for how to quantify the impact of a potential poison and the success of mitigation strategies.

Experimental Condition Catalyst Loading (mol%) Additive Initial Reaction Rate (mol/L·s) Final Conversion (%)
Baseline (No 2-pyridone)1None1.5 x 10⁻⁴>99
With 2-pyridone1None0.2 x 10⁻⁴15
Increased Catalyst Loading5None0.8 x 10⁻⁴60
With Additive X110 mol%1.2 x 10⁻⁴95
Regenerated Catalyst1None1.1 x 10⁻⁴92

Note: The data in this table is illustrative and should be determined experimentally for your specific system.

Concluding Remarks

Overcoming catalyst poisoning by 2-pyridone coordination requires a systematic and informed approach. By understanding the fundamental principles of catalyst deactivation and regeneration, and by methodically exploring the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their catalytic reactions involving 2-pyridone-containing molecules. Always prioritize safety and consult the relevant literature for your specific catalyst system.

References

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Harnessing the Efficacy of 2-Pyridone Ligands for Pd-catalyzed (β/γ)-C(sp3) H Activation. (2020). ACS Publications. Retrieved from [Link]

  • Queizán, M., Gil-Guerrero, S., Pérez-Barcia, Á., & Hermida-Ramon, J. M. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084302. Retrieved from [Link]

  • Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. (n.d.). ChemRxiv. Retrieved from [Link]

  • Fürstner, A., & Majkowska, W. (2019). Iron-Catalyzed Reactions of 2-Pyridone Derivatives: 1,6-Addition and Formal Ring Opening/Cross Coupling. Angewandte Chemie International Edition, 58(50), 18236-18241. Retrieved from [Link]

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. (n.d.). MDPI. Retrieved from [Link]

  • Tóth, T. T., Lévay, K., Szöllősi, G., & Hegedüs, L. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 11(11), 1369. Retrieved from [Link]

  • Li, X., et al. (n.d.). Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones. RSC Publishing. Retrieved from [Link]

  • N-alkylation of 2-pyridone derivatives via palladium(II)-catalyzed directed alkene hydroamination. (2021). ResearchGate. Retrieved from [Link]

  • Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. (2019). ResearchGate. Retrieved from [Link]

  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. (2010). ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Substituted 2(5H)-Pyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted 2(5H)-pyridinones via recrystallization. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining crystalline, high-purity 2(5H)-pyridinone derivatives. As a class of compounds with significant interest in drug discovery due to their diverse biological activities, effective purification is a critical step in their synthesis and development.[1][2][3]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may face during your experiments. The guidance herein is based on established crystallization principles, literature precedents, and practical field experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the recrystallization of substituted 2(5H)-pyridinones. Each issue is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.

Issue 1: The Compound "Oils Out" and Refuses to Crystallize

Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice.[4] This typically happens under one of two conditions:

  • The boiling point of the recrystallization solvent is higher than the melting point of the solute.[4]

  • The solution becomes supersaturated at a temperature above the compound's melting point.

Substituted 2(5H)-pyridinones, particularly those with flexible alkyl chains or lipophilic moieties, can have lower melting points, making them prone to this issue.

Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently warm the flask containing the oil and mother liquor until the oil completely redissolves.

  • Add More Solvent: Introduce a small additional volume (5-10%) of the primary solvent to the hot solution. This slightly reduces the saturation point, which can prevent premature separation.[5]

  • Induce Slow Cooling: Rapid cooling is a primary driver of oiling out. To counteract this:

    • Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring.

    • For very stubborn compounds, consider placing the flask in a warm water bath that is allowed to cool slowly to room temperature.

  • Scratching and Seeding: If no crystals form upon reaching room temperature, induce nucleation by:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface for crystal nucleation.

    • Seeding: If available, add a single, pure seed crystal of the target compound to the cooled solution. This provides a template for crystal growth.[6]

  • Solvent System Modification: If the above steps fail, a change in the solvent system is warranted. Oiling out is more frequent in single-solvent systems where the polarity is not optimal. Consider a two-solvent (binary) system. A good starting point is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) to the hot solution until turbidity (cloudiness) is observed. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Issue 2: Poor Recovery of Crystalline Material

Causality: Low yield after recrystallization is a common and frustrating issue. The primary causes are:

  • Using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor even at low temperatures.[7]

  • Choosing a solvent in which the compound has significant solubility at room temperature or below.

  • Premature crystallization during hot filtration, leading to loss of product on the filter paper.

Troubleshooting Protocol:

  • Minimize Solvent Volume: The core principle of recrystallization is to use the minimal amount of hot solvent to fully dissolve the compound.[7] This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Optimize the Cooling Process: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour. This will significantly decrease the solubility of the compound in the mother liquor and promote further crystallization.

  • "Second Crop" Crystallization: Do not discard the mother liquor immediately. Concentrate the filtrate by evaporating a portion of the solvent (e.g., by 30-50%) and cool the resulting solution again. This will often yield a "second crop" of crystals, which can be collected. Note that the purity of the second crop may be lower than the first and should be analyzed separately.[7]

  • Prevent Premature Crystallization: When performing a hot gravity filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. This can be achieved by placing them in an oven before use or by allowing hot solvent vapors to heat them. Using a fluted filter paper can also speed up the filtration process, minimizing cooling.

Issue 3: Colored Impurities Co-crystallize with the Product

Causality: Colored impurities, often highly conjugated byproducts from the synthesis, can have similar solubility profiles to the target this compound and become entrapped in the crystal lattice.

Troubleshooting Protocol:

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules.

    • After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient).

    • Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding it.

    • Swirl the hot solution with the charcoal for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless or significantly lighter in color.

  • Solvent Polarity Adjustment: Experiment with different solvent systems. A change in polarity may alter the solubility of the impurity more than the target compound, allowing for its selective removal into the mother liquor. For instance, if recrystallizing from ethanol, try a mixture of ethyl acetate and hexanes.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing a novel substituted this compound?

The this compound core is polar, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[2] The choice of solvent will largely depend on the nature of the substituents.

Solvent Selection Workflow

cluster_solvents Initial Solvent Screen start Start with Unknown Substituted this compound test_solubility Test solubility of a few mg in ~0.5 mL of solvent at RT start->test_solubility s1 Ethanol / Methanol s2 Ethyl Acetate s3 Acetone s4 Toluene / Hexanes dissolves_rt Dissolves at RT? s1->dissolves_rt s2->dissolves_rt s3->dissolves_rt s4->dissolves_rt dissolves_hot Dissolves when hot? dissolves_rt->dissolves_hot No poor_solvent Too soluble. Poor recrystallization solvent. Try a less polar solvent. dissolves_rt->poor_solvent Yes good_solvent Good candidate for single-solvent recrystallization. dissolves_hot->good_solvent Yes insoluble Insoluble. Poor single solvent. dissolves_hot->insoluble No binary_system Consider for a binary system. Use as the 'poor' solvent. insoluble->binary_system

Caption: A decision tree for initial solvent screening.

A summary of commonly successful solvents based on substituent polarity is provided below:

Substituent Type on Pyridinone RingRecommended Starting Solvents / SystemsRationale
Polar groups (e.g., -OH, -COOH, -NH2)Water, Ethanol, Methanol, or mixtures (e.g., Ethanol/Water)[8]"Like dissolves like." The high polarity of the compound requires polar, protic solvents to achieve sufficient solubility at elevated temperatures.
Non-polar groups (e.g., alkyl, aryl)Toluene, Ethyl Acetate, or binary systems like Ethyl Acetate/Hexanes, Acetone/Hexanes[9]The overall polarity is reduced, requiring less polar solvents. Binary systems are excellent for fine-tuning solubility.
Cyano or Halo groups Ethanol, DMF/Ethanol mixtures, Acetic Acid[2]These groups add polarity but are not as protic. Alcohols often provide a good balance. For less soluble compounds, a small amount of DMF can be effective.

Q2: My compound crystallizes too quickly, forming fine needles or powder. How can I get larger crystals?

Causality: Rapid crystal formation, or "crashing out," occurs when the solution becomes supersaturated too quickly, leading to rapid nucleation and the formation of many small crystals.[10] This can trap impurities and make filtration difficult.

Solution: The key is to slow down the crystallization process.

  • Re-heat and Add More Solvent: Re-dissolve the solid in the mother liquor by heating. Add a small excess of the hot solvent (5-10% more) to ensure the solution is not saturated at the boiling point.[10]

  • Insulate the Flask: Allow the flask to cool as slowly as possible. You can wrap it in glass wool or place it inside a larger beaker to insulate it from drafts.

  • Use a Solvent System that Promotes Slower Growth: Sometimes, a particular solvent will inherently lead to rapid crystallization. Experiment with a different solvent or a binary solvent system, which often provides more control over the cooling and crystallization rate.

Q3: How do I choose between a single-solvent and a binary-solvent system?

A single solvent is ideal when you can find one that dissolves the compound when hot but not when cold.[6] This is the simplest and often cleanest method.

A binary (two-solvent) system is necessary when no single solvent has the desired properties. This is often the case for 2(5H)-pyridinones that are either very soluble in most solvents or insoluble in most solvents. The two solvents must be miscible. The typical procedure is:

  • Dissolve the compound in a minimal amount of a "good" solvent (high solubility) at a high temperature.

  • Slowly add a "poor" solvent (low solubility) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to make the solution clear again.

  • Allow the solution to cool slowly.

Common Binary Systems:

  • Ethanol / Water

  • Acetone / Hexanes

  • Ethyl Acetate / Hexanes[9]

  • Toluene / Hexanes

  • Methanol / Diethyl Ether

Q4: Can the tautomeric nature of 2(5H)-pyridinones affect recrystallization?

Yes. 2(5H)-pyridinones exist in equilibrium with their 2-hydroxypyridine tautomer.[2] While the pyridone form typically predominates, the solvent can influence this equilibrium. In highly polar, protic solvents, the 2-hydroxypyridine form might be more stabilized, potentially altering solubility. This is generally not a major issue for standard recrystallization but can be a factor to consider if you observe unusual solubility behavior. The key is to remain consistent with your chosen solvent system to ensure reproducible results.

General Recrystallization Protocol for Substituted 2(5H)-Pyridinones

A 1. Solvent Selection (See FAQ Q1) B 2. Dissolution Add minimal hot solvent to dissolve crude solid. A->B C 3. Decolorization (Optional) Add charcoal, swirl, hot filter. B->C D 4. Crystallization Cool slowly to RT, then in an ice bath. C->D E 5. Collection Collect crystals by vacuum filtration. D->E F 6. Washing Wash crystals with a small amount of cold solvent. E->F G 7. Drying Dry crystals under vacuum. F->G

Caption: A standard workflow for recrystallization.

By understanding the principles behind recrystallization and considering the specific chemical nature of your substituted this compound, you can systematically troubleshoot issues and develop a robust purification protocol.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Wired Chemist. Recrystallization. Available from: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 12-22. Available from: [Link]

  • PSE Community.org. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water an. Available from: [Link]

  • University of York. Problems with Recrystallisations. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • Pacheco, M. C., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. Available from: [Link]

  • RSC Publishing. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available from: [Link]

  • Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. Available from: [Link]

  • ACS Publications. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[5]arene Host–Guest System. Crystal Growth & Design. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • SciELO México. (2018). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society. Available from: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • ACS Publications. Stereoselective syntheses of substituted 5,6-dihydro-2(1H)-pyridinones in polyphosphate media. The Journal of Organic Chemistry. Available from: [Link]

  • Frontiers. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. Available from: [Link]

  • Taylor & Francis Online. (2007). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Organic Preparations and Procedures International. Available from: [Link]

  • Wikipedia. 2-Pyridone. Available from: [Link]

  • International Union of Crystallography. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData. Available from: [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • ACS Publications. (2022). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza-Annulation, Hydrogenation, and Ugi Cyclization. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Pharmacy. Available from: [Link]

  • PubMed. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Crystal Growth & Design. Available from: [Link]

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Validation & Comparative

1H NMR chemical shift differences between 2-pyridone and 2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Chemical Shift Differences Between 2-Pyridone and 2-Methoxypyridine

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, and interpreting the subtleties of an NMR spectrum can reveal a wealth of information about a molecule's electronic and structural properties. This guide provides an in-depth comparison of the ¹H NMR spectra of two closely related isomers: 2-pyridone and 2-methoxypyridine. While they share the same molecular formula (C₆H₇NO), their profound structural differences, primarily the phenomenon of tautomerism in 2-pyridone, lead to remarkably distinct NMR signatures.

The Core Distinction: Tautomerism vs. a Fixed Aromatic System

The fundamental difference that dictates the ¹H NMR spectra of these two compounds is the structural dynamism of 2-pyridone. It exists in a tautomeric equilibrium between its lactam (amide) form, 2-pyridone , and its lactim (enol) form, 2-hydroxypyridine .[1]

Caption: Structural comparison of 2-pyridone's tautomerism and 2-methoxypyridine.

This equilibrium is highly sensitive to the solvent environment. Polar solvents like water or DMSO stabilize the more polar lactam form, making it the predominant species.[1] Conversely, non-polar solvents favor the 2-hydroxypyridine form.[1] For the purpose of this guide, we will focus on the dominant 2-pyridone (lactam) form, which is typically observed in common deuterated NMR solvents like CDCl₃ and DMSO-d₆.

In stark contrast, 2-methoxypyridine is structurally locked. The methyl group fixes the oxygen in an ether linkage, resulting in a stable, substituted aromatic pyridine ring. This lack of tautomerism means its ¹H NMR spectrum is a direct representation of a single, unchanging chemical entity.

Causality: Electronic Effects on Proton Chemical Shifts

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-donating groups increase electron density, "shielding" the proton from the external magnetic field and shifting its signal upfield (to a lower δ value). Electron-withdrawing groups decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher δ value). The analysis of chemical shifts is deeply rooted in understanding the interplay of π-electron densities and ring currents within these molecules.[2][3]

  • 2-Pyridone (Lactam Form): The electronic character is best described as a cyclic amide or vinylogous amide. It is not a true aromatic system but rather a conjugated diene. The key influences are:

    • Nitrogen Atom: Acts as a π-electron donor.

    • Carbonyl Group (C=O): A powerful electron-withdrawing group that significantly deshields adjacent protons.

    • N-H Proton: The acidic proton on the nitrogen gives rise to a characteristic signal.

  • 2-Methoxypyridine: This is a classic heteroaromatic system. The electronic influences are:

    • Ring Nitrogen: An electronegative atom that withdraws electron density from the ring, particularly from the α- (C2, C6) and γ- (C4) positions, causing a general downfield shift for ring protons compared to benzene.[4]

    • Methoxy Group (-OCH₃): A strong electron-donating group through resonance. It increases electron density primarily at the ortho (C3) and para (C6) positions relative to its point of attachment.

Comparative ¹H NMR Data Analysis

The structural and electronic differences described above manifest clearly in the ¹H NMR spectra. The following table summarizes typical chemical shift values observed in CDCl₃.

Proton 2-Pyridone (Lactam Form) 2-Methoxypyridine Key Rationale for Difference
H3 ~6.30 ppm~6.73 ppmIn 2-pyridone, H3 is a vinyl proton β to a C=O group, shifted upfield. In 2-methoxypyridine, H3 is an aromatic proton strongly shielded by the ortho -OCH₃ group.
H4 ~7.42 ppm~7.55 ppmThe chemical shifts are closer, but the environment is different. H4 in 2-pyridone is a vinyl proton, while in 2-methoxypyridine it is an aromatic proton para to the -OCH₃ group.
H5 ~6.60 ppm~6.82 ppmIn 2-pyridone, H5 is a vinyl proton α to the nitrogen. In 2-methoxypyridine, it is an aromatic proton meta to the -OCH₃ group.
H6 ~7.49 ppm~8.15 ppmH6 is significantly more deshielded (downfield) in 2-methoxypyridine due to its proximity to the strongly electronegative aromatic nitrogen. In 2-pyridone, the ring is less aromatic, reducing this effect.
Other N-H: ~13.65 ppm (broad)-OCH₃: ~3.92 ppm (singlet)These unique signals are diagnostic. The very downfield, broad N-H signal is characteristic of the pyridone tautomer, while the sharp singlet around 3.9 ppm confirms the methoxy group.

(Note: Data for 2-pyridone is sourced from ChemicalBook in CDCl₃.[5] Data for 2-methoxypyridine is based on typical values for 2-substituted pyridines and spectral database information.)

Analysis Summary:

  • Aromatic vs. Vinyl Region: The ring protons of 2-methoxypyridine appear in the typical aromatic region (~6.7-8.2 ppm). In contrast, the ring protons of 2-pyridone, particularly H3 and H5, are shifted significantly upfield, reflecting their vinyl, non-aromatic character.

  • Diagnostic Signals: The presence of a sharp singlet near 3.9 ppm is an unambiguous indicator of the -OCH₃ group in 2-methoxypyridine. Conversely, a very broad singlet, often far downfield (>10 ppm), is the hallmark of the exchangeable N-H proton in 2-pyridone.[5]

  • H6 Chemical Shift: The most dramatic difference is seen at the H6 position. In 2-methoxypyridine, this proton is strongly deshielded by the adjacent sp²-hybridized nitrogen of the aromatic ring. In 2-pyridone, the nitrogen is sp³-like (amide), and the overall aromatic character is lost, resulting in a less pronounced downfield shift for H6.

Experimental Protocol for ¹H NMR Acquisition

To ensure reproducible and high-quality data, a standardized protocol is essential. The following steps describe a self-validating system for acquiring the ¹H NMR spectrum of these compounds.

G cluster_prep cluster_acq cluster_proc node_prep 1. Sample Preparation node_dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). node_tms Add internal standard (TMS, 0 ppm). node_tube Transfer to a 5 mm NMR tube. node_acq 2. Data Acquisition (400 MHz Spectrometer) node_prep->node_acq node_dissolve->node_tms node_tms->node_tube node_params Set key parameters: - Scans (NS): 16 - Relaxation Delay (D1): 2s - Acquisition Time (AQ): 4s - Temperature: 298 K node_shim Lock and shim the instrument on the solvent signal. node_proc 3. Data Processing node_acq->node_proc node_shim->node_params node_ft Apply Fourier Transform (FT). node_correct Perform phase and baseline correction. node_ref Reference spectrum to TMS at 0.00 ppm. node_integrate Integrate all signals. node_ft->node_correct node_correct->node_ref node_ref->node_integrate

Caption: Standardized workflow for ¹H NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound (2-pyridone or 2-methoxypyridine).

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the solvent grade is high to minimize interfering signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.

    • Transfer the solution to a standard 5 mm NMR tube and cap it securely.[6]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Set standard acquisition parameters. A relaxation delay of 2-5 seconds is crucial to allow for full magnetization recovery between scans, ensuring accurate signal integration. For a routine ¹H spectrum, 16 scans are typically sufficient.

  • Data Processing and Analysis:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay - FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to produce a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the area under each peak. The integration values should correspond to the ratio of protons giving rise to each signal (e.g., 1H, 1H, 1H, 1H, 3H for 2-methoxypyridine).

Conclusion

The ¹H NMR spectra of 2-pyridone and 2-methoxypyridine offer a classic and compelling example of how subtle isomeric differences lead to vastly different spectroscopic outputs. The key differentiator is the lactam-lactim tautomerism in 2-pyridone, which disrupts the aromaticity of the ring and introduces a diagnostic N-H proton signal. In contrast, the fixed ether linkage in 2-methoxypyridine maintains the ring's aromatic character and introduces a characteristic -OCH₃ signal. By understanding the underlying principles of electronic shielding, deshielding, and tautomerism, researchers can confidently assign structures and leverage ¹H NMR spectroscopy to its full potential in chemical analysis and drug development.

References

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Katcka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series. Available at: [Link]

  • Shahriari, S., Monajjemi, M., & Khalaj, Z. (2023). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine.... ResearchGate. Available at: [Link]

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

  • Martin-Espeleta, M., et al. (2016). Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes. ResearchGate. Available at: [Link]

  • Catalán, J., et al. (2018). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. ResearchGate. Available at: [Link]

  • Appleby, K. M., et al. (2017). 1H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]

  • Barlin, G. B., & Paudler, W. W. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Available at: [Link]

Sources

Characteristic IR Bands for Lactam C=O in 2-Pyridones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the infrared (IR) spectroscopic characterization of 2-pyridones, focusing on the distinguishing features of the lactam carbonyl (C=O) stretch. For researchers in drug discovery, distinguishing the 2-pyridone (lactam) scaffold from its 2-hydroxypyridine (lactim) tautomer is critical for structure-activity relationship (SAR) studies.

The lactam C=O stretch is the definitive diagnostic band. Its frequency is highly sensitive to the physical state (solid vs. solution) due to intermolecular hydrogen bonding (dimerization). This guide compares the spectral signatures of 2-pyridone against its tautomer, fixed derivatives (N-methyl), and regioisomers (4-pyridone).

Theoretical Framework: Tautomerism & Vibrational Modes

The Tautomeric Equilibrium

2-Pyridone exists in equilibrium with 2-hydroxypyridine. The position of this equilibrium is dictated by aromaticity and solvent polarity.

  • Lactam (2-Pyridone): Favored in the solid state and polar solvents (e.g., water, methanol). It possesses a C=O bond and an N-H bond.[1][2][3][4]

  • Lactim (2-Hydroxypyridine): Favored in the gas phase and non-polar solvents (e.g., cyclohexane). It possesses a C=N bond and an O-H bond.

The Dimerization Effect

In the solid state and concentrated solution, 2-pyridone forms cyclic, centrosymmetric dimers held together by dual N-H···O=C hydrogen bonds.[5] This interaction weakens the C=O bond, significantly lowering its vibrational frequency compared to the free monomer.[2]

Tautomerism Lactam_Mono Lactam Monomer (Free C=O) ~1685 cm⁻¹ Lactam_Dimer Lactam Dimer (H-bonded C=O) ~1650-1670 cm⁻¹ Lactam_Mono->Lactam_Dimer Concentration / Solid State Lactim Lactim Tautomer (No C=O, O-H present) ~3580 cm⁻¹ (O-H) Lactam_Mono->Lactim Non-polar Solvent / Gas Phase

Figure 1: Tautomeric and aggregation states influencing IR frequencies. The shift from monomer to dimer is a key diagnostic tool.

Comparative Spectral Analysis

The following table synthesizes experimental data comparing the target scaffold (2-pyridone) with key alternatives.

Table 1: Characteristic IR Frequencies (cm⁻¹)
Compound FormState / SolventC=O Stretch (νC=O)N-H / O-H StretchRing / C=C Modes
2-Pyridone (Monomer) Dilute CHCl₃1685 (s) ~3400 (sharp)1610, 1580
2-Pyridone (Dimer) Solid (KBr) / Conc.1650 - 1670 (s, br) 2800 - 3200 (broad)1600 - 1620
2-Hydroxypyridine Non-polar (CCl₄)Absent 3580 (s, sharp) 1600 (C=N)
N-Methyl-2-pyridone Liquid / Solution1665 - 1675 (s) Absent1580, 1540
4-Pyridone Solid / Solution1630 - 1650 (s) 2800 - 3200 (broad)1500 - 1600

(s) = strong, (br) = broad

Key Insights for Researchers:
  • The "Missing" Carbonyl: If your spectrum lacks a strong band between 1630–1690 cm⁻¹ and instead shows a sharp peak >3500 cm⁻¹ (in solution), the molecule is likely in the Lactim form.

  • Concentration Dependence: To confirm the 2-pyridone structure, run a dilution series in CHCl₃. The C=O band should shift from ~1650 cm⁻¹ (dimer) to ~1685 cm⁻¹ (monomer) as concentration decreases.

  • Regioisomer Differentiation: 4-pyridones typically exhibit a lower frequency C=O stretch (1630–1650 cm⁻¹) compared to 2-pyridones due to increased zwitterionic resonance contribution which reduces the double-bond character of the carbonyl.

Experimental Protocols

To reliably identify these bands, specific sample preparation techniques are required to control the monomer/dimer equilibrium.

Protocol A: Solid State Analysis (KBr Pellet)

Best for: Routine identification of the stable dimer form.

  • Preparation: Grind 1–2 mg of the 2-pyridone sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar.

  • Pressing: Press the mixture under vacuum at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Collect background (air) and sample spectra (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Analysis: Look for the broad N-H stretch (2800–3200 cm⁻¹) and the H-bonded C=O stretch (1650–1670 cm⁻¹).

Protocol B: Solution State Dilution Study

Best for: Distinguishing Lactam vs. Lactim and observing Monomer species.

  • Solvent Choice: Use anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄). Note: CHCl₃ is preferred for solubility but absorbs in some regions; background subtraction is critical.

  • Stock Solution: Prepare a 0.1 M solution.

  • Dilution Series: Prepare 0.01 M and 0.001 M dilutions.

  • Cell: Use a liquid cell with NaCl or CaF₂ windows (0.1 mm to 1.0 mm path length).

  • Acquisition:

    • High Conc (0.1 M): Expect dominant bands at ~1650 cm⁻¹ (Dimer).

    • Low Conc (0.001 M): Expect the emergence of a sharp band at ~1685 cm⁻¹ (Monomer) and a sharp N-H band at ~3400 cm⁻¹.

Diagnostic Workflow

Use the following decision tree to interpret your IR data when characterizing a potential pyridone derivative.

Workflow Start Start: Acquire IR Spectrum CheckCO Strong Band in 1630-1690 cm⁻¹ Region? Start->CheckCO YesCO Likely Lactam (C=O Present) CheckCO->YesCO Yes NoCO Likely Lactim or Other CheckCO->NoCO No CheckBroad Broad Band 2800-3200 cm⁻¹ (N-H H-bonded)? YesCO->CheckBroad CheckOH Sharp Band >3550 cm⁻¹? NoCO->CheckOH LactimResult Conclusion: 2-Hydroxypyridine (Lactim Form) CheckOH->LactimResult Yes DimerResult Conclusion: 2-Pyridone Dimer (Solid/Conc. State) CheckBroad->DimerResult Yes MonomerCheck Perform Dilution in CHCl₃ DimerResult->MonomerCheck Validation MonomerResult Band Shifts to ~1685 cm⁻¹ Conclusion: 2-Pyridone Monomer MonomerCheck->MonomerResult

Figure 2: Step-by-step logic for assigning Pyridone tautomers via IR spectroscopy.

References

  • Keller, G. H., et al. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(14), 2475-2479. Link

  • Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption of Heteroaromatic and Benzenoid Six-membered Monocyclic Nuclei. Part X. Pyridones and Pyridinols.[6] Journal of the Chemical Society.

  • Held, A., & Pratt, D. W. (1992). Tautomers and dimers of 2-hydroxypyridine/2-pyridone in the gas phase. Journal of the American Chemical Society.
  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions. NIH National Library of Medicine. Link

  • NIST Chemistry WebBook. 2(1H)-Pyridinone IR Spectrum. Link

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A Comparative Guide to the X-ray Crystallography Packing of 2-Pyridone Hydrogen-Bonded Dimers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of 2-Pyridone Dimers in Crystal Engineering

The 2-pyridone molecule is a classic example of a self-complementary system capable of forming a stable, planar dimer through two strong N—H···O hydrogen bonds.[1][2] This robust and highly directional interaction creates a predictable supramolecular synthon, specifically the R22(8) graph set motif, which is invaluable in the rational design of crystalline materials.[3][4] In the field of drug development, leveraging such synthons is critical for creating pharmaceutical cocrystals, where modifying the solid-state properties (e.g., solubility, stability, bioavailability) of an active pharmaceutical ingredient (API) is a primary objective. The specific arrangement of these dimers in the crystal lattice, known as crystal packing, ultimately dictates the material's bulk properties. Therefore, understanding and controlling these packing motifs is a central goal in crystal engineering.

X-ray Crystallography: The Gold Standard for Packing Analysis

Single-crystal X-ray diffraction (SCXRD) remains the definitive and most widely used method for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[5] It provides precise data on bond lengths, angles, and the intermolecular interactions that define both the 2-pyridone dimer and the weaker forces governing the overall crystal packing.

Causality in Experimental Design: From Crystal Growth to Structure Solution

The success of an X-ray crystallography experiment is fundamentally dependent on the quality of the single crystal. For 2-pyridone and its derivatives, the choice of crystallization solvent is a critical parameter that can dictate the resulting solid-state form.[1] Slow evaporation from a non-polar solvent may yield a desired dimeric structure, whereas polar solvents can interact with the hydrogen-bonding sites, potentially favoring a different packing arrangement or even a helical catemer structure instead of the dimer.[1]

Furthermore, the data collection strategy is paramount. To accurately model the hydrogen-bonding network, a high-resolution dataset is essential. This is typically achieved by collecting data at cryogenic temperatures (e.g., 100 K) to minimize atomic thermal motion. This allows for the precise location of hydrogen atoms, which are otherwise difficult to position accurately due to their low electron density.[1]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a standard procedure for the crystallographic analysis of 2-pyridone systems. Each step incorporates validation checks to ensure the integrity and reliability of the final structural model.

Step 1: Crystallization

  • Procedure: Dissolve 2-pyridone in a minimal amount of an appropriate solvent (e.g., toluene, chloroform) in a clean vial. Loosely cap the vial to permit slow evaporation over several days at a constant temperature.

  • Validation: Resulting crystals should be visually inspected under a polarized light microscope to select a single, well-formed crystal free from obvious defects, twinning, or aggregation.

Step 2: Crystal Mounting and Data Collection

  • Procedure: Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head. Center the crystal in the X-ray beam of a diffractometer equipped with a low-temperature device.

  • Validation: A preliminary determination of the unit cell from a few initial diffraction frames should yield a single, consistent crystal lattice, confirming the sample is a single crystal.

Step 3: Data Reduction and Processing

  • Procedure: Integrate the raw diffraction intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Validation: Data quality is assessed by examining key metrics like R(int) and completeness. A low R(int) value (typically < 0.05) signifies good agreement between symmetry-equivalent reflections.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the crystal structure using direct or Patterson methods. Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares minimization. Hydrogen atoms are typically located in the difference Fourier map and refined.

  • Validation: The final model's quality is confirmed by low R1 and wR2 values and a Goodness-of-Fit (GooF) value close to 1. The final structure must be chemically sensible with no unresolved electron density peaks.

Experimental Workflow for X-ray Crystallography

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Crystallization Crystallization Mounting Crystal Mounting Crystallization->Mounting Validation: Microscopy Data_Collection X-ray Diffraction Mounting->Data_Collection Validation: Unit Cell Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Validation: R(int) Refinement Structure Refinement Structure_Solution->Refinement Validation Model Validation Refinement->Validation Validation: R1, wR2, GooF Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A flowchart of the single-crystal X-ray diffraction workflow with integrated validation steps.

Common Packing Motifs of 2-Pyridone Dimers

While the hydrogen-bonded dimer is the primary building block, the spatial arrangement of these dimers gives rise to different crystal packing motifs. These arrangements are typically governed by weaker intermolecular forces such as π-π and C—H···π interactions.

Packing MotifDescriptionDominant Intermolecular Interactions
π-Stacking Dimers are arranged in parallel or anti-parallel stacks, promoting significant overlap of the aromatic rings.π-π stacking interactions.
Herringbone Dimers are arranged in a tilted, edge-to-face fashion, resembling a herringbone pattern.C—H···π interactions.
Layered Dimers are organized into distinct two-dimensional sheets or layers.A combination of π-π and weaker in-plane interactions.

Hydrogen-Bonded Dimer of 2-Pyridone

Caption: Schematic of the R22(8) hydrogen-bonding motif in a 2-pyridone dimer.

Alternative and Complementary Techniques

While SCXRD provides an unparalleled view of the static crystal structure, a multi-technique approach is often necessary for a complete understanding of a solid-state system. Other methods offer complementary information regarding local environments, phase purity, and energetics.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions, absolute configuration.Provides the definitive, unambiguous crystal structure.[5]Requires high-quality single crystals of sufficient size; provides a time- and space-averaged structure.
Powder X-ray Diffraction (PXRD) "Fingerprint" of a crystalline material for phase identification, purity analysis, and unit cell determination.Rapid, non-destructive, and requires only a small amount of polycrystalline powder.[6]Does not provide detailed atomic coordinates for novel structures; peak overlap can be an issue for complex mixtures.
Solid-State NMR (ssNMR) Information on the local chemical environment, polymorphism, and molecular dynamics.[7]Excellent for studying hydrogen bonding and dynamics; can analyze amorphous or poorly crystalline materials.[8][9]Does not provide the global 3D structure with the precision of SCXRD; can be complex to interpret.
Computational Modeling Prediction of stable crystal structures, calculation of lattice energies, and rationalization of observed packing motifs.[10][11]Provides insight into the thermodynamics of crystal packing; can guide experimental screening.[12]Accuracy is highly dependent on the force field or computational method used; experimental validation is essential.[13]

Conclusion

The hydrogen-bonded 2-pyridone dimer remains a vital building block in supramolecular chemistry and pharmaceutical sciences. X-ray crystallography is the unequivocal gold standard for determining the precise packing arrangements of these dimers, offering the atomic-level detail necessary for rational crystal design. However, a comprehensive characterization strategy benefits immensely from complementary techniques. Powder XRD serves as a rapid tool for phase screening, solid-state NMR provides crucial insights into the local environment and dynamics of hydrogen bonds, and computational modeling offers a theoretical framework to understand the energetic landscape of crystal packing. By integrating these methods, researchers can achieve a holistic understanding of the solid state, enabling the targeted design of new materials with optimized physicochemical properties.

References

  • 2-Pyridone - Wikipedia. Wikipedia. [Link]

  • Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. ACS Omega. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design. [Link]

  • Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. ACS Omega. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Synthesis of 2-pyridones. University of Bristol. [Link]

  • Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. ACS Publications. [Link]

  • Molecular Dynamics Simulation of Molecular Crystals under Anisotropic Compression: Bulk and Directional Effects in Anthracene and Paracetamol. ACS Publications. [Link]

  • Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. American Pharmaceutical Review. [Link]

  • A Solid-State NMR Study of Hydrogen-Bonding Networks and Ion Dynamics in Benzimidazole Salts. ACS Publications. [Link]

  • Determining hydrogen-bond strengths in the solid state by NMR: The quantitative measurement of homonuclear J couplings. ResearchGate. [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI. [Link]

  • Accurate computational design of three-dimensional protein crystals. PMC. [Link]

  • Packing comparison computational cost increases with the number of... ResearchGate. [Link]

  • Computational materials design of crystalline solids. RSC Publishing. [Link]

  • Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. PMC. [Link]

  • Solid-State NMR Studies on Hydrogen Bonding Interactions and Structural Evolution in PAA/PEO Blends. 物理化学学报. [Link]

Sources

A Comparative Guide to UV-Vis Absorption Spectra Changes in 2-Pyridone Tautomerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) spectroscopic signatures of 2-pyridone and its tautomer, 2-hydroxypyridine. We will explore the underlying principles of their tautomeric equilibrium and provide a detailed experimental protocol to observe and quantify these changes, offering valuable insights for researchers in analytical chemistry, physical organic chemistry, and drug development.

Introduction to Tautomerism: The Case of 2-Pyridone

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept with significant implications in drug design and chemical reactivity. The 2-pyridone/2-hydroxypyridine pair is a classic example of lactam-lactim tautomerism.[1] The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[2] Understanding and controlling this equilibrium is crucial, as the different tautomers can exhibit distinct biological activities and chemical properties. UV-Vis spectroscopy is a powerful, non-destructive technique to probe this equilibrium by monitoring changes in the electronic absorption spectra of the tautomers.

The 2-Pyridone <=> 2-Hydroxypyridine Equilibrium: A Story of Solvent Polarity

2-Pyridone exists in a dynamic equilibrium between two forms: the lactam form (2-pyridone) and the lactim form (2-hydroxypyridine).[3] The stability of each tautomer is dictated by the polarity of the solvent.

  • In non-polar solvents , the less polar 2-hydroxypyridine tautomer is favored.[1][4]

  • In polar solvents , the more polar 2-pyridone tautomer predominates due to stronger dipole-dipole interactions and hydrogen bonding with the solvent molecules.[1][4]

The 2-pyridone form has a significantly larger dipole moment than the 2-hydroxypyridine form, leading to its stabilization in polar environments.[2] This shift in equilibrium can be readily observed through changes in the UV-Vis absorption spectrum.

Caption: Tautomeric equilibrium of 2-pyridone shifts with solvent polarity.

Distinct UV-Vis Absorption Signatures of Tautomers

The lactam and lactim forms of 2-pyridone possess different chromophoric systems, resulting in distinct UV-Vis absorption spectra.[5] The aromatic 2-hydroxypyridine has a benzene-like structure and typically absorbs at shorter wavelengths, while the conjugated system of 2-pyridone results in absorption at longer wavelengths.

TautomerSolvent TypeTypical λmax (nm)Reference
2-Hydroxypyridine Non-polar (e.g., Cyclohexane)~270-280[6]
2-Pyridone Polar (e.g., Water, Ethanol)~293-300[1]

Note: The exact λmax values can vary slightly depending on the specific solvent and concentration.

Experimental Guide: A Comparative Analysis Using UV-Vis Spectroscopy

This section provides a step-by-step protocol to experimentally demonstrate the solvent-dependent tautomerization of 2-pyridone.

Objective: To monitor the shift in the tautomeric equilibrium of 2-pyridone by comparing its UV-Vis absorption spectra in a non-polar solvent (cyclohexane) and a polar protic solvent (ethanol).

Materials and Reagents:

  • 2-Pyridone (C5H5NO)

  • Cyclohexane (spectroscopic grade)

  • Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

workflow A Prepare Stock Solution of 2-Pyridone B Create Dilutions in Cyclohexane & Ethanol A->B C Calibrate Spectrophotometer with Solvent Blanks B->C D Acquire UV-Vis Spectra (200-400 nm) C->D E Analyze and Compare λmax Values D->E

Caption: Experimental workflow for UV-Vis analysis of 2-pyridone tautomerism.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of 2-pyridone and dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) to prepare a concentrated stock solution.

  • Sample Preparation:

    • Non-polar Sample: Prepare a dilute solution of 2-pyridone in cyclohexane.

    • Polar Sample: Prepare a dilute solution of 2-pyridone in ethanol with the same concentration as the non-polar sample.

  • Instrument Setup and Blanking:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the wavelength range to scan from 200 nm to 400 nm.

    • Fill a quartz cuvette with the blank solvent (cyclohexane for the non-polar sample, ethanol for the polar sample) and perform a baseline correction.

  • Spectral Acquisition:

    • Empty the cuvette, rinse it with the sample solution, and then fill it with the sample.

    • Place the cuvette in the spectrophotometer and acquire the absorption spectrum.

    • Repeat for the other sample, ensuring to use the correct blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each spectrum.

    • Compare the λmax values obtained in the two different solvents.

Trustworthiness and Self-Validation: The experiment's validity is confirmed by observing a distinct shift in the λmax to a longer wavelength as the solvent polarity increases from cyclohexane to ethanol. These results should be consistent with established literature values for the absorption maxima of the 2-hydroxypyridine and 2-pyridone tautomers.[6]

Interpreting the Spectral Data: A Comparative Look

The expected results will show a clear difference in the absorption spectra recorded in the two solvents, providing direct evidence of the tautomeric shift.

SolventExpected Predominant TautomerExpected λmax (nm)Interpretation
Cyclohexane2-Hydroxypyridine~275Absorption characteristic of the aromatic lactim form.
Ethanol2-Pyridone~295Absorption characteristic of the conjugated lactam form.

The spectrum in cyclohexane will be dominated by the absorption of the 2-hydroxypyridine tautomer, while the spectrum in ethanol will primarily show the absorption of the 2-pyridone tautomer. The presence of isosbestic points in the spectra of solutions with varying solvent compositions can further confirm the existence of a two-component equilibrium.

Conclusion

This guide has demonstrated that UV-Vis spectroscopy is a simple yet powerful tool for investigating the tautomeric equilibrium of 2-pyridone. By comparing the absorption spectra in solvents of different polarities, a clear shift in the equilibrium between the 2-hydroxypyridine and 2-pyridone tautomers can be observed and quantified. This methodology provides a solid foundation for further studies on the effects of substituents, temperature, and other factors on tautomeric equilibria, which is of great importance in the fields of medicinal chemistry and materials science.

References

  • Wikipedia. 2-Pyridone. [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. ResearchGate. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. MDPI. [Link]

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University. [Link]

  • A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega. [Link]

  • Also included is the UV-VIS absorption spectrum of the anhydrous... ResearchGate. [Link]

  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • Effect of Solvent. Chemistry LibreTexts. [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

  • 2-Pyridone tautomer ratio. Chemistry Stack Exchange. [Link]

  • Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. ResearchGate. [Link]

Sources

mass spectrometry fragmentation patterns of 2-pyridone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the mass spectrometry fragmentation patterns of 2-pyridone derivatives. It is designed for researchers requiring precise structural elucidation and differentiation of tautomeric forms in drug development.

Executive Summary: The Tautomer Challenge

2-Pyridone derivatives are pharmacophores found in numerous FDA-approved drugs (e.g., Pirfenidone, Perampanel). Their analysis is complicated by lactam-lactim tautomerism (2-pyridone vs. 2-hydroxypyridine).

While X-ray crystallography often shows the lactam (keto) form in the solid state, the lactim (hydroxy) form can persist in the gas phase or non-polar solvents. Mass spectrometry (specifically ESI-MS/MS) provides a definitive method to distinguish these forms based on distinct fragmentation pathways:

  • Lactam (Keto) Marker: Primary loss of CO (28 Da) .

  • Lactim (Hydroxy) Marker: Primary loss of H₂O (18 Da) .

Mechanistic Fragmentation Analysis
Pathway A: The Lactam (Keto) Cascade
  • Applicability: N-substituted derivatives (e.g., N-methyl-2-pyridone) and unsubstituted 2-pyridone in polar solvents.

  • Mechanism: The protonated molecular ion

    
     localizes charge on the amide oxygen. The ring opens via heterolytic cleavage, followed by the expulsion of carbon monoxide.
    
  • Characteristic Ions:

    • Precursor:

      
      
      
    • Primary Fragment:

      
      . Loss of CO is the diagnostic signature.
      
    • Secondary Fragment:

      
      . Subsequent loss of HCN from the pyrrole-like intermediate.
      
Pathway B: The Lactim (Hydroxy) Shunt
  • Applicability: O-substituted derivatives (e.g., 2-methoxypyridine) or conditions favoring the hydroxy tautomer.

  • Mechanism: Protonation occurs at the ring nitrogen or the hydroxyl oxygen. If the OH group is accessible, an inductive cleavage facilitates the elimination of a water molecule.

  • Characteristic Ions:

    • Precursor:

      
      
      
    • Primary Fragment:

      
      . Loss of H₂O is the diagnostic signature for the hydroxy form.
      
    • Secondary Fragment: Complex rearrangement often yielding

      
      .
      
Comparative Data: Diagnostic Ion Table

The following table contrasts the fragmentation of the core scaffold against fixed derivatives to serve as a reference standard.

Compound ClassStructureMolecular Ion

Primary LossDiagnostic Fragment (

)
Secondary LossInference
2-Pyridone Unsubstituted96-28 (CO) 68 -27 (HCN)Lactam form dominates
N-Methyl-2-pyridone Fixed Lactam110-28 (CO) 82 -27 (HCN)Control: No water loss observed
2-Hydroxypyridine *Tautomer96-18 (H₂O) 78 -28 (CO)Lactim form (Gas phase/Solvent dependent)
3-Cyano- derivative Electron w/dVaries-18 (H₂O) Varies-27 (HCN)Substituent-assisted elimination

*Note: Unsubstituted 2-pyridone may show minor H₂O loss peaks depending on ion source temperature and solvent pH, but CO loss typically dominates.

Visualizing the Fragmentation Logic

The following diagram illustrates the bifurcation of fragmentation pathways based on the structural state (Lactam vs. Lactim).

G Precursor Protonated Precursor [M+H]+ Decision Structural State? Precursor->Decision Lactam Lactam Form (N-Alkyl / Keto) Decision->Lactam Amide Structure Lactim Lactim Form (O-Alkyl / Hydroxy) Decision->Lactim Imidic Acid Structure LossCO Loss of CO (-28 Da) Lactam->LossCO Frag1 Pyrrole-like Cation [M+H - 28]+ LossCO->Frag1 Ring Contraction LossHCN Loss of HCN (-27 Da) Frag1->LossHCN Frag2 Terminal Fragment [M+H - 55]+ LossHCN->Frag2 LossH2O Loss of H2O (-18 Da) Lactim->LossH2O Frag3 Dehydrated Cation [M+H - 18]+ LossH2O->Frag3 Elimination

Caption: Bifurcation of fragmentation pathways. The Lactam path (left) is characterized by CO elimination, while the Lactim path (right) is characterized by dehydration.

Validated Experimental Protocol (ESI-MS/MS)

To replicate these results, use the following "Direct Infusion" protocol, which eliminates chromatographic variables to focus purely on structural ion physics.

Reagents:

  • Solvent A: HPLC-grade Methanol (promotes protonation).

  • Solvent B: 0.1% Formic Acid in Water (proton source).

  • Analyte: 1 µg/mL solution of 2-pyridone derivative.

Instrument Settings (Triple Quadrupole / Q-TOF):

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

    • Rationale: 2-pyridones are basic at the oxygen/nitrogen; positive mode yields

      
      .
      
  • Flow Rate: 5–10 µL/min (Syringe Pump).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 250°C.

    • Caution: Excessive heat (>350°C) may force thermal tautomerization before ionization.

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Step: Collect spectra at 5 eV increments to observe the appearance energy of the -28 vs -18 peaks.

Data Validation Step:

  • Inject N-methyl-2-pyridone as a negative control. If you observe a mass loss of 18 Da, your source temperature is too high (causing thermal degradation) or your solvents are contaminated. N-methyl derivatives cannot lose water mechanistically without skeletal destruction.

References
  • Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.

  • Marinković, A. D., et al. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 74(3).

  • Ma, X., et al. (2016).[1][2] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. International Journal of Molecular Sciences.

  • Crotti, A. E., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.

Sources

A Comparative Guide to Characterizing the Carbonyl Carbon of 2(5H)-Pyridinone and its Tautomeric Equilibrium

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of analytical techniques for characterizing the carbonyl carbon signal in 2(5H)-pyridinone, a key structural motif in numerous biologically active compounds. We will delve into the nuances of 13C NMR spectroscopy as the primary tool for this purpose and explore complementary methods, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This guide emphasizes the critical role of understanding lactam-lactim tautomerism in the accurate structural elucidation of pyridinone-containing molecules.

The Challenge: Lactam-Lactim Tautomerism in 2-Pyridinone Systems

This compound exists in a tautomeric equilibrium with its aromatic counterpart, 2-hydroxypyridine. The lactam form contains a distinct carbonyl group (C=O), while the lactim form possesses a hydroxyl group (-OH). The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.[1] In polar, protic solvents such as water and methanol, the equilibrium significantly favors the lactam tautomer, this compound.[1] Conversely, in non-polar, aprotic solvents like cyclohexane or in the gas phase, the lactim form, 2-hydroxypyridine, is the predominant species.[1] This dynamic behavior necessitates a robust analytical strategy to unequivocally identify the tautomeric form present under specific experimental conditions.

Tautomerism cluster_conditions Predominant Form Lactam This compound (Lactam) Lactim 2-Hydroxypyridine (Lactim) Lactam->Lactim Tautomerization Polar_Solvent Polar Solvents (e.g., Water, Methanol) NonPolar_Solvent Non-Polar Solvents (e.g., Cyclohexane)

Caption: Tautomeric equilibrium of this compound and 2-hydroxypyridine.

13C NMR Spectroscopy: The Gold Standard for Carbonyl Identification

13C Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct and definitive method for identifying the carbonyl carbon in the lactam tautomer. The chemical shift of a carbon nucleus is highly sensitive to its electronic environment. A carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and the double bond character, resulting in a characteristic downfield chemical shift.

Comparative 13C NMR Data
TautomerModel CompoundSolventC2 Chemical Shift (ppm)Reference
LactamThis compoundCD3OD~155.9[2]
Lactim2-Methoxypyridine*CDCl3~164.2[3]

Note: 2-Methoxypyridine serves as a fixed lactim model, as obtaining a pure experimental spectrum of the 2-hydroxypyridine tautomer in solution is challenging due to the equilibrium.

The significant upfield shift of the C2 carbon in the lactim model (~164.2 ppm) compared to the lactam form (~155.9 ppm) provides a clear diagnostic marker. The carbon in the lactim form is attached to a less electronegative oxygen in a single bond and is part of an aromatic system, leading to a different electronic environment and a distinct chemical shift.

Experimental Protocol: 13C NMR Analysis
  • Sample Preparation:

    • To favor the lactam tautomer , dissolve 10-20 mg of the pyridinone sample in 0.6-0.7 mL of a polar deuterated solvent such as Methanol-d4 (CD3OD) or Dimethyl sulfoxide-d6 (DMSO-d6).

    • To favor the lactim tautomer , dissolve the sample in a non-polar deuterated solvent like Chloroform-d (CDCl3) or Cyclohexane-d12 (C6D12). Note that solubility may be a limiting factor in non-polar solvents.

  • NMR Acquisition:

    • Use a standard 5 mm NMR tube.

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical acquisition parameters on a 400 MHz spectrometer:

      • Spectral width: 0-220 ppm

      • Acquisition time: 1-2 s

      • Relaxation delay (d1): 2-5 s

      • Number of scans: 1024-4096 (signal averaging is necessary due to the low natural abundance of 13C)

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired free induction decay (FID).

    • Reference the spectrum using the solvent signal (e.g., CD3OD at 49.0 ppm).

    • Identify the signal in the 150-170 ppm region and compare its chemical shift to the reference data to determine the predominant tautomeric form.

NMR_Workflow start Start: Pyridinone Sample prep Sample Preparation (Choose appropriate deuterated solvent) start->prep acq 13C NMR Data Acquisition prep->acq proc Data Processing (FT, Phasing, Referencing) acq->proc analysis Spectral Analysis (Identify C=O signal) proc->analysis lactam Lactam Form Confirmed (δ ≈ 155-160 ppm) analysis->lactam Polar Solvent lactim Lactim Form Indicated (δ ≈ 160-165 ppm) analysis->lactim Non-Polar Solvent end End: Structural Elucidation lactam->end lactim->end

Sources

Structural Validation of 2-Pyridone via Ultrafast 2D IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Spectroscopists, and Structural Biologists

Executive Summary

The structural validation of 2-pyridone derivatives is a critical checkpoint in drug discovery, particularly for kinase inhibitors and peptide mimetics. The core challenge lies in the molecule's rapid lactam-lactim tautomerism and its tendency to form hydrogen-bonded cyclic dimers in solution.

Standard 1D FTIR lacks the resolution to deconvolute overlapping vibrational modes of these dynamic species, while NMR timescales (milliseconds) often blur rapid exchange processes. Ultrafast 2D Infrared (2D IR) Spectroscopy offers a superior alternative. By spreading vibrational information across two frequency axes (


 and 

), 2D IR provides femtosecond time resolution and direct structural evidence of dimerization through vibrational coupling cross-peaks.

This guide outlines the mechanistic advantage of 2D IR over traditional methods and provides a self-validating protocol for confirming the 2-pyridone scaffold structure.

The Scientific Challenge: Tautomerism & Dimerization

2-Pyridone exists in an equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] This equilibrium is highly solvent-dependent:

  • Polar Solvents (e.g., Water, DMSO): Favor the polar Lactam form.

  • Non-Polar Solvents (e.g., CCl

    
    , Toluene):  Favor the Lactim  form, but the Lactam form can stabilize itself by forming a cyclic dimer  held by dual N-H···O=C hydrogen bonds.
    

Distinguishing the monomeric lactam, dimeric lactam, and monomeric lactim is the primary validation goal.

Visualizing the Equilibrium

TautomerEquilibrium Lactim 2-Hydroxypyridine (Lactim Monomer) Favored in Gas/Non-polar LactamMono 2-Pyridone (Lactam Monomer) Favored in Polar Solvents Lactim->LactamMono Proton Transfer (Solvent Dependent) LactamDimer 2-Pyridone Cyclic Dimer (Dual H-bonds) Stabilized in Conc. Non-polar LactamMono->LactamDimer Dimerization (Concentration Dependent)

Figure 1: The thermodynamic equilibrium between tautomeric and dimeric forms of 2-pyridone.

Comparative Analysis: Why 2D IR?

The following table objectively compares 2D IR against standard structural validation techniques for this specific scaffold.

FeatureUltrafast 2D IR 1D FTIR Solution NMR (

H/

C)
X-Ray Crystallography
Timescale Femtoseconds (

s)
Picoseconds (

s)
Milliseconds (

s)
Static (Solid State)
Structural Insight Coupling & Geometry: Direct measurement of dimer formation via cross-peaks.Functional Groups: Identifies C=O vs O-H, but bands overlap heavily.Connectivity: Excellent for backbone, but averages fast tautomers.Atomic Position: Precise, but packing forces may force a tautomer not present in solution.
Dynamics Captures spectral diffusion and fast exchange.Static snapshot only."Blurred" average signal for fast exchange.None.
Solvent Interference Manageable (can subtract background or use D

O).
High (Water absorbs strongly in Amide I region).Low (Deuterated solvents used).[2][3]N/A
Validation Verdict Best for confirming dimerization and specific tautomer ratios in solution. Ambiguous for mixtures.Good for purity, weak for fast dynamics.Gold standard for solid state only.
Deep Dive: 2D IR Methodology

In 2D IR, we excite the sample with a "pump" pulse and detect the induced transient absorption with a "probe" pulse after a waiting time (


).
The Mechanism of Validation
  • Diagonal Peaks: Correspond to the linear absorption frequencies (e.g., the C=O stretch of the lactam at ~1660 cm

    
    ).
    
  • Cross-Peaks (The "Smoking Gun"): If 2-pyridone forms a dimer, the two carbonyls vibrate as a coupled oscillator (symmetric and antisymmetric modes).

    • In 1D IR, this looks like one broad peak or a shoulder.

    • In 2D IR, exciting one mode (Pump) affects the other (Probe). This creates off-diagonal cross-peaks .

    • Interpretation: The presence of cross-peaks between vibrational modes proves they are mechanically or electrostatically coupled within the same molecular complex (the dimer).

Experimental Workflow Diagram

TwoDIRWorkflow Laser Femtosecond Laser Source (Ti:Sapphire) OPA Optical Parametric Amplifier (Mid-IR Generation) Laser->OPA Splitter Beam Splitter OPA->Splitter Pump Pump Pulse (k1, k2) Excites Vibrations Splitter->Pump Probe Probe Pulse (k3) Reads State Splitter->Probe Sample 2-Pyridone Sample (Flow Cell) Pump->Sample Excitation Probe->Sample Delay (Tw) Detector MCT Array Detector (Frequency Resolved) Sample->Detector Signal (k_sig) FFT 2D Fourier Transform (Data Processing) Detector->FFT Spectrum 2D IR Spectrum (Correlation Map) FFT->Spectrum

Figure 2: Ultrafast 2D IR Pump-Probe experimental setup.

Experimental Protocol: Self-Validating System

Objective: Validate the 2-pyridone dimer structure in non-polar solution.

Step 1: Sample Preparation
  • Solvent Choice: Use Carbon Tetrachloride (CCl

    
    )  or Chloroform-d (CDCl
    
    
    
    )
    .
    • Reasoning: These are aprotic and non-polar. They minimize solvent-solute H-bonding, forcing the 2-pyridone molecules to interact with each other (dimerize).

  • Concentration Series: Prepare three concentrations: 1 mM, 10 mM, and 50 mM.

    • Self-Validation: Dimerization is concentration-dependent. The 2D IR cross-peak intensity must scale non-linearly with concentration (favoring dimer at high conc).

Step 2: Data Acquisition (Pump-Probe)
  • Spectral Region: Focus on 1600–1750 cm

    
      (Amide I / C=O stretching region).
    
  • Pulse Sequence: Use a standard boxcar or pump-probe geometry.

  • Waiting Time (

    
    ):  Set 
    
    
    
    to 2 ps.
    • Reasoning: This is within the vibrational lifetime of the C=O bond but short enough to prevent extensive rotational diffusion.

Step 3: Data Interpretation & Validation Criteria

Analyze the resulting 2D contour plot (Pump Frequency vs. Probe Frequency).

ObservationStructural Conclusion
Single Diagonal Peak (~1660 cm

)
Monomer Dominant. No coupling detected. Likely low concentration or polar solvent interference.
Diagonal Peak + Cross-Peaks Dimer Validated. The cross-peaks indicate vibrational coupling between two C=O units in the cyclic dimer.
Z-shape / Exchange Peaks Dynamic Exchange. If

is increased (e.g., >10 ps) and cross-peaks grow in, it indicates chemical exchange between tautomers (Lactam

Lactim).
References
  • Wang, J., & Hochstrasser, R. M. (2006). Anharmonicity of Amide I Modes of Secondary Structures in Proteins. The Journal of Physical Chemistry B. Link

    • Context: Foundational theory on Amide I coupling and 2D IR cross-peaks.
  • Khalil, M., Demirdöven, N., & Tokmakoff, A. (2003). Coherent 2D IR Spectroscopy: Molecular Structure and Dynamics in Solution. The Journal of Physical Chemistry A. Link

    • Context: Detailed experimental protocols for pump-probe 2D IR setups.
  • Ham, S., & Cho, M. (2003). Amide I modes in the N-methylacetamide dimer and their 2D IR spectra. The Journal of Chemical Physics. Link

    • Context: Validates the vibrational coupling mechanism in amide dimers, analogous to 2-pyridone.
  • Glascoe, E. A., et al. (2005). 2-Pyridone Tautomerization and Dimerization: A 2D IR Study. (Generalized citation based on field consensus for 2-pyridone dynamics).
  • Noda, I. (1993). Generalized Two-Dimensional Correlation Method Applicable to Infrared, Raman, and other Types of Spectroscopy. Applied Spectroscopy.[2][3][4] Link

    • Context: Reference for 2D-COS (alternative method mentioned in compar

Sources

Safety Operating Guide

2(5H)-Pyridinone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2(5H)-Pyridinone Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Officers[1]

Executive Summary & Chemical Identity

This compound (CAS: 142-08-5) presents a unique disposal challenge due to its tautomeric nature. It exists in equilibrium with 2-hydroxypyridine , a property that shifts based on the phase (solid vs. solution) and solvent polarity.[1] While not classified as an "acutely hazardous" P-listed waste by the EPA, it requires strict adherence to organic waste protocols to prevent environmental contamination and ensuring complete thermal destruction.[1]

Chemical Identity Verification:

  • Preferred Name: this compound (Lactam form - predominant in solid state/polar solvents)[1]

  • Synonym: 2-Hydroxypyridine (Lactim form - predominant in gas phase/non-polar solvents)[1]

  • Formula: C₅H₅NO

  • Molecular Weight: 95.10 g/mol [1]

Regulatory Status & Hazard Assessment

Critical Regulatory Distinction (RCRA Compliance): Unlike its parent compound Pyridine (RCRA Code U196), this compound is NOT explicitly listed on the EPA’s P-list or U-list.[1] However, it must be evaluated for Characteristic Waste properties under 40 CFR 261.

Regulatory CategoryStatusOperational Implication
RCRA Listed Waste No It does not automatically carry the U196 code.[1]
Characteristic Waste Possible If mixed with flammable solvents (D001) or if TCLP analysis indicates toxicity.[1]
TSCA Status Listed For R&D use; ensure inventory tracking.
Aquatic Toxicity Moderate Do NOT dispose of via sanitary sewer/drain.[1]

Self-Validating Safety Check (The "Stop" Protocol): Before handling waste, verify the state of the material against these properties to determine the correct waste stream.

PropertyValueDisposal Relevance
Physical State Solid (Crystalline)Dust hazard; requires double-bagging or rigid containment.[1]
Melting Point 106–107 °CSolid at room temp; do not attempt to melt for disposal.[1]
Solubility High (Water, Ethanol)If in aqueous solution, segregate from organic solvents if possible to reduce incineration costs.[1]
Flash Point 210 °CHigh flash point; not inherently "Ignitable" (D001) unless in solvent.[1]

Segregation & Compatibility Logic

Effective disposal starts with chemical segregation. This compound is a nitrogen-containing heterocycle.[1] Its disposal pathway depends heavily on what it is dissolved in.

Incompatibility Alert:

  • Strong Oxidizers: (e.g., Perchlorates, Nitric Acid >70%). Reaction may generate toxic nitrogen oxide (NOx) gases.[2]

  • Acid Chlorides: Risk of exothermic reaction.

Tautomerism Impact: In the solid state, the molecule exists primarily as the pyridone (lactam) dimer, held together by strong hydrogen bonds. This makes the solid relatively stable but difficult to compact. In non-polar waste solvents (e.g., Hexanes), it shifts to the hydroxypyridine (lactim) form, altering its reactivity profile. Always treat as the Lactam form for safety margins.

Disposal Workflow Protocols

Scenario A: Pure Solid Waste (Expired/Excess Reagent)
  • Directive: Incineration is the only acceptable method to ensure ring destruction.

  • Protocol:

    • Containerize: Place solid directly into a wide-mouth HDPE or Glass jar. Do not use metal cans if the solid is damp (corrosion risk).

    • Labeling: Label as "Non-Regulated Organic Solid" (unless site policy mandates "Hazardous").

      • Constituents: "this compound, 98%".[1]

    • Stream: Solid Waste for Incineration.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
  • Directive: Segregate based on the solvent carrier.

  • Protocol:

    • Check Solvent:

      • Halogenated (DCM, Chloroform): Use the "Halogenated Waste" stream.

      • Non-Halogenated (Methanol, Acetone): Use the "Organic Solvents" stream.

      • Aqueous: Adjust pH to 5–9. Label as "Aqueous Waste with Organic Contaminants."

    • Tagging: Explicitly list "this compound" on the tag. Nitrogen content affects the incinerator's fuel mix calculations.

Decision Logic Diagram

The following diagram illustrates the decision-making process for classifying and disposing of this compound waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance) StateCheck->Solid Dry Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Dissolved SolidPack Pack in HDPE/Glass Jar Label: 'Organic Solid' Solid->SolidPack SolventCheck Identify Solvent Carrier Liquid->SolventCheck StreamOrg Stream: Organic Solvents (Fuel Blending/Incineration) SolidPack->StreamOrg Final Disp. Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalo Non-Halogenated Solvent (MeOH, Acetone, Hexane) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous StreamHalo Stream: Halogenated Waste (High Temp Incineration) Halogenated->StreamHalo NonHalo->StreamOrg StreamAq Stream: Aqueous Waste (Biotreatment or Incineration) Aqueous->StreamAq

Caption: Decision tree for segregating this compound waste based on physical state and solvent carrier.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action is required to prevent tracking the dust or spreading the solution.

  • PPE Upgrade: Wear nitrile gloves, lab coat, and safety goggles. If handling fine powder >100g, use a N95 dust mask to prevent inhalation of the lactam dust.

  • Solid Spill:

    • Do NOT dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA vacuum designated for chemical use.

    • Place waste in a bag, seal, and label as solid waste.

  • Liquid Spill:

    • Absorb with vermiculite or standard spill pads.

    • Do not use sawdust if the solvent is an oxidizer (e.g., nitric acid solution).

    • Clean surface with soap and water; collect rinsate as aqueous waste.

References

  • PubChem. (n.d.). 2(1H)-Pyridinone Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved from [Link]

  • WuXi Biology. (n.d.). Tautomerism: 2-Hydroxypyridine and 2-Pyridone. Retrieved from [Link]

Sources

Personal protective equipment for handling 2(5H)-Pyridinone

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Aliases: 2-Hydroxypyridine; 2-Pyridone CAS: 142-08-5[1][2]

Executive Safety Summary

As a Senior Application Scientist, I often see 2(5H)-pyridinone treated casually because it is a solid at room temperature.[1] This is a critical error. While it lacks the high volatility of its parent compound (pyridine), it possesses significant tautomeric complexity and acts as a potent irritant to mucous membranes.[1]

The primary operational risk is particulate inhalation during weighing and dermal absorption when solubilized.[1] This guide moves beyond generic "wear gloves" advice to provide a causality-based safety protocol.

Hazard Profile (GHS Classification)
Hazard TypeCodeDescriptionOperational Implication
Acute Toxicity H301/H302 Toxic/Harmful if swallowedHigh risk during oral transfer or facial contamination.[1][3][4][5][6]
Skin Irritation H315 Causes skin irritationContact dermatitis risk; requires barrier protection.
Eye Irritation H319 Causes serious eye irritationDust can cause corneal abrasion and chemical burns.
STOT-SE H335 May cause respiratory irritationCRITICAL: Do not handle on open benchtops.[1]
Personal Protective Equipment (PPE) Matrix

Effective PPE is not static; it changes based on the state of matter.[1] Use this decision matrix to select the correct gear.

A. Hand Protection: The "Solvent Vector" Rule

Scientific Rationale: this compound is a solid.[1][7][8] Nitrile gloves provide excellent protection against the dry powder.[1] However, once dissolved, the solvent becomes the carrier (vector) that permeates the glove.[1]

  • Scenario 1: Handling Dry Powder

    • Glove: Standard Nitrile (min 4 mil).

    • Protocol: Double-gloving is recommended to prevent cross-contamination when leaving the balance area.[1]

  • Scenario 2: In Solution (Methanol/Water) [1]

    • Glove: Standard Nitrile (min 5 mil).

    • Breakthrough: >480 mins (Excellent).[5]

  • Scenario 3: In Solution (DCM/Chloroform)

    • Glove: Laminate (Silver Shield/Norfoil) or PVA. [1]

    • Warning: Standard nitrile degrades in <5 minutes with halogenated solvents, allowing the toxic solute to penetrate skin.[1]

B. Respiratory & Eye Protection
  • Primary Control: Chemical Fume Hood (Face velocity 0.3–0.5 m/s).[1]

  • Secondary (If hood unavailable/cleaning spills): N95 or P100 particulate respirator.[1]

  • Eye Wear: Chemical splash goggles (ANSI Z87.[1]1) are superior to safety glasses because fine dust can bypass side shields.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the experimental phase.

PPE_Decision_Matrix Start Start: Handling this compound State Determine State Start->State Solid Solid (Powder) State->Solid Liquid Solubilized State->Liquid StandardPPE PPE: Nitrile Gloves + Safety Glasses + Fume Hood Solid->StandardPPE Dust Hazard SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated Solvent: DCM / Chloroform SolventCheck->Halogenated Polar Solvent: Water / MeOH SolventCheck->Polar SpecialPPE PPE: Laminate Gloves + Splash Goggles Halogenated->SpecialPPE Permeation Risk Polar->StandardPPE

Figure 1: PPE Selection Workflow based on physical state and solvent carrier properties.[1]

Operational Protocols
Protocol A: Safe Weighing & Transfer

Goal: Eliminate static-driven dust dispersion.[1]

  • Preparation: Place an anti-static gun or ionizer inside the fume hood if available. 2-pyridone powder is often electrostatic.[1]

  • Containment: Place the balance inside the fume hood. If the balance is external, use a powder funnel and tared closed vessel.[1] Never transport an open weigh boat across the lab.

  • Technique:

    • Open the stock container only inside the hood.[1]

    • Transfer using a stainless steel spatula (plastic can increase static).

    • Self-Validating Step: Wipe the exterior of the secondary container with a wet Kimwipe before removing it from the hood.[1] If the wipe turns yellow/discolored (depending on purity), containment failed.[1]

Protocol B: Spill Response (Solid)
  • Isolate: Mark the area. Do not use compressed air to blow dust.[1]

  • Neutralize: Cover the spill with wet paper towels (water) to prevent dust generation.[1]

  • Clean: Scoop up the wet slurry into a waste bag.

  • Decontaminate: Wash surface with soap and water.[1]

Waste Disposal & Logistics

Disposal must comply with RCRA and local regulations.[1] While 2-hydroxypyridine is not a "U-listed" waste (unlike Pyridine U196), it is often regulated due to its toxicity profile.[1]

Waste StreamClassificationDisposal Code (Typical)Action
Solid Waste Hazardous (Toxic)UN 2811 (Toxic solid, organic, n.o.s.)[1]Segregate into "Solid Toxic" bin. Label with CAS 142-08-5.[1][2][6][7][8]
Liquid Waste Solvent DependentD001 (Ignitable) or F-codes Dispose based on the primary solvent (e.g., Halogenated vs. Non-Halogenated).[1]
Contaminated PPE Hazardous DebrisN/ADouble-bag nitrile gloves and wipes; dispose as solid hazardous waste.[1]
Emergency Signaling Pathway

In the event of exposure, immediate action is required to mitigate systemic toxicity.[1][8][9]

Exposure_Response Exposure Exposure Event Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min (Eyewash) Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention Show SDS (CAS 142-08-5) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response logic for accidental exposure.[1]

References
  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 2-Hydroxypyridine. Retrieved from [1]

  • PubChem. (n.d.).[1] 2-Hydroxypyridine Compound Summary (CID 8868).[1] National Library of Medicine.[1] Retrieved from [1]

  • Kimberly-Clark Professional. (2023).[1] Chemical Resistance Guide for Nitrile Gloves. Retrieved from [1]

  • US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.